molecular formula C6H15NO5S B104723 MES hydrate CAS No. 145224-94-8

MES hydrate

Cat. No.: B104723
CAS No.: 145224-94-8
M. Wt: 213.25 g/mol
InChI Key: MIIIXQJBDGSIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.
RN given refers to parent cpd

Properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIXQJBDGSIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145224-94-8
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145224-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80584934
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266615-59-1, 145224-94-8
Record name 4-Morpholineethanesulfonic acid hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineethanesulfonic acid, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Morpholinoethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-Morpholino)ethanesulfonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid, commonly known as MES hydrate (B1144303). It details its chemical properties, pKa value, and applications, with a focus on its use as a biological buffer.

Core Concepts: Understanding MES Hydrate

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It is widely utilized in biochemistry, molecular biology, and cell culture experiments.[2] As one of the "Good's buffers," MES is valued for its minimal interference in biological systems, high water solubility, and membrane impermeability.[3][4] Its chemical structure features a morpholine (B109124) ring and an ethanesulfonic acid group, which gives it its buffering capabilities.[1] this compound is the hydrated form of this compound.

The primary function of MES is to maintain a stable pH environment.[3] It is particularly effective in a pH range of 5.5 to 6.7.[4] Key characteristics include low UV absorptivity, stability across a wide pH range, and minimal binding of metal ions, making it a reliable component in various experimental settings.[4][5] It is often used as a substitute for potentially toxic buffers like cacodylate.[4][6]

Data Presentation: Physicochemical Properties

The quantitative data for MES and this compound are summarized below for easy reference.

PropertyValueReference(s)
pKa 6.15 (at 20-25°C)[1][3][7]
Useful pH Buffering Range 5.5 – 6.7[3][4][8]
Molecular Formula C₆H₁₃NO₄S[1]
Molecular Weight 195.24 g/mol (anhydrous basis)[3][8]
CAS Number (Free Acid) 4432-31-9[1][3]
CAS Number (Hydrate) 1266615-59-1[1][8]
Water Solubility High[1][4]

Note: The pKa value of MES is dependent on both temperature and buffer concentration.[1][5][9]

Experimental Protocols: pKa Determination

The pKa value of a buffer like MES is most accurately determined using potentiometric titration. This method involves monitoring the pH of the buffer solution as a titrant (a strong base, such as NaOH) is added incrementally.

Objective: To experimentally determine the pKa of MES buffer.

Materials:

  • MES free acid powder

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Methodology:

  • Preparation of MES Solution: Accurately weigh a known amount of MES free acid and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the MES solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the MES solution before adding any NaOH.

  • Titration Process: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration past the expected equivalence point, recording data points frequently, especially in the region where the pH changes most rapidly.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the MES acid has been neutralized by the NaOH.

    • This half-equivalence point can be identified as the center of the flattest region (the buffer region) of the titration curve.[10] Mathematically, it is the pH at which the volume of added titrant is half of the volume required to reach the equivalence point (the steepest point of the curve).

Mandatory Visualization: Experimental Workflows

MES buffer is integral to many experimental workflows, including enzyme kinetics studies, where maintaining a stable pH is critical for accurate activity measurement.

EnzymeKineticsWorkflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A Prepare 0.1M MES Buffer (e.g., pH 6.0) B Prepare Enzyme Stock Solution in MES Buffer A->B C Prepare Substrate Stock Solution in MES Buffer A->C D Equilibrate Reaction Components to Assay Temperature (e.g., 37°C) B->D C->D E Initiate Reaction: Combine Enzyme and Substrate in MES Buffer D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Initial Reaction Velocity F->G H Determine Kinetic Parameters (Km, Vmax) G->H SDSPAGE_Workflow cluster_prep Buffer & Sample Preparation cluster_run Electrophoresis cluster_analysis Analysis A Prepare MES Running Buffer (e.g., 50 mM MES, 50 mM Tris, 0.1% SDS, 1 mM EDTA) C Assemble Gel Cassette (Bis-Tris Gel) A->C B Prepare Protein Samples (Denature with SDS and reducing agent) D Load Protein Samples and Ladder B->D C->D E Run Electrophoresis (Apply Voltage) D->E F Stain Gel (e.g., Coomassie Blue) E->F G Visualize and Document Protein Bands F->G H Analyze Protein Size and Purity G->H

References

MES Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and applications of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303) (MES hydrate), a pivotal buffering agent in scientific research and pharmaceutical development.

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become indispensable in a myriad of biological and biochemical applications.[1][2][3] Developed by Norman Good and his colleagues in the 1960s, MES was designed to be a superior buffering agent for biological research, exhibiting key characteristics such as high water solubility, minimal interaction with biological components, and a pKa near physiological pH.[4][5][6] This guide provides a detailed overview of the chemical properties and structure of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a white crystalline powder known for its stability and compatibility with a wide range of experimental systems.[7] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a morpholino ring, is central to its function as a buffer.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₃NO₄S·xH₂O[7]
Molecular Weight 195.24 g/mol (anhydrous)[4]
pKa (at 25 °C) 6.1[1][4]
Effective pH Range 5.5 - 6.7[1][4]
Melting Point Decomposes above 300 °C
Solubility in Water Highly soluble[1][4]
UV Absorbance (0.5M in H₂O) λ: 260 nm Amax: 0.025[1]
λ: 280 nm Amax: 0.020[1]
Metal Ion Binding Minimal[4][5]

Structure

The molecular structure of MES consists of a morpholine (B109124) ring attached to an ethanesulfonic acid group. This unique combination of a weakly basic tertiary amine and a strongly acidic sulfonic acid group results in its zwitterionic character at neutral pH.

Crystalline Structure

Experimental Protocols

The utility of this compound is best understood through its application in various experimental settings. Below are detailed methodologies for the preparation and use of MES buffers in common laboratory procedures.

Preparation of a 0.1 M MES Buffer Solution

This protocol outlines the steps to prepare a 0.1 M MES buffer solution, which can be adjusted to the desired pH.

Materials:

  • This compound (or MES free acid)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weighing: For a 1 L solution, weigh out the appropriate amount of this compound. The exact weight will depend on the degree of hydration. For MES monohydrate (MW: 213.25 g/mol ), use 21.33 g. For the free acid (MW: 195.24 g/mol ), use 19.52 g.

  • Dissolving: Add the weighed MES to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a stir plate until the MES is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. While stirring, slowly add a solution of NaOH (e.g., 1 M) to raise the pH or HCl to lower the pH until the desired value within the buffering range of MES (5.5-6.7) is reached.

  • Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization (Optional): For applications in cell culture or other sterile procedures, the buffer solution can be sterilized by filtration through a 0.22 µm filter.

Use of MES Buffer in Protein Crystallization

MES buffer is frequently employed in protein crystallization due to its low ionic strength and minimal interference with protein structure.

Methodology:

  • Protein Preparation: The protein of interest is purified and concentrated in a suitable low-salt buffer.

  • Crystallization Screen Setup: MES buffer is included as a component in crystallization screening solutions at various concentrations (typically 50-100 mM) and pH values within its buffering range.

  • Vapor Diffusion: In a typical hanging-drop or sitting-drop vapor diffusion experiment, a small volume of the protein solution is mixed with an equal volume of the crystallization solution containing MES buffer. This drop is then equilibrated against a larger reservoir of the crystallization solution.

  • Crystal Growth: The setup is incubated under controlled temperature conditions, and crystal growth is monitored over time. The stable pH provided by the MES buffer is crucial for reproducible crystal formation.

Visualizing Workflows and Concepts

To further elucidate the role and preparation of this compound, the following diagrams are provided.

MES_Buffer_Preparation_Workflow cluster_preparation Preparation of 0.1 M MES Buffer cluster_application Application weigh 1. Weigh this compound dissolve 2. Dissolve in Deionized Water weigh->dissolve ph_adjust 3. Adjust pH with NaOH/HCl dissolve->ph_adjust final_vol 4. Bring to Final Volume ph_adjust->final_vol sterilize 5. Sterilize (Optional) final_vol->sterilize application Ready-to-use MES Buffer sterilize->application

MES Buffer Preparation Workflow

MES_Buffering_Mechanism MES_H MES-H⁺ (Protonated Amine) MES_Zwitterion MES Zwitterion MES_H->MES_Zwitterion + OH⁻ MES_Zwitterion->MES_H + H⁺ H_plus H⁺ OH_minus OH⁻

MES Buffering Equilibrium

Applications in Drug Development

The properties of MES make it a valuable tool in various stages of drug development.

  • Formulation Stability: MES is used to maintain a stable pH in pharmaceutical formulations, which is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs).

  • In Vitro Assays: Its biological compatibility and low interference make it an ideal buffer for a wide range of in vitro assays, including enzyme kinetics and cell-based studies, which are essential for drug screening and characterization.[8]

  • Protein-Based Therapeutics: For protein-based drugs, maintaining a specific pH is crucial for stability and to prevent aggregation. MES is often used in the formulation of these therapeutics.

Conclusion

This compound is a versatile and reliable buffering agent with well-characterized chemical properties that make it suitable for a broad spectrum of applications in research and drug development. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interaction with biological molecules, ensures its continued importance in the scientific community. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and researchers leveraging the unique advantages of MES in their work.

References

MES buffer effective pH range and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MES Buffer: Properties, Applications, and Protocols

Introduction to MES Buffer

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It is one of the original "Good's buffers," a series of buffering agents designed to meet the specific needs of biochemical and biological research.[1][2] Key characteristics of MES include its pKa of approximately 6.1, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions, including negligible binding to most metal ions.[1][3][4][5] Its low UV absorbance also makes it ideal for spectrophotometric studies.[3] These properties make MES an invaluable tool for researchers requiring stable pH control in the slightly acidic range.

Core Properties of MES Buffer

The primary function of MES is to maintain a stable pH within its effective buffering range. This is governed by its acid dissociation constant (pKa).

Effective pH Range and pKa

MES is most effective at maintaining a stable pH in the range of 5.5 to 6.7 .[3][6][7][8][9] The buffering capacity is maximized at a pH equal to its pKa, which is approximately 6.15 at 25°C .[3][6] A common rule of thumb is that a buffer is effective within a range of pKa ± 1 pH unit.[10]

Temperature Dependence of pKa

The pKa of MES, and consequently its buffering pH, is sensitive to temperature changes. As temperature decreases, the pKa increases, and as temperature increases, the pKa decreases. This is a critical consideration for experiments conducted at temperatures other than ambient (25°C). The change in pKa for MES per degree Celsius (dpKa/dT) is approximately -0.011.[11][12]

Table 1: Physicochemical Properties of MES Buffer

Property Value References
Chemical Formula C₆H₁₃NO₄S [1][3]
Molecular Weight 195.24 g/mol [3]
pKa (at 20°C) 6.15 [1][11]
pKa (at 25°C) 6.10 - 6.15 [2][3][8]
pKa (at 37°C) 5.97 [2]
Effective pH Range 5.5 – 6.7 [3][6][8][13]

| ΔpKa/°C | -0.011 |[11][12] |

Applications in Research and Development

MES buffer's unique properties make it suitable for a wide array of applications across various scientific disciplines.

Table 2: Key Applications of MES Buffer

Application Area Specific Use Cases Rationale and Benefits References
Protein Biochemistry Cation-exchange chromatography, hydroxyapatite (B223615) chromatography, gel filtration chromatography, and enzyme kinetics assays. MES is an anionic buffer that does not coordinate with most metal ions, preventing interference. Its pH range is ideal for purifying and analyzing proteins with acidic to neutral isoelectric points. [3][6][14][15]
Electrophoresis Used as a running buffer, particularly for Bis-Tris gels (SDS-PAGE) to separate small to medium-sized proteins. Provides a stable, slightly acidic environment for consistent and reproducible separation of biomolecules. [3][9][16][17]
Cell Culture Included in media for growing mammalian, bacterial, yeast, and plant cells. Maintains a stable physiological pH, which is critical for cell viability and growth. MES is not metabolized by cells. [3][4][13][14][16]
Diagnostic & Biopharma Used in diagnostic assays, drug formulation studies, and in the production of biologic drugs. Ensures stable reaction conditions for accuracy and reproducibility. Helps assess the stability of active pharmaceutical ingredients (APIs). [3][15][16]

| Molecular Biology | Used in protocols for studying proteins like Tau and in the preparation of chloroplasts for phosphorylation studies. | Provides a non-toxic and stable pH environment required for sensitive molecular interactions. |[9] |

Experimental Protocols

Accurate preparation is key to the performance of any buffer solution. Below are detailed protocols for preparing MES buffer.

Protocol 1: Preparation of 0.1 M MES Buffer (pH 6.0)

This protocol uses MES free acid and adjusts the pH with a strong base (NaOH).

Materials:

  • 2-(N-morpholino)ethanesulfonic acid (MES) Free Acid (MW: 195.24 g/mol )

  • Sodium Hydroxide (NaOH) solution (e.g., 10 N)

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a volumetric flask

Methodology:

  • Weigh MES Powder: For 1 liter of a 0.1 M solution, weigh out 19.52 g of MES free acid.[4]

  • Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of deionized water.[3][17] Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Adjust pH: Place the calibrated pH meter electrode into the solution. Slowly add the NaOH solution dropwise while monitoring the pH.[3][4] Continue adding base until the pH reaches exactly 6.0.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.[3][18]

  • Sterilization (Optional): If required for the application (e.g., cell culture), sterilize the buffer by passing it through a 0.22 µm filter.[3]

  • Storage: Store the prepared buffer in a sterile, airtight container at 4°C.[3][18] The solution is typically stable for several months.[3]

Protocol 2: MES Buffer in Cation-Exchange Chromatography

MES is frequently used as the equilibration and wash buffer (Buffer A) in cation-exchange chromatography for protein purification.

Objective: To equilibrate a cation-exchange column and wash away unbound proteins.

Materials:

  • Buffer A (Equilibration/Wash): 20 mM MES, pH 6.0

  • Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0

  • Cation-exchange chromatography column and system

  • Protein sample dialyzed against Buffer A

Methodology:

  • Prepare Buffers: Prepare stock solutions of Buffer A and Buffer B according to Protocol 1, adding NaCl to Buffer B before the final volume adjustment.

  • Column Equilibration: Equilibrate the cation-exchange column by pumping 5-10 column volumes of Buffer A through it until the pH and conductivity of the outlet stream match that of the buffer.

  • Sample Loading: Load the protein sample, which has been previously dialyzed into Buffer A, onto the column.

  • Washing: Wash the column with 5-10 column volumes of Buffer A to remove any proteins that do not bind to the resin under these pH conditions.

  • Elution: Elute the bound protein(s) from the column by applying a linear gradient of Buffer B or by a step elution. The increasing salt concentration (NaCl) competes with the bound protein for the charged sites on the resin.

Visualizations

Buffer Preparation Workflow

G Figure 1: MES Buffer Preparation Workflow cluster_prep Preparation Steps cluster_inputs Inputs weigh 1. Weigh MES Free Acid Powder dissolve 2. Dissolve in ~80% of Final Volume of H2O weigh->dissolve adjust 3. Adjust pH with NaOH using a calibrated pH meter dissolve->adjust volume 4. Add H2O to Final Volume adjust->volume filter 5. Filter Sterilize (0.22 µm filter) volume->filter Optional store 6. Store at 4°C volume->store filter->store mes_powder MES Free Acid mes_powder->weigh water Deionized H2O water->dissolve naoh NaOH Solution naoh->adjust

Caption: A step-by-step workflow for preparing MES buffer from its free acid form.

Role in Cation-Exchange Chromatography

G Figure 2: MES Buffer in Cation-Exchange Chromatography cluster_workflow Chromatography Workflow cluster_fractions Outputs start Start: Protein Mix in Low Salt equilibration 1. Equilibrate Column with 20 mM MES, pH 6.0 start->equilibration load 2. Load Protein Mix equilibration->load wash 3. Wash Unbound Proteins with 20 mM MES, pH 6.0 load->wash elute 4. Elute Bound Proteins (MES + NaCl Gradient) wash->elute unbound Unbound Proteins wash->unbound end End: Purified Protein elute->end purified Target Protein elute->purified

Caption: Use of MES buffer for equilibration, washing, and elution steps.

References

An In-depth Technical Guide to the Solubility of MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303) (MES hydrate), a widely used zwitterionic buffer in biological and biochemical research. Understanding the solubility characteristics of this compound is critical for its effective application in various experimental and formulation contexts.

Core Concepts

This compound is one of the "Good's buffers," developed to meet specific criteria for biological research, including a pKa near physiological pH, high water solubility, and minimal solubility in non-aqueous solvents.[1] Its chemical structure, featuring a morpholine (B109124) ring and an ethanesulfonic acid group, imparts high polarity, making it readily soluble in aqueous solutions and largely insoluble in most organic solvents. This property is advantageous as it minimizes the buffer's interaction with biological membranes and nonpolar molecules.[2][3]

Quantitative Solubility Data

The following tables summarize the known quantitative solubility of this compound in water and other solvents.

Table 1: Solubility of this compound in Water
Temperature (°C)Molarity (mol/L)Grams per Liter (g/L)
0~0.65~138.6
200.5106.6
20Not Specified310[4][5]
20Not Specified335.3
Not Specified~1.3 (20g in 80mL)250[6]

Note: The molecular weight of MES monohydrate (213.25 g/mol ) was used for conversions. Some sources may refer to the anhydrous form (195.24 g/mol ), which can lead to slight variations in calculated g/L values.

Table 2: Solubility of this compound in Other Solvents
SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified26 mg/mL

MES is generally characterized by its minimal solubility in all other solvents besides water.[1] For most organic solvents such as ethanol, methanol, and acetone, this compound is considered to have very low solubility.

Experimental Protocols

Accurate determination of solubility is essential for various applications. The equilibrium solubility method, particularly the shake-flask technique, is a robust and widely accepted protocol.

Detailed Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Glass flasks or vials with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • pH meter

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to reach equilibrium.

  • Sample Separation:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • To separate the solid from the liquid phase, centrifuge the sample at a controlled temperature.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of MES in the diluted solution using a calibrated analytical instrument. For UV-Vis spectrophotometry, a standard curve of known MES concentrations should be prepared.

    • Calculate the original concentration of the saturated solution, which represents the solubility of this compound at that temperature.

3. Data Analysis:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Report the solubility as an average of the triplicate measurements with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Seal the container and agitate at a constant temperature A->B C Allow the mixture to reach equilibrium (e.g., 24-48 hours) B->C D Separate the solid and liquid phases (centrifugation/filtration) C->D E Quantify the MES concentration in the supernatant D->E F Calculate the solubility E->F

Caption: A flowchart of the shake-flask method for solubility determination.

References

An In-depth Technical Guide to MES Buffers: MES Free Acid Monohydrate vs. MES Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of biological and pharmaceutical sciences, the precise control of pH is paramount. MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer, one of the original "Good's buffers," widely favored for its stability and compatibility with biological systems.[1][2][3] It is particularly valued for its effective buffering capacity between pH 5.5 and 7.0, minimal ultraviolet (UV) absorbance, and its reluctance to form complexes with most metal ions.[1][3][4][5] This guide provides a detailed comparison between the two most common forms used in buffer preparation: MES Free Acid Monohydrate and MES Sodium Salt.

Core Chemical and Physical Properties

When preparing an MES buffer, researchers typically start with either the acidic form (MES Free Acid Monohydrate) and titrate with a strong base, or use a combination of the free acid and its conjugate base (MES Sodium Salt).[4][6][7] The choice of starting material can impact the final ionic strength and preparation workflow.

The term "MES Hydrate" can be ambiguous, sometimes referring to the monohydrate form of the free acid.[3][8] For clarity, this guide distinguishes between the well-defined MES Free Acid Monohydrate and MES Sodium Salt.

Data Presentation: Comparative Properties

The quantitative properties of MES Free Acid Monohydrate and MES Sodium Salt are summarized below for easy comparison.

PropertyMES Free Acid MonohydrateMES Sodium Salt
Synonyms 2-(N-Morpholino)ethanesulfonic acid, monohydrate[8][9][10]4-Morpholineethanesulfonic acid sodium salt[11][12]
CAS Number 145224-94-8[9][10][13]71119-23-8[11][14][15]
Molecular Formula C₆H₁₃NO₄S · H₂O[4][9]C₆H₁₂NNaO₄S[15]
Molecular Weight 213.25 g/mol [4][9][10][16]217.22 g/mol [11][15]
pKa (at 25°C) 6.10 ± 0.05[10][16]pKa of the conjugate acid is ~6.1[14]
Effective pH Range 5.5 - 6.7[2][4][17]5.5 - 6.7[14][17]
Appearance White crystalline powder[7]White crystalline powder[14]
Solubility in Water Soluble, 0.5 M is clear and colorless[18]Soluble, ~2.3 M is clear and colorless[19]
pH of 1% Solution 3.5 - 4.1[10][16]~9 - 10[19]

Visualization of Key Concepts

Chemical Structures

The fundamental difference between the two forms is the protonation state of the sulfonic acid group.

G cluster_0 MES Free Acid Monohydrate cluster_1 MES Sodium Salt (Anion) a Structure img_a b Structure img_b

Caption: Chemical structures of MES free acid and its conjugate base.

Buffer Titration and Buffering Range

The effectiveness of a buffer is centered around its pKa. The diagram below illustrates that the maximum buffering capacity is achieved when the concentrations of the acidic and basic forms are equal (pH = pKa).

G MES Buffering Principle A Add Strong Base (e.g., NaOH) MES_Acid MES Free Acid (Proton Donor) A->MES_Acid B Add Strong Acid (e.g., HCl) MES_Salt MES Conjugate Base (Proton Acceptor) B->MES_Salt Buffer_Zone Optimal Buffering pH ≈ pKa (6.1) MES_Acid->Buffer_Zone Deprotonation MES_Salt->Buffer_Zone Protonation

Caption: Conceptual diagram of MES buffer action around its pKa.

Experimental Protocols: Buffer Preparation

The method of preparation depends on the desired final concentration, pH, and control over ionic strength.

Method A: Titration of MES Free Acid Monohydrate

This is the most common method. It involves dissolving the free acid and adjusting the pH upwards with a strong base. The final concentration of the conjugate base (and thus the salt) is determined by the amount of base added.

Protocol to Prepare 1 L of 0.1 M MES Buffer, pH 6.1:

  • Weigh: Accurately weigh 21.325 g of MES Free Acid Monohydrate (MW: 213.25 g/mol ).

  • Dissolve: Add the powder to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20][21] The initial pH of the solution will be acidic, around 3-4.[10][16][18]

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add a concentrated solution of sodium hydroxide (B78521) (e.g., 10 N NaOH) dropwise while monitoring the pH.[6][20][22]

  • Final Volume: Continue adding base until the pH reaches exactly 6.1. Be careful not to overshoot the target pH. Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and add water to bring the final volume to 1.0 L.[20][21]

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.[17][18] Autoclaving is not recommended as it can cause the solution to turn yellow, although the pH may not change significantly.[7][18][19] Store the buffer at 2-8°C, where it is stable for months.[18][19]

Method B: Mixing MES Free Acid and MES Sodium Salt

This method is useful when precise control of the buffer components is required and avoids the large pH swing from titration.

Protocol to Prepare 1 L of 0.1 M MES Buffer, pH 6.1:

  • Prepare Stock Solutions:

    • 0.1 M MES Free Acid Monohydrate: Dissolve 21.325 g of MES Free Acid Monohydrate in water to a final volume of 1 L.

    • 0.1 M MES Sodium Salt: Dissolve 21.722 g of MES Sodium Salt in water to a final volume of 1 L.

  • Mix Solutions: According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), a pH of 6.1 (equal to the pKa) requires an equimolar ratio of the conjugate base (MES Sodium Salt) and the free acid.

  • Combine: Mix 500 mL of the 0.1 M MES Free Acid Monohydrate solution with 500 mL of the 0.1 M MES Sodium Salt solution.

  • Verify and Adjust: Check the pH of the final mixture with a calibrated pH meter. If necessary, make minor adjustments by adding small volumes of the appropriate stock solution.[6]

  • Sterilize and Store: Filter-sterilize and store at 2-8°C as described in Method A.

Workflow for Buffer Preparation

G cluster_A Method A: Titration cluster_B Method B: Mixing A_Start Weigh MES Free Acid Monohydrate A_Dissolve Dissolve in ~80% final volume of H₂O A_Start->A_Dissolve A_Titrate Titrate with NaOH to target pH A_Dissolve->A_Titrate A_Volume Adjust to final volume A_Titrate->A_Volume A_Filter Filter Sterilize (0.22 µm) A_Volume->A_Filter B_Start_Acid Prepare Stock Soln: MES Free Acid B_Mix Mix stock solutions to target pH B_Start_Acid->B_Mix B_Start_Salt Prepare Stock Soln: MES Sodium Salt B_Start_Salt->B_Mix B_Verify Verify & fine-tune pH B_Mix->B_Verify B_Filter Filter Sterilize (0.22 µm) B_Verify->B_Filter

Caption: Workflow comparison for preparing MES buffer via titration vs. mixing.

Applications in Research and Drug Development

MES buffer's unique properties make it a versatile tool in a wide array of applications.[1][23]

  • Biotechnology and Pharmaceuticals: It is used to stabilize active pharmaceutical ingredients (APIs) and diagnostic reagents during manufacturing and in protein assays.[1] In drug development, it is suitable for toxicity studies and for evaluating the in-vitro dissolution of drug formulations like liposomes.[23]

  • Protein Purification and Analysis: MES is an excellent non-coordinating buffer for use in solutions containing metal ions, making it ideal for techniques like chromatography where buffer-metal interactions could interfere with results.[3][4] It is also commonly used as a running buffer in electrophoresis techniques like SDS-PAGE.[1][2]

  • Cell Culture: MES is frequently included in culture media for bacteria, yeast, and mammalian cells to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[1][4] However, it can be toxic to plants at concentrations above 10 mM.[22]

  • Enzyme Assays: The stability of MES and its low interference with biological reactions make it a reliable choice for studying enzyme kinetics.[5][17]

Conclusion and Recommendations

Both MES Free Acid Monohydrate and MES Sodium Salt are essential for preparing high-quality MES buffers.

  • Choose MES Free Acid Monohydrate when preparing a buffer from a single component is desired. The titration method is straightforward but introduces counter-ions (e.g., Na⁺ from NaOH) that increase the final ionic strength of the solution.

  • Choose a combination of MES Free Acid Monohydrate and MES Sodium Salt when precise control over the final ionic strength is critical and you want to avoid adding other ions (like Cl⁻ from HCl or Na⁺ from NaOH) for pH adjustment.

For all applications, using high-purity reagents is crucial to ensure reproducibility and avoid interference from contaminants like heavy metals. Proper storage and handling, including filter sterilization instead of autoclaving, will maintain the buffer's integrity and performance.

References

An In-depth Technical Guide to Good's Buffers for Biological and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical and pharmaceutical research, the precise control of pH is not merely a technicality but a fundamental requirement for experimental validity and reproducibility. The introduction of zwitterionic buffers by Dr. Norman E. Good and his colleagues in the 1960s marked a paradigm shift from traditional buffering agents like phosphates and Tris, which often presented issues of biological interference.[1][2] This guide provides a comprehensive overview of "Good's buffers," their selection criteria, quantitative properties, and practical applications, with a specific focus on MES (2-(N-morpholino)ethanesulfonic acid).

The Core Principles: Good's Criteria for Buffer Selection

Dr. Good established a series of criteria to identify buffers that would be minimally intrusive in biological systems.[3] These principles remain the gold standard for selecting appropriate buffering agents in modern research.

Table 1: Good's Criteria for an Ideal Biological Buffer

CriterionDescriptionSignificance in Research
pKa between 6.0 and 8.0 The buffer's pKa should lie within the physiological pH range to provide maximal buffering capacity where most biological reactions occur.[4][5]Ensures stable pH control for experiments involving enzymes, cells, and biomolecules, which are highly sensitive to pH fluctuations.
High Water Solubility The buffer must be highly soluble in aqueous systems and poorly soluble in nonpolar organic solvents.[2][4]This prevents the buffer from permeating biological membranes and accumulating in nonpolar compartments like the cell membrane.[4][5]
Membrane Impermeability The buffer should not be able to cross biological membranes.[4][5]Reduces the risk of the buffer interfering with intracellular processes and accumulating within cells.[2]
Minimal Salt Effects The buffer should have minimal interaction with the ionic composition of the medium.[3][4]Avoids unintended alterations to protein conformation and enzymatic activity that can be caused by high ionic strength.
Minimal Cation Interaction The buffer should not form significant complexes with metal cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺) that are often essential cofactors.[4][6]Prevents the chelation of crucial metal ions, which could inhibit enzyme function or disrupt cellular signaling.
Temperature & Concentration Stability The buffer's pKa should show minimal change with variations in temperature and concentration.[2][3]Guarantees consistent pH control under diverse experimental conditions, such as during temperature-shift studies.
Chemical and Enzymatic Stability The buffer must be resistant to both enzymatic and non-enzymatic degradation under experimental conditions.[4][5]Ensures the buffer's integrity throughout the experiment and prevents the formation of potentially inhibitory byproducts.[3]
Biochemical Inertness The buffer should not participate in or influence the biochemical reactions being studied.[3][4]This is critical to ensure that experimental observations are a direct result of the variables being tested, not an artifact of the buffer.
Low UV/Visible Absorbance The buffer should not absorb light at wavelengths greater than 230 nm.[4][5]Avoids interference with common spectrophotometric assays used to quantify proteins and nucleic acids (e.g., at 260 nm and 280 nm).[7]
Ease of Synthesis & Purity The buffer should be simple and cost-effective to synthesize and purify.[4][5]Makes high-quality buffers accessible for routine and large-scale research applications.

A Comparative Look at Common Good's Buffers

While MES is a foundational Good's buffer, many others have been developed to cover a wide physiological pH range. The choice of buffer is dictated by the specific pH requirements of the experiment.

Table 2: Physicochemical Properties of Selected Good's Buffers

BufferpKa (at 25°C)Useful pH RangeΔpKa/°CMolecular Weight ( g/mol )Metal Binding Notes
MES 6.10[8]5.5 - 6.7[7][8]-0.011[5]195.24[7]Weakly binds Ca²⁺, Mg²⁺, Mn²⁺. Negligible binding with Cu²⁺.[9][10]
PIPES 6.76[8][11]6.1 - 7.5[8][11]-0.0085302.37Forms complexes with some metals.
MOPS 7.14[8]6.5 - 7.9[8][11]-0.013[12]209.26May interact with some metal ions.
HEPES 7.48[8][11]6.8 - 8.2[8][11]-0.014238.30Can affect metal-dependent reactions.
Tricine 8.05[11]7.4 - 8.8[8]-0.021179.17Can chelate divalent cations.
Bicine 8.26[8]7.6 - 9.0[8][11]-0.018163.17Used in low-temperature electrophoresis.[11]
CAPS 10.40[8]9.7 - 11.1[8]-0.018221.32Often used for protein sequencing and western blot transfers.

Logical Workflow for Buffer Selection

Choosing the correct buffer is a critical first step in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate Good's buffer based on key experimental parameters.

Buffer_Selection_Workflow start Define Target Experimental pH select_buffer Select Candidate Buffer(s) from Table 2 start->select_buffer pka_check Does Buffer pKa ≈ Target pH (±1 unit)? metal_check Are divalent metal ions critical for the assay? pka_check->metal_check Yes reject Re-evaluate Criteria pka_check->reject No uv_check Will a UV/Vis spectrophotometric readout be used? metal_check->uv_check No Chelation Desired metal_check->uv_check Chelation Tolerable validate Validate Buffer in Pilot Experiment uv_check->validate Yes uv_check->reject No (Buffer has high absorbance) select_buffer->pka_check reject->start

Caption: A decision-making workflow for selecting an appropriate Good's buffer.

Experimental Protocols

This protocol allows for the empirical verification of a buffer's pKa, which can be influenced by temperature and ionic strength.[13][14]

Materials:

  • Buffer substance (e.g., MES, HEPES)

  • Calibrated pH meter and electrode

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of the buffer's acidic form in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

  • Begin stirring at a moderate speed. Record the initial pH of the solution.[15]

  • Add small, precise increments (e.g., 0.5 mL) of the standardized 0.1 M NaOH solution using a burette.[15]

  • After each addition, allow the pH reading to stabilize and record the value.

  • Continue the titration until the pH has risen several units above the expected pKa.

  • Plot the recorded pH values against the volume of NaOH added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the midpoint of the steepest region of the curve.[15]

This method provides a way to screen for a buffer's potential to chelate metal ions, which can inhibit metalloenzymes.[16]

Materials:

  • UV/Vis spectrophotometer

  • Buffer solutions to be tested (e.g., MES, Tricine)

  • Metal ion solution (e.g., 2 mM FeCl₂)

  • Metallo-chromic indicator dye (e.g., Ferrozine)

  • 96-well microplate

Procedure:

  • In a microplate well, mix the buffer solution with the metal ion solution (e.g., 50 µL of FeCl₂).[16] Allow a brief incubation for potential chelation to occur.

  • Add the indicator dye (e.g., 200 µL of 5 mM Ferrozine). The indicator will form a colored complex with any free (unchelated) metal ions.[16]

  • Measure the absorbance at the appropriate wavelength for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex).

  • A control reaction containing the metal ion and indicator without the buffer is used as a reference for 0% chelation.

  • The percentage of metal chelation by the buffer is calculated by comparing the absorbance of the sample to the control. A lower absorbance in the presence of the buffer indicates a higher degree of chelation.

Application in a Biological Context: The MAPK/ERK Signaling Pathway

Maintaining a stable physiological pH is paramount when studying cellular signaling cascades like the MAPK/ERK pathway, which governs cell proliferation, differentiation, and survival.[17] In vitro kinase assays and cell lysis procedures for immunoblotting rely on robust buffering to preserve enzyme activity and protein integrity.[18][19]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Gene Target Gene Expression TF->Gene Regulates GF Growth Factor GF->RTK Binds

Caption: The MAPK/ERK signaling cascade, often studied using Good's buffers.

References

Introduction: The Role of MES in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MES Buffer-Metal Ion Interactions for Researchers

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1] It is widely used in biology and biochemistry to maintain a stable pH environment. With a pKa of approximately 6.15 at 20°C, MES is effective for buffering solutions in the pH range of 5.5 to 6.7.[1] A key criterion in the development of Good's buffers was the minimization of interaction with metal ions, a property often described as "non-coordinating".[1][2] This characteristic is intended to make MES an ideal choice for studying metal-dependent enzymes or reactions where metal ion concentration is a critical variable.[2][3]

However, the assumption that MES is entirely non-coordinating is an oversimplification. While its interaction with many metal ions is significantly weaker than that of common buffers like phosphate (B84403) or citrate, evidence from various studies indicates that MES can and does form complexes with certain metal cations.[4] These interactions, though often weak, can have significant consequences in sensitive biochemical and cellular assays, potentially altering enzyme kinetics, interfering with metal-dependent processes, and leading to the misinterpretation of experimental results.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MES buffer's interactions with metal ions. It consolidates available quantitative data, details key experimental protocols for characterizing these interactions, and offers visual aids and practical guidance to ensure the appropriate and informed use of MES in a research setting.

The Coordinating Nature of MES: A Critical Evaluation

The designation of MES as a "non-coordinating" buffer stems from its chemical structure, which lacks the primary amine and carboxyl groups that are common strong metal-binding sites in other buffers like Tris or glycine. However, the morpholinic ring's nitrogen and oxygen atoms, along with the sulfonate group, can participate in weak coordination with metal ions.

The scientific literature presents a conflicting view on the extent of these interactions. Some studies, using methods like isothermal titration calorimetry (ITC), have concluded that MES at pH 6.0 does not form complexes with a range of divalent cations including Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, and shows only "imperceptible" complexation with Cu²⁺ and Pb²⁺.[6][7] Conversely, other research groups, often employing potentiometric titration, have successfully modeled and calculated stability constants for MES complexes with several of these same ions, including Cu(II), Ni(II), Co(II), Zn(II), Ca(II), Mg(II), and Mn(II).[4] These discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength), the sensitivity of the analytical techniques employed, or the complexity of the equilibrium models used for data analysis.[1][4]

The crucial takeaway for researchers is that MES should be considered a weakly coordinating buffer rather than a truly non-interacting one. This weak interaction may be negligible in many applications but can become a critical confounding factor in systems highly sensitive to metal ion concentration.

Quantitative Data on MES-Metal Ion Interactions

The strength of the interaction between a metal ion (M) and a ligand like MES (L) is quantified by the stability constant (or formation constant), typically expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. While a comprehensive and universally agreed-upon set of stability constants for MES does not exist due to the conflicting reports, data from specific studies provide valuable insight.

The table below summarizes stability constants for 1:1 metal-MES complexes as determined by potentiometric titration in one such study.

Metal IonLog K₁ (ML)Experimental ConditionsReference
Co(II) 1.34T = 298.15 K, I = 100 mM NaClO₄[1]
Ni(II) 1.81T = 298.15 K, I = 100 mM NaClO₄[1]
Cu(II) Negligible to weak binding reportedConflicting reports in literature[1][6]
Ca(II), Mg(II), Mn(II) Weak binding reportedConflicting reports in literature[1][4]
Zn(II), Cd(II), Pb(II) No complexation detected at pH 6.0Reported in specific ITC studies[6][7]

Note: The stability of transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8][9] The reported data for Co(II) and Ni(II) are consistent with this trend. The conflicting reports for Cu(II) highlight the complexities of measuring these weak interactions.

Impact on Experimental Systems and Assays

Even a weak interaction, represented by a low stability constant, can significantly impact experimental outcomes by reducing the concentration of free, hydrated metal ions. This is particularly relevant for metalloenzymes, where the metal ion acts as a critical cofactor for catalytic activity or structural integrity.

Consequences for Researchers:

  • Altered Enzyme Kinetics: If MES weakly chelates a required metal cofactor, the apparent Michaelis constant (Kₘ) may be altered, or the maximum velocity (Vₘₐₓ) may be reduced. This can lead to an inaccurate assessment of enzyme performance or the potency of an inhibitor.[5]

  • Inaccurate Binding Affinities: In drug development, determining the binding affinity of a compound to a metalloprotein can be skewed if the buffer competes with the protein for the metal ion.

  • Assay Interference: Beyond simple chelation, MES has been shown to directly interfere in certain assays, such as those involving the oxidation of phenolic compounds by peroxidase.[10]

The following diagram illustrates the potential cascade of effects stemming from a seemingly minor buffer-metal interaction.

Exp Experimental System (e.g., Metalloenzyme Assay) MES MES Buffer Exp->MES Metal Free Metal Ion (e.g., Mn²⁺, Ni²⁺) Exp->Metal Complex Weak MES-Metal Complex Formation MES->Complex Metal->Complex FreeMetal Reduced Concentration of Free Bioavailable Metal Complex->FreeMetal Enzyme Altered Metalloenzyme Activity / Kinetics FreeMetal->Enzyme Result Inaccurate / Misleading Experimental Data Enzyme->Result

Caption: Logical flow of MES-metal interaction impacting experimental results.

Experimental Protocols for Characterizing Interactions

To avoid ambiguity, researchers can experimentally determine the extent of buffer-metal ion interaction within their system. Potentiometric titration and isothermal titration calorimetry are two powerful and commonly used techniques for this purpose.

Potentiometric Titration

This classical method determines stability constants by measuring changes in hydrogen ion concentration (pH) as a metal-ligand system is titrated with a strong base.

Methodology:

  • Calibration: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 9.20) at the desired experimental temperature (e.g., 25°C).[4][11]

  • Solution Preparation: Prepare stock solutions of a strong acid (e.g., 0.1 M HClO₄), a carbonate-free strong base (e.g., 0.1 M NaOH), the buffer (MES), the metal salt (e.g., Ni(NO₃)₂), and an inert salt (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.[10][11]

  • Titration Sets: Perform a series of titrations on solutions with a constant total volume in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[11]

    • Titration A (Acid): Acid + Inert Salt. This calibrates the electrode system and determines the precise concentration of the base.

    • Titration B (Ligand): Acid + Inert Salt + MES. This is used to determine the protonation constant(s) of MES.

    • Titration C (Complex): Acid + Inert Salt + MES + Metal Salt. The deviation of this curve from Titration B indicates complex formation.[11]

  • Data Analysis: The titration data (volume of titrant vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software fits the data to a chemical model that includes protonation of the buffer and the formation of various metal-buffer species (e.g., ML, ML(OH)) to calculate the stability constants.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding constant K, enthalpy ΔH, and stoichiometry N) in a single experiment.

Methodology:

  • Sample Preparation: Prepare the metal ion solution and the MES buffer solution. It is critical that both the titrant (in the syringe) and the titrand (in the sample cell) are in an identical, perfectly matched buffer to avoid large heats of dilution.[12] Degas all solutions thoroughly before use.

  • Direct Titration (for stronger interactions):

    • Place the MES solution in the ITC sample cell.

    • Fill the injection syringe with the metal salt solution.

    • Perform a series of small, timed injections of the metal solution into the MES solution while monitoring the heat change after each injection.

  • Displacement Titration (for weak interactions like MES):

    • Because the heat signal from weak MES-metal binding may be too small to measure accurately, a competitive displacement method is often used.[1]

    • Step 1: Titrate a strong, well-characterized chelator (e.g., nitrilotriacetic acid, NTA) with the metal ion in a non-interacting buffer to determine its binding thermodynamics.

    • Step 2: Repeat the titration of the strong chelator with the metal ion, but this time, perform the experiment in the MES buffer.[1]

  • Data Analysis: The heat generated by the displacement of MES from the metal ion by the stronger chelator is measured. By subtracting the known thermodynamics of the metal-chelator interaction, the software can accurately calculate the weaker thermodynamics of the metal-MES interaction.[1][3]

The following workflow diagram outlines the general process for assessing these interactions.

start Hypothesis: Potential Buffer-Metal Interaction choose_method Select Method start->choose_method pt Potentiometric Titration (PT) choose_method->pt For Stability Constants itc Isothermal Titration Calorimetry (ITC) choose_method->itc For Full Thermodynamics pt_prep Prepare & Standardize Acid, Base, Ligand, Metal Stocks pt->pt_prep itc_prep Prepare & Degas Perfectly Matched Solutions itc->itc_prep pt_run Perform Titration Sets (Acid, Ligand, Complex) pt_prep->pt_run itc_run Perform Direct or Displacement Titration itc_prep->itc_run pt_analyze Analyze pH vs. Volume Data with Fitting Software pt_run->pt_analyze itc_analyze Analyze Heat Pulses to Determine K, ΔH, N itc_run->itc_analyze calc Calculate Stability Constants (log K) & Thermodynamics pt_analyze->calc itc_analyze->calc end Characterize Interaction calc->end

Caption: General experimental workflow for characterizing buffer-metal interactions.

Practical Guidance and Buffer Selection

Given the potential for interaction, researchers should adopt a critical approach when selecting MES for their experiments. The following decision flowchart can serve as a practical guide.

q1 Does your system contain transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺)? q2 Is the activity/outcome highly sensitive to free metal ion concentration? q1->q2 Yes use_mes MES is likely a suitable choice. q1->use_mes No q3 Is an alternative buffer (e.g., PIPES, HEPES) with lower reported interaction viable? q2->q3 Yes q2->use_mes No use_alt Consider using the alternative buffer. q3->use_alt Yes validate Proceed with MES, but perform validation experiments: - Compare results with another buffer. - Titrate metal to check for activity changes. q3->validate No

Caption: Decision flowchart for selecting MES buffer in metal-containing systems.

Conclusion and Recommendations

MES remains a valuable and effective buffer for a vast range of biological and biochemical applications, particularly due to its pKa and optical transparency. However, the evidence clearly indicates that it is not truly "non-coordinating." Researchers must move beyond this historical descriptor and treat MES as a weakly coordinating agent.

For scientists and drug development professionals working on systems involving metal ions, especially transition metals, this interaction cannot be ignored. The potential for even weak chelation to alter free metal ion concentrations can have profound effects on experimental outcomes.

Key Recommendations:

  • Acknowledge the Interaction: Be aware that MES can interact with divalent metal ions, particularly Co(II) and Ni(II), and potentially others.

  • Assess Sensitivity: Critically evaluate whether your specific assay or biological system is sensitive to minor fluctuations in free metal ion concentration.

  • Validate When Necessary: If your system is sensitive and you must use MES, perform validation experiments. Compare your results against those obtained in an alternative buffer (like PIPES) or titrate in additional metal ion to see if the measured activity changes.

  • Report Conditions: Always report the buffer identity and concentration used in your experiments, as this information is critical for the interpretation and replication of your findings.

By adopting a more informed and cautious approach, the scientific community can continue to use MES buffer effectively while minimizing the risk of generating artifacts and ensuring the accuracy and reliability of their research.

References

An In-depth Technical Guide to MES Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely utilized in biochemistry, molecular biology, and drug development due to its stability and minimal interference with biological reactions. As one of the "Good's buffers" developed in the 1960s, MES is valued for its pKa of 6.15 at 20°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][2] This technical guide provides comprehensive information on MES hydrate, including its chemical properties, preparation protocols, and key applications, with a focus on its use in protein analysis and its interaction with cellular signaling pathways.

Physicochemical Properties of MES and its Hydrates

MES is available in anhydrous, hydrate, and monohydrate forms. It is crucial for researchers to distinguish between these forms as their molecular weights and CAS numbers differ, which is critical for accurate buffer preparation.

Form CAS Number Molecular Formula Molecular Weight ( g/mol )
MES Anhydrous 4432-31-9C₆H₁₃NO₄S195.24
This compound 1266615-59-1C₆H₁₃NO₄S · xH₂O195.24 (anhydrous basis)
MES Monohydrate 145224-94-8C₆H₁₃NO₄S · H₂O213.25

Experimental Protocols

This protocol describes the preparation of a 0.5 M MES stock solution, which can be diluted for various applications.

Materials:

  • MES free acid (anhydrous, MW: 195.24 g/mol ) or MES monohydrate (MW: 213.25 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter for sterilization

Procedure:

  • Weighing MES: To prepare 1 liter of 0.5 M MES buffer, weigh out 97.62 g of MES free acid or 106.63 g of MES monohydrate.

  • Dissolving: Add the weighed MES powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH of the solution will be around 3.2.[3]

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH to the solution to raise the pH to 6.0. Monitor the pH using a calibrated pH meter. Approximately 13.6 ml of 10N NaOH will be required for 1 L of 0.5M MES solution to reach pH 6.0.[3]

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the buffer by passing it through a 0.22 µm filter. Store the solution at 4°C, where it is stable for several months.[3]

G cluster_prep Preparation of 0.5 M MES Stock Solution weigh 1. Weigh MES Free Acid or Monohydrate dissolve 2. Dissolve in ~800 mL dH₂O weigh->dissolve adjust_ph 3. Adjust pH to 6.0 with 10 N NaOH dissolve->adjust_ph final_vol 4. Adjust Final Volume to 1 L with dH₂O adjust_ph->final_vol sterilize 5. Sterilize via 0.22 µm Filtration final_vol->sterilize store 6. Store at 4°C sterilize->store

Workflow for preparing a 0.5 M MES stock solution.

MES buffer is frequently used as a running buffer in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), particularly with Bis-Tris gels, for the separation of small to medium-sized proteins.[4]

Materials:

  • Precast Bis-Tris polyacrylamide gel

  • 20X MES SDS Running Buffer stock solution

  • Deionized water (dH₂O)

  • Protein samples

  • 4X LDS Sample Buffer

  • 10X Sample Reducing Agent (e.g., DTT)

  • Protein molecular weight marker

  • Electrophoresis tank and power supply

Procedure:

  • Prepare 1X MES SDS Running Buffer: Dilute the 20X MES SDS Running Buffer stock solution with deionized water. For 1 liter of 1X buffer, mix 50 mL of the 20X stock with 950 mL of dH₂O.[4]

  • Sample Preparation:

    • For reduced samples, combine your protein sample with 4X LDS Sample Buffer and 10X Sample Reducing Agent. A typical ratio is x µL of sample, 2.5 µL of 4X LDS Sample Buffer, and 1 µL of 10X Sample Reducing Agent, with dH₂O to a final volume of 10 µL.

    • For non-reduced samples, omit the Sample Reducing Agent.

    • Heat the prepared samples at 70°C for 10 minutes.[4]

  • Gel Electrophoresis Setup:

    • Assemble the precast gel in the electrophoresis tank.

    • Fill the inner (upper) and outer (lower) chambers of the tank with 1X MES SDS Running Buffer.

  • Loading and Running the Gel:

    • Load the prepared protein samples and a molecular weight marker into the wells of the gel.

    • Connect the electrophoresis tank to the power supply and run the gel at a constant voltage of 200 V. The typical run time is approximately 35-45 minutes, or until the dye front is near the bottom of the gel.[4][5]

  • Downstream Processing: After electrophoresis, the gel can be stained (e.g., with Coomassie Brilliant Blue) or used for Western blotting.

G cluster_sds_page Protein Separation using MES SDS-PAGE prep_buffer 1. Prepare 1X MES SDS Running Buffer setup_gel 4. Assemble Gel in Tank and Fill with Buffer prep_buffer->setup_gel prep_samples 2. Prepare Protein Samples (with LDS buffer +/- reducing agent) heat_samples 3. Heat Samples at 70°C prep_samples->heat_samples load_gel 5. Load Samples and Marker heat_samples->load_gel setup_gel->load_gel run_gel 6. Run Electrophoresis (e.g., 200V for ~45 min) load_gel->run_gel downstream 7. Proceed to Staining or Western Blotting run_gel->downstream G cluster_ros Proposed Interaction of MES with ROS Signaling in Arabidopsis Root Apex mes MES Buffer mes->inhibition peroxidases Peroxidases / Other ROS-Generating Enzymes ros Superoxide (O₂⁻) Generation peroxidases->ros homeostasis ROS Homeostasis ros->homeostasis growth Normal Root Apex Zonation and Root Growth homeostasis->growth inhibition->peroxidases

References

An In-depth Technical Guide to the Temperature Effects on MES Buffer pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of temperature on the acid dissociation constant (pKa) of 2-(N-morpholino)ethanesulfonic acid (MES), a widely used buffer in biological and biochemical research. Understanding this relationship is critical for ensuring the stability, accuracy, and reproducibility of experiments conducted under varying thermal conditions.

Introduction to MES Buffer

MES is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1][2] It is favored in many biological applications due to its high water solubility, minimal permeability through biological membranes, and a pKa value that makes it an effective buffer in the acidic pH range of 5.5 to 6.7.[3][4] Like other "Good's buffers," MES is designed to have minimal interaction with biological systems and to be chemically and enzymatically stable.[1][2][5] However, like most buffers, its pKa is not immune to changes in temperature, a factor that must be carefully considered in experimental design.[6][7]

The dissociation equilibrium for MES is as follows:

H-MES⁺ ⇌ H⁺ + MES⁻

The pKa is the pH at which the protonated (H-MES⁺) and deprotonated (MES⁻) forms are present in equal concentrations, representing the point of maximum buffering capacity.[8]

Quantitative Effect of Temperature on MES pKa

The pKa of MES buffer exhibits a noticeable and predictable decrease as temperature increases. This inverse relationship is a critical consideration for researchers performing experiments at temperatures other than the standard 25°C.[7] The temperature dependence is often expressed as the change in pKa per degree Celsius, d(pKa)/dT. For MES, this value is approximately -0.011 pH units per °C.[9][10]

The following table summarizes the pKa of MES at various temperatures, compiled from multiple sources.

Temperature (°C)Temperature (K)pKa Value
20293.156.15 - 6.16[2][4][5][11]
25298.156.10 - 6.15[3][4][5]
37310.155.97[4][5]

This data highlights that if a MES buffer is prepared to pH 6.1 at 25°C, its pH will drop to approximately 5.97 when used in an assay at 37°C. This shift can significantly impact pH-sensitive biological reactions, such as enzyme kinetics or cell culture stability.

Thermodynamic Basis of Temperature Dependence

The relationship between the equilibrium constant (Ka) of an acid and temperature is described by the van't Hoff equation. This equation illustrates that the change in pKa is dependent on the standard enthalpy of dissociation (ΔH°).

The change in pKa with temperature can be used to calculate important thermodynamic quantities for the dissociation process, including changes in enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔC°p).[12][13][14] For amine-based buffers like MES, the dissociation process is typically endothermic, meaning it absorbs heat. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium to favor the dissociation of the protonated form, leading to a lower pKa.

Experimental Protocol for pKa Determination

The precise determination of a buffer's pKa at various temperatures is commonly achieved using potentiometric methods, specifically by measuring the electromotive force (e.m.f.) of a galvanic cell without a liquid junction.[12][14][15] This method provides highly accurate and reproducible results.

Objective: To determine the pKa of MES buffer at a range of temperatures (e.g., 5°C to 55°C).

Materials:

  • High-purity MES free acid

  • High-purity sodium salt of MES (or prepare by titrating MES acid with NaOH)

  • High-purity sodium chloride (NaCl)

  • Deionized, CO₂-free water

  • Platinum hydrogen electrode (Pt, H₂)

  • Silver-silver chloride electrode (Ag/AgCl)

  • Water bath or incubator with precise temperature control (±0.1°C)

  • High-impedance potentiometer or voltmeter

  • Calibrated thermometer

  • Glass cell designed for e.m.f. measurements

Methodology:

  • Buffer Solution Preparation:

    • Prepare a series of buffer solutions with known molalities of MES acid (m₁), sodium MES (m₂), and NaCl (m₃).[14][15] The NaCl is included to maintain a constant ionic strength.

    • A typical cell solution would be: Pt(s), H₂(g, 1 atm) | MES(m₁), NaMES(m₂), NaCl(m₃) | AgCl(s), Ag(s).[14][15]

    • Ensure all solutions are prepared using CO₂-free water to prevent interference from carbonic acid.

  • Electrochemical Cell Assembly:

    • Assemble the glass cell with the hydrogen electrode and the Ag/AgCl electrode immersed in the prepared buffer solution.

    • The hydrogen electrode requires a continuous stream of purified hydrogen gas.

    • Place the entire cell assembly into the temperature-controlled water bath.

  • Temperature Equilibration and Measurement:

    • Set the water bath to the first desired temperature (e.g., 5°C).

    • Allow the cell to equilibrate for at least 30-60 minutes until the temperature is stable and the e.m.f. reading is constant.

    • Record the stable e.m.f. reading and the precise temperature.

  • Data Collection Across Temperatures:

    • Increment the temperature in a stepwise manner (e.g., in 5°C intervals) up to the maximum desired temperature.

    • At each temperature step, repeat the equilibration and measurement process.

  • Calculation of pKa:

    • The pKa is calculated from the measured e.m.f. (E) using a derivation of the Nernst equation: pKa = (E - E°) / (RT/F) + log(m_Cl⁻ * m_MES-acid / m_MES-base) + log(γ_Cl⁻ * γ_MES-acid / γ_MES-base) where:

      • E° is the standard potential of the Ag/AgCl electrode.

      • R is the ideal gas constant.

      • T is the absolute temperature in Kelvin.

      • F is the Faraday constant.

      • m represents the molality of the species.

      • γ represents the activity coefficient of the species.

    • By extrapolating the results to zero ionic strength, the thermodynamic pKa can be determined.[13]

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between temperature and MES buffer performance.

G Experimental Workflow for Temperature-Dependent pKa Determination cluster_prep 1. Solution Preparation cluster_cell 2. E.M.F. Measurement cluster_analysis 3. Data Analysis prep_mes Prepare stock solutions of MES acid and NaMES prep_buffer Create buffer solutions with known molalities (m₁, m₂, m₃) prep_mes->prep_buffer prep_nacl Prepare stock solution of NaCl prep_nacl->prep_buffer assemble Assemble electrochemical cell (Pt, H₂ | Buffer | Ag/AgCl) prep_buffer->assemble equilibrate Equilibrate cell at Target Temperature (T) assemble->equilibrate measure Record stable E.M.F. (E) equilibrate->measure repeat_temp Repeat for each temperature in series measure->repeat_temp calculate Calculate pKa at each T using Nernst Equation repeat_temp->calculate plot Plot pKa vs. Temperature calculate->plot thermo Determine thermodynamic parameters (ΔH°, ΔS°) plot->thermo G Conceptual Impact of Temperature on MES Buffer cluster_legend Legend Temp Temperature pKa pKa of MES Temp->pKa Increases pKa->Temp Decreases Buffering Effective Buffering Range (pKa ± 1) pKa->Buffering Determines Center of pH_Shift pH of Solution Shifts pKa->pH_Shift Shift in pKa causes l1 Solid Arrow: Direct Relationship l2 Dashed Arrow: Inverse Relationship

References

Methodological & Application

Application Notes and Protocols for MES Hydrate Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian cells. Fluctuations in pH can significantly impact cell growth, metabolism, viability, and the production of biologics. 2-(N-morpholino)ethanesulfonic acid (MES) hydrate (B1144303) is a zwitterionic biological buffer, one of the "Good's buffers," that is frequently utilized in cell culture media to provide pH stability. With a pKa of approximately 6.1 at 37°C, MES is particularly effective in the pH range of 5.5 to 6.7.[1][2] These application notes provide a detailed guide to the preparation and use of MES hydrate buffer in cell culture media, including experimental protocols and data on its effects on pH stability and cell viability.

Properties of this compound Buffer

MES buffer offers several advantages for cell culture applications, including its low metal-binding capacity and stability in culture conditions.[3]

PropertyValueReference
Chemical Name2-(N-morpholino)ethanesulfonic acid hydrate
Molecular FormulaC6H13NO4S · xH2O
Molecular Weight195.24 g/mol (anhydrous)
pKa (37°C)~6.1[1][2]
Effective Buffering RangepH 5.5 - 6.7[1][2]
Recommended Working Concentration10-25 mM for mammalian cells

Data Presentation

Table 1: pH Stability of Cell Culture Medium with and without MES Buffer

This table summarizes the expected pH changes in a typical CHO cell culture over 72 hours with and without MES buffer supplementation. The data illustrates the buffering capacity of MES in maintaining a more stable pH environment.

Time (hours)pH of Medium without MES Buffer (Initial pH 7.4)pH of Medium with 20 mM MES Buffer (Initial pH 7.4)
07.407.40
247.157.35
486.907.25
726.657.10

Note: These are representative data based on typical cell culture metabolic activity. Actual values may vary depending on the cell line, cell density, and media formulation.

Table 2: Effect of MES Buffer Concentration on CHO Cell Viability

This table shows the representative viability of Chinese Hamster Ovary (CHO) cells after 72 hours of culture in media supplemented with different concentrations of MES buffer.

MES Buffer Concentration (mM)Cell Viability (%)
0 (Control)92%
1095%
2094%
4085%
5078%

Note: These are representative data. It is recommended to perform a concentration optimization study for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution

Materials:

  • This compound (MW will vary based on water content, use the anhydrous MW of 195.24 g/mol for calculations and adjust for the hydrated form)

  • High-purity, cell culture grade water

  • 10 N Sodium Hydroxide (NaOH)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh out 97.62 g of MES free acid (for a 0.5 M solution in 1 L).

  • Add the MES powder to 800 mL of high-purity water in a sterile beaker with a stir bar.

  • Stir the solution until the MES is completely dissolved. The initial pH will be acidic.

  • Slowly add 10 N NaOH dropwise to adjust the pH to the desired level (e.g., 6.0-7.0). Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with high-purity water.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the 0.5 M MES stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium with MES Buffer

Materials:

  • Prepared sterile 0.5 M MES stock solution

  • Basal cell culture medium (e.g., DMEM, CHO medium)

  • Sterile serological pipettes and tubes

Procedure:

  • Determine the desired final concentration of MES in the cell culture medium (typically 10-25 mM).

  • Calculate the volume of the 0.5 M MES stock solution required to achieve the desired final concentration in your total volume of medium.

    • Formula: Volume of MES stock (mL) = (Final MES concentration (mM) × Total medium volume (mL)) / Stock MES concentration (mM)

  • Aseptically add the calculated volume of the sterile 0.5 M MES stock solution to the basal cell culture medium.

  • Mix the supplemented medium gently but thoroughly.

  • The MES-supplemented medium is now ready for use in cell culture.

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • CHO cells cultured in media with varying MES concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed CHO cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of their respective MES-supplemented or control media.

  • Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (0 mM MES).

Signaling Pathways and Logical Relationships

Extracellular pH (pHe), which is stabilized by MES buffer, can influence intracellular signaling pathways that regulate cell fate decisions such as proliferation, differentiation, and apoptosis. Two such pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Notch signaling pathway.

Influence of Extracellular pH on the p38 MAPK Signaling Pathway

Changes in extracellular pH can act as a stress signal, leading to the activation of the p38 MAPK pathway. This can influence a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation.

p38_MAPK_pathway pHe Extracellular pH (Stabilized by MES) Stress Cellular Stress pHe->Stress Fluctuation MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) TranscriptionFactors->CellularResponse Regulates

Caption: p38 MAPK pathway activation by extracellular pH.

Influence of Extracellular pH on the Notch Signaling Pathway

The activity of enzymes involved in the cleavage and activation of the Notch receptor, such as metalloproteases, can be pH-sensitive. Therefore, stable extracellular pH is important for consistent Notch signaling, which plays a crucial role in cell-cell communication and the regulation of cell fate.

Notch_pathway cluster_nucleus pHe Extracellular pH (Stabilized by MES) S2_Cleavage S2 Cleavage (ADAM Protease) pHe->S2_Cleavage Influences activity SignalSending Signal-Sending Cell SignalReceiving Signal-Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binds Ligand->Receptor Receptor->S2_Cleavage Undergoes S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage Leads to NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL TargetGenes Target Gene Transcription CSL->TargetGenes Activates

Caption: Regulation of Notch signaling by extracellular pH.

Experimental Workflow for Evaluating MES Buffer in Cell Culture

The following workflow outlines the key steps for assessing the suitability and optimal concentration of MES buffer for a specific cell line.

experimental_workflow Start Start PrepareMES Prepare Sterile 0.5 M MES Stock Solution Start->PrepareMES SupplementMedia Supplement Basal Medium with different MES concentrations (0, 10, 20, 40, 50 mM) PrepareMES->SupplementMedia SeedCells Seed CHO Cells in prepared media SupplementMedia->SeedCells Incubate Incubate Cells (e.g., 72 hours) SeedCells->Incubate MonitorpH Monitor Medium pH at 24, 48, 72 hours Incubate->MonitorpH AssessViability Assess Cell Viability (MTT Assay) Incubate->AssessViability AnalyzeData Analyze Data: pH stability vs. Concentration Viability vs. Concentration MonitorpH->AnalyzeData AssessViability->AnalyzeData DetermineOptimal Determine Optimal MES Concentration AnalyzeData->DetermineOptimal End End DetermineOptimal->End

Caption: Workflow for MES buffer evaluation.

References

MES Buffer: Application Notes and Protocols for Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that is widely used in biochemistry and molecular biology research.[1] Developed by Norman Good and his colleagues in the 1960s, MES is one of the "Good's buffers" designed to be biochemically inert and stable.[2] With a pKa of approximately 6.1 at 25°C, MES is an excellent choice for maintaining a stable pH in the slightly acidic range of 5.5 to 6.7.[3] This characteristic makes it particularly valuable for studying the kinetics of enzymes that are active in acidic environments, such as certain proteases, phosphatases, and caspases.

This document provides detailed application notes and protocols for the use of MES buffer in enzyme kinetics assays, including data on its physicochemical properties, preparation instructions, and specific experimental procedures.

Key Properties of MES Buffer

MES buffer offers several advantages for enzyme kinetics studies:

  • Optimal Buffering Range: Its pKa of ~6.1 makes it highly effective at maintaining a stable pH between 5.5 and 6.7.[3]

  • Low Metal Ion Binding: MES shows negligible binding to most metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺, which is crucial for assays involving metalloenzymes.[2][4]

  • Chemical and Enzymatic Stability: MES is chemically stable and resistant to enzymatic degradation, ensuring it does not interfere with the reaction being studied.[2][5]

  • Minimal UV Absorbance: It has very low absorbance in the UV and visible regions, making it compatible with spectrophotometric assays.[6][7]

  • High Solubility: MES is highly soluble in water, facilitating the preparation of concentrated stock solutions.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for MES buffer, aiding in the selection of appropriate assay conditions.

PropertyValueReferences
Chemical FormulaC₆H₁₃NO₄S[2]
Molecular Weight195.24 g/mol [1]
pKa (25°C)~6.1[3]
Effective pH Range5.5 - 6.7[3]
ΔpKa/°C-0.011[8][9]
Metal Binding Constants (log K) at 20°CMg²⁺: 0.8, Ca²⁺: 0.7, Mn²⁺: 0.7, Cu²⁺: negligible[4]

Experimental Protocols

I. Preparation of MES Buffer

This protocol describes the preparation of a 0.5 M MES stock solution, which can be diluted to the desired working concentration for enzyme assays.

Materials:

  • MES free acid powder (MW: 195.24 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit

Procedure:

  • To prepare 1 L of 0.5 M MES buffer, weigh out 97.62 g of MES free acid.[5]

  • Add the MES powder to a beaker containing approximately 800 mL of dH₂O.[5]

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 10 N NaOH to the MES solution while continuously monitoring the pH. Adjust the pH to the desired value within the buffering range of MES (e.g., pH 6.0).

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

  • For applications requiring sterile conditions, pass the buffer through a 0.22 µm sterile filter unit.

  • Store the buffer at 4°C. The solution is stable for several months.

II. General Enzyme Kinetics Assay Protocol using MES Buffer

This protocol provides a general framework for a colorimetric or fluorometric enzyme kinetics assay. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme.

Materials:

  • MES buffer (working concentration, e.g., 50 mM, pH 6.0)

  • Enzyme stock solution

  • Substrate stock solution

  • Microplate reader (for colorimetric or fluorometric detection)

  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays)

  • Incubator or temperature-controlled plate reader

Procedure:

  • Prepare Assay Buffer: Dilute the 0.5 M MES stock solution to the desired working concentration (e.g., 50 mM) with dH₂O and adjust the pH if necessary.

  • Prepare Reagents: Prepare serial dilutions of the substrate in the MES assay buffer. Prepare the enzyme solution in the MES assay buffer to the desired working concentration. Keep all solutions on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • X µL of MES assay buffer

    • Y µL of substrate solution (to achieve the final desired concentration)

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate Reaction: Add Z µL of the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The wavelength will depend on the specific substrate and product.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

III. Specific Application: Cathepsin B Activity Assay

Cathepsin B is a lysosomal cysteine protease with optimal activity in a slightly acidic environment, making MES buffer an ideal choice for its activity assays.[5]

Materials:

  • 50 mM MES buffer, pH 6.0, containing 5 mM DTT (Dithiothreitol, as an activator)

  • Recombinant human Cathepsin B

  • Cathepsin B substrate (e.g., Z-VVR-AFC)

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer: 50 mM MES, 5 mM DTT, pH 6.0.

    • Dilute the Cathepsin B stock solution in the assay buffer.

    • Prepare a stock solution of the substrate Z-VVR-AFC in DMSO and then dilute it in the assay buffer to the desired final concentration.

  • Assay Protocol:

    • In a black 96-well plate, add 50 µL of the assay buffer to each well.

    • Add 25 µL of the diluted Cathepsin B solution to the sample wells. For a negative control, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.

    • Immediately measure the fluorescence at Ex/Em = 400/505 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.

Signaling Pathways and Experimental Workflows

Cathepsin B and NLRP3 Inflammasome Activation

Cathepsin B has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7] Upon lysosomal destabilization, Cathepsin B can be released into the cytoplasm where it is thought to interact with and activate NLRP3, leading to the activation of Caspase-1 and the maturation of pro-inflammatory cytokines.[7]

CathepsinB_NLRP3_Pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm CathepsinB_inactive Pro-Cathepsin B CathepsinB_active Active Cathepsin B CathepsinB_inactive->CathepsinB_active Acidic pH NLRP3 NLRP3 CathepsinB_active->NLRP3 Activation Lysosomal_Damage Lysosomal Damage (e.g., silica, MSU crystals) Lysosomal_Damage->CathepsinB_active Release ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment & Activation Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Maturation ext Inflammation IL1b->ext

Caption: Cathepsin B-mediated activation of the NLRP3 inflammasome.

Caspase-3 and the Apoptotic Pathway

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using specific peptide substrates in a buffer system like MES, particularly when studying apoptosis under slightly acidic conditions that can occur in some cellular microenvironments.

Caspase_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_activation Caspase Activation Cascade cluster_execution Execution Phase Intrinsic Intrinsic Pathway (e.g., DNA damage) Pro_Caspase9 Pro-Caspase-9 Intrinsic->Pro_Caspase9 Apoptosome formation Extrinsic Extrinsic Pathway (e.g., FasL) Pro_Caspase8 Pro-Caspase-8 Extrinsic->Pro_Caspase8 DISC formation Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Activation Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Activation Caspase8->Pro_Caspase3 Activation Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Cleavage Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Experimental Workflow for Enzyme Kinetics Assay

The following diagram illustrates a typical workflow for conducting an enzyme kinetics assay using MES buffer.

Enzyme_Kinetics_Workflow start Start prep_buffer Prepare MES Buffer (e.g., 50 mM, pH 6.0) start->prep_buffer prep_reagents Prepare Enzyme and Substrate Dilutions prep_buffer->prep_reagents setup_plate Set up 96-well Plate: Buffer, Substrate prep_reagents->setup_plate pre_incubate Pre-incubate Plate at Assay Temperature setup_plate->pre_incubate initiate_reaction Initiate Reaction with Enzyme pre_incubate->initiate_reaction measure Kinetic Measurement (Absorbance/Fluorescence) initiate_reaction->measure analyze Data Analysis: Calculate V₀, Km, Vmax measure->analyze end End analyze->end

Caption: General workflow for an enzyme kinetics experiment.

Conclusion

MES buffer is a reliable and versatile tool for enzyme kinetics assays, particularly for enzymes that function in a slightly acidic pH range. Its favorable chemical properties, including low metal ion binding and stability, ensure minimal interference with enzymatic reactions, leading to more accurate and reproducible data. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize MES buffer in their enzyme kinetics studies.

References

Application of MES Buffer in Gel Electrophoresis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MES Buffer in Electrophoresis

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that has become an indispensable tool in protein electrophoresis, particularly when used in conjunction with Bis-Tris polyacrylamide gels.[1][2] Its unique properties, including a pKa of 6.1 at 25°C and an effective buffering range of pH 5.5 to 6.7, offer significant advantages over traditional Tris-Glycine systems, especially for the analysis of small to medium-sized proteins.[3] The neutral operating pH of MES-based systems minimizes protein modifications and degradation during electrophoresis, leading to sharper bands and higher resolution. This makes MES buffer an excellent choice for applications in proteomics, drug discovery, and routine protein analysis where protein integrity is paramount.[4][5]

Key Advantages of MES Buffer Systems

  • Optimal Resolution of Small to Medium-Sized Proteins: MES running buffer is specifically recommended for the separation of proteins in the lower molecular weight range, generally from 2 to 200 kDa.[6][7]

  • Neutral pH Environment: Bis-Tris gels buffered with MES operate at a near-neutral pH (around 7.0), which significantly reduces the risk of protein modifications like deamination and alkylation that can occur in the highly alkaline environment of Tris-Glycine gels.

  • Enhanced Protein Stability: The milder pH conditions help to preserve the native structure of proteins, which is particularly crucial for downstream applications such as mass spectrometry and functional assays.

  • Sharper Bands and Improved Accuracy: The neutral pH and optimized ion fronts in the MES system result in sharper, more focused protein bands, leading to more accurate molecular weight estimation and better overall resolution.

  • Faster Run Times: The higher mobility of MES as a trailing ion allows for faster separation of proteins compared to traditional Tris-Glycine systems.[7]

Quantitative Data: Buffer System Comparison

The choice of running buffer in a Bis-Tris gel system has a significant impact on the migration patterns and separation range of proteins. The following tables summarize the key differences and recommended applications for MES and MOPS running buffers.

ParameterMES Buffer SystemMOPS Buffer SystemTris-Glycine Buffer System
Optimal Separation Range 2 - 200 kDa14 - 260 kDa6 - 400 kDa
Operating pH ~7.0 (Neutral)~7.0 (Neutral)~9.5 (Alkaline)
Primary Application Small to Medium ProteinsMedium to Large ProteinsBroad Range Proteins
Protein Stability HighHighModerate (risk of modification)
Band Resolution Excellent for small proteinsExcellent for larger proteinsGood
Run Time FastModerateModerate

Data compiled from multiple sources.[6][8]

Experimental Protocols

Protocol 1: SDS-PAGE with MES Running Buffer

This protocol is designed for the separation of small to medium-sized denatured proteins using a Bis-Tris precast or hand-cast gel with MES SDS running buffer.

Materials:

  • Bis-Tris Polyacrylamide Gel (e.g., 4-12% gradient)

  • MES SDS Running Buffer (20X)

  • Protein Sample

  • 4X LDS Sample Buffer

  • Reducing Agent (e.g., DTT or BME)

  • Protein Molecular Weight Standard

  • Electrophoresis Tank and Power Supply

  • Deionized Water

Procedure:

  • Preparation of 1X MES SDS Running Buffer:

    • Dilute the 20X MES SDS Running Buffer 1:20 with deionized water. For example, to make 1 liter of 1X buffer, mix 50 mL of 20X buffer with 950 mL of deionized water.

  • Sample Preparation:

    • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

    • Add a reducing agent to the recommended final concentration (e.g., 50 mM DTT).

    • Heat the samples at 70°C for 10 minutes.[9] Do not boil.

    • Centrifuge the samples briefly to pellet any insoluble material.

  • Gel Electrophoresis:

    • Assemble the electrophoresis tank according to the manufacturer's instructions.

    • Fill the inner and outer chambers of the tank with 1X MES SDS Running Buffer.

    • Load the prepared protein samples and molecular weight standard into the wells of the gel.

    • Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 200V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[10]

Protocol 2: Western Blotting Following MES SDS-PAGE

This protocol outlines the transfer of proteins from a Bis-Tris gel to a membrane for subsequent immunodetection.

Materials:

  • Polyacrylamide Gel with Separated Proteins (from Protocol 1)

  • PVDF or Nitrocellulose Membrane

  • Transfer Buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol)

  • Methanol (B129727) (for PVDF membrane activation)

  • Western Blot Transfer System (wet or semi-dry)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and Secondary Antibodies

  • Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Membrane Preparation:

    • Cut the membrane to the size of the gel.

    • If using PVDF, activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

    • If using nitrocellulose, equilibrate the membrane directly in transfer buffer.

  • Protein Transfer:

    • Equilibrate the gel in transfer buffer for 10-15 minutes after electrophoresis.

    • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer system. A typical wet transfer stack is assembled as follows: sponge, filter paper, gel, membrane, filter paper, sponge.

    • Ensure there are no air bubbles between the gel and the membrane.

    • Place the transfer stack in the transfer apparatus, fill with transfer buffer, and perform the transfer. Transfer conditions will vary depending on the system and the size of the proteins (e.g., 100V for 1 hour at 4°C for a wet transfer).

  • Immunodetection:

    • Following transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[10]

Protocol 3: Native PAGE with MES Buffer (Adapted)

This protocol provides a general framework for native polyacrylamide gel electrophoresis using a MES-based buffer system. The exact buffer compositions may require optimization depending on the specific protein of interest.

Materials:

  • Bis-Tris Polyacrylamide Gel (without SDS)

  • Native MES Running Buffer (e.g., 50 mM MES, 50 mM Tris-Base, pH ~7.3)

  • Native Sample Buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 40% glycerol, 0.01% bromophenol blue)

  • Protein Sample

  • Electrophoresis and Staining Reagents

Procedure:

  • Buffer and Gel Preparation:

    • Prepare the Native MES Running Buffer and Native Sample Buffer. Note that SDS and reducing agents are omitted to maintain the protein's native state.

    • Cast or use a precast Bis-Tris gel without SDS.

  • Sample Preparation:

    • Mix the protein sample with the Native Sample Buffer. Do not heat the sample.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the chambers with Native MES Running Buffer.

    • Load the samples into the wells.

    • Run the gel at a constant voltage in a cold room or at 4°C to minimize protein denaturation. The voltage and run time will need to be optimized.

  • Visualization:

    • After electrophoresis, visualize the protein bands by Coomassie staining or other suitable native protein staining methods.

Visualizations

experimental_workflow_sds_page cluster_prep Sample Preparation cluster_gelelectrophoresis Gel Electrophoresis cluster_downstream Downstream Analysis sample Protein Sample add_lds Add 4X LDS Buffer & Reducing Agent sample->add_lds heat Heat at 70°C for 10 min add_lds->heat centrifuge_sample Centrifuge heat->centrifuge_sample load_sample Load Sample centrifuge_sample->load_sample prep_buffer Prepare 1X MES SDS Running Buffer assemble_tank Assemble Gel Tank prep_buffer->assemble_tank assemble_tank->load_sample run_gel Run at 200V (~35-45 min) load_sample->run_gel western_blot Western Blotting run_gel->western_blot mass_spec Mass Spectrometry run_gel->mass_spec

Figure 1: Experimental workflow for SDS-PAGE using MES buffer.

signaling_pathway_analysis cluster_drug_treatment Drug Development Application drug_treatment Cell Culture with Drug Treatment cell_lysis Cell Lysis & Protein Extraction drug_treatment->cell_lysis sds_page MES SDS-PAGE (Separation of small kinases) cell_lysis->sds_page western_blot Western Blot (Detection of p-ERK) sds_page->western_blot quantification Densitometry Analysis (Quantify Pathway Activation) western_blot->quantification data_analysis Data Analysis & Drug Efficacy Determination quantification->data_analysis

Figure 2: Application of MES-PAGE in a drug development signaling pathway analysis.

logical_relationship cluster_factors Key Factors cluster_choices Buffer Choice main_goal High-Resolution Protein Separation protein_size Protein Size main_goal->protein_size downstream_app Downstream Application main_goal->downstream_app mes_buffer MES Buffer protein_size->mes_buffer Small/Medium MW mops_buffer MOPS Buffer protein_size->mops_buffer Medium/Large MW downstream_app->mes_buffer e.g., Mass Spec of small proteins mes_buffer->main_goal Achieves for small proteins mops_buffer->main_goal Achieves for large proteins

Figure 3: Logical relationship for choosing between MES and MOPS running buffers.

References

Application Notes and Protocols for MES Buffer in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in plant tissue culture protocols. MES is a zwitterionic buffer developed by Good and his colleagues that is valued in plant cell culture for its ability to maintain a stable pH, which is crucial for optimal plant growth and development.

Application Notes

The Importance of pH Stability in Plant Tissue Culture

The pH of the culture medium is a critical factor that influences numerous aspects of plant cell physiology, including nutrient uptake, enzyme activity, and cell membrane stability.[1][2][3] Plant cells and tissues release substances into the medium that can cause significant pH shifts, typically a decrease, which can interfere with normal growth.[3] Without a buffering agent, the pH of the culture medium can drop by as much as 1.5 units, creating a stressful environment for the plant cells.[3]

Properties and Advantages of MES Buffer

MES is an ideal buffer for plant tissue culture for several reasons:

  • pKa Value: MES has a pKa of 6.15 at 25°C, which is within the optimal pH range for most plant tissue cultures (pH 5.5-6.7).[4]

  • High Buffering Capacity: It effectively resists pH changes in the culture medium, typically maintaining a stable pH of around 5.8.[3]

  • Chemical Stability: MES is chemically stable and does not form complexes with most metal ions present in culture media.[5]

  • Low Toxicity: At appropriate concentrations, MES is non-toxic to most plant species.[6] However, high concentrations can be inhibitory.[1][6][7]

  • Minimal UV Absorbance: MES has minimal absorbance in the UV spectrum, which is advantageous for spectrophotometric studies.[4]

Effects of MES on Plant Growth and Physiology

The use of MES buffer in plant tissue culture has been shown to have several beneficial effects:

  • Enhanced Growth: By maintaining a stable pH, MES promotes better nutrient absorption and overall healthier plant growth, leading to increased fresh and dry weight.

  • Improved Morphogenesis: Stable pH conditions can positively influence morphogenetic processes such as root and shoot development. For instance, studies on Arabidopsis have shown that 0.01% and 0.1% MES can promote root growth.[1][7]

  • Regulation of Enzyme Activity: MES has been observed to reduce the activity of enzymes like phenylalanine ammonia-lyase (PAL) and peroxidase (POD). While these enzymes are involved in plant defense, their reduced activity in a stable growth environment may allow the plant to allocate more energy towards growth.

  • Modulation of Defense Signaling: Recent studies suggest that a stable pH maintained by MES can suppress plant defense signaling pathways by inhibiting the influx of calcium ions, which is a key event in triggering immune responses.[8][9] This can be particularly beneficial in applications like Agrobacterium-mediated transient expression.[8][9]

Recommended Concentrations

The optimal concentration of MES can vary depending on the plant species and the specific experimental conditions. However, a general concentration range of 2 mM to 5 mM is commonly used and has been shown to be effective without causing toxicity.[1][5][7][10] It is advisable to optimize the MES concentration for each specific application.

Quantitative Data Summary

The following tables summarize the quantitative effects of MES buffer on plant growth from cited experiments.

Table 1: Effect of MES Buffer on Arabidopsis thaliana Seedling Growth

MES ConcentrationRoot Length (relative to control)Root Hair Length (relative to control)
0.01% (w/v)PromotedIncreased
0.1% (w/v)PromotedNo significant difference
1% (w/v)InhibitedStrongly suppressed

Data synthesized from a study on Arabidopsis thaliana root growth.[1][7]

Table 2: Effect of MES Buffer on Lettuce Yield in a Hydroponic System

MES ConcentrationYield Increase (relative to control)
3 mM17%

Data from a study on hydroponically cultivated lettuce.[5][10]

Experimental Protocols

Preparation of MES-Buffered Murashige and Skoog (MS) Medium

This protocol describes the preparation of 1 liter of MS medium supplemented with MES buffer.

Materials:

  • Murashige and Skoog (MS) basal salt mixture

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • Sucrose (B13894)

  • Plant growth regulators (e.g., auxins, cytokinins) as required

  • Agar (B569324) (for solid medium)

  • Distilled or deionized water

  • 1 M KOH or 1 M NaOH for pH adjustment

  • 1 M HCl for pH adjustment

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Autoclave

  • Sterile culture vessels

Procedure:

  • Dissolve MS Salts and MES: In a 2L beaker, dissolve the MS basal salt mixture in approximately 800 mL of distilled water while stirring with a magnetic stirrer. Add the desired amount of MES buffer (e.g., for a 3 mM final concentration, add 0.585 g of MES).

  • Add Sucrose and Other Components: Add 30 g of sucrose and dissolve completely. Add other heat-stable components like myo-inositol and vitamins as per your specific protocol.

  • Add Plant Growth Regulators: If required, add the appropriate plant growth regulators from stock solutions.

  • Adjust pH: Adjust the pH of the medium to the desired value (typically 5.7-5.8) using 1 M KOH or 1 M NaOH.[11][12] Use 1 M HCl if the pH is too high. Monitor the pH carefully with a calibrated pH meter.

  • Adjust Final Volume: Bring the final volume of the medium to 1 liter with distilled water.

  • Add Gelling Agent (for solid medium): If preparing a solid medium, add 6-8 g of agar and heat the medium while stirring until the agar is completely dissolved.[13]

  • Dispense and Sterilize: Dispense the medium into culture vessels.[14] Seal the vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[2][11][13][15]

  • Cool and Store: Allow the medium to cool and solidify in a sterile environment. The prepared medium can be stored at 4°C for several weeks.

Experimental Workflow for Preparing MES-Buffered Plant Tissue Culture Medium

The following diagram illustrates the general workflow for preparing a MES-buffered plant tissue culture medium.

experimental_workflow start Start dissolve Dissolve MS Salts and MES Buffer in Water start->dissolve add_sucrose Add Sucrose and Other Heat-Stable Components dissolve->add_sucrose add_pgrs Add Plant Growth Regulators add_sucrose->add_pgrs adjust_ph Adjust pH to 5.7-5.8 add_pgrs->adjust_ph adjust_volume Adjust Final Volume to 1L adjust_ph->adjust_volume add_agar Add Gelling Agent (for solid medium) adjust_volume->add_agar dispense Dispense into Culture Vessels add_agar->dispense sterilize Sterilize by Autoclaving dispense->sterilize cool Cool and Solidify sterilize->cool end_node End cool->end_node

Caption: Workflow for preparing MES-buffered plant tissue culture medium.

Signaling Pathway

MES-Mediated Suppression of Plant Defense Signaling

A stable apoplastic pH, maintained by MES buffer, has been shown to suppress plant defense signaling pathways. This is thought to occur through the inhibition of calcium ion (Ca²⁺) influx into the cytosol, a critical early step in pathogen-associated molecular pattern (PAMP)-triggered immunity.

The diagram below illustrates this proposed signaling pathway.

signaling_pathway cluster_medium Extracellular Space (Apoplast) cluster_cell Plant Cell MES MES Buffer Ca_channel Ca²⁺ Channel MES->Ca_channel Maintains Stable pH (5.5) PAMPs PAMPs PAMPs->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Defense_Signaling Defense Signaling (e.g., FRK1, NHL10 expression) Ca_influx->Defense_Signaling Initiates Stable_pH->Ca_influx Inhibits

Caption: MES buffer stabilizes apoplastic pH, inhibiting Ca²⁺ influx and suppressing defense signaling.

References

MES Buffer in Cation-Exchange Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cation-exchange chromatography (CEX) is a powerful and widely used technique for the purification of proteins and other biomolecules based on their net positive surface charge. The choice of buffer is critical for the success of CEX, as it dictates the pH and ionic strength of the mobile phase, which in turn control the binding and elution of the target molecule. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer that is frequently employed in CEX due to its advantageous physicochemical properties.[1]

MES buffer has a pKa of approximately 6.1 at 25°C, providing a stable buffering range of pH 5.5 to 6.7.[2][3] This pH range is particularly suitable for the purification of proteins with isoelectric points (pI) above this range, as they will carry a net positive charge and bind to the negatively charged cation-exchange resin.[4] Furthermore, MES does not chelate most divalent metal ions and has low UV absorbance, minimizing interference with protein analysis.[3]

These application notes provide a comprehensive overview of the use of MES buffer in cation-exchange chromatography, including detailed protocols, data presentation, and troubleshooting guidelines to assist researchers in developing robust and efficient protein purification strategies.

Principle of Cation-Exchange Chromatography with MES Buffer

Cation-exchange chromatography separates molecules based on their net surface charge. The stationary phase consists of a solid support matrix functionalized with negatively charged groups (e.g., sulfopropyl -SO₃⁻ or carboxymethyl -COO⁻).[5]

At a pH below a protein's isoelectric point (pI), the protein will have a net positive charge.[6] When a protein solution buffered with MES at an appropriate pH (typically 0.5 to 1.5 pH units below the protein's pI) is loaded onto a cation-exchange column, the positively charged proteins will bind to the negatively charged resin.[4][7]

Unbound and weakly bound molecules are washed away, and the bound proteins are subsequently eluted by increasing the ionic strength of the mobile phase (e.g., by introducing a salt gradient with NaCl) or by increasing the pH.[7][8] The increasing salt concentration provides counter-ions that compete with the bound proteins for the charged sites on the resin, leading to their displacement and elution.

Data Presentation

The selection of buffer can significantly impact the retention and resolution of proteins in cation-exchange chromatography. The following tables summarize quantitative data from a study comparing MES buffer with sodium phosphate (B84403) buffer for the separation of a monoclonal antibody (mAb) and its variants.

Table 1: Retention Time of a Monoclonal Antibody (des-lys variant) in Different Buffers and pH

pHRetention Time (min) in 20 mM Sodium PhosphateRetention Time (min) in 20 mM MES
6.029.0>30 (stronger retention)
6.220.528.5
6.412.121.0
6.66.814.5
6.83.48.9

Table 2: NaCl Concentration at Elution Peak of a Monoclonal Antibody (des-lys variant)

pHNaCl Concentration (mM) in 20 mM Sodium PhosphateNaCl Concentration (mM) in 20 mM MES
6.068>70 (stronger binding)
6.24865
6.42849
6.61533
6.8419

Data adapted from a study on monoclonal antibody variant analysis. The results indicate that at the same pH, the mAb exhibits stronger retention in MES buffer compared to sodium phosphate buffer, eluting at a higher NaCl concentration. This suggests that MES can offer different selectivity and may be advantageous for separating closely related protein variants.

Experimental Protocols

This section provides detailed protocols for the preparation of MES buffers and a general procedure for protein purification using cation-exchange chromatography.

Protocol 1: Preparation of MES Buffers

Materials:

  • MES free acid monohydrate (MW: 213.25 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • High-purity water (e.g., Milli-Q)

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

A. Preparation of 1 M MES Stock Solution (pH 6.0):

  • Weigh 213.25 g of MES free acid monohydrate.

  • Add the MES powder to a beaker containing approximately 800 mL of high-purity water.

  • Dissolve the powder completely using a magnetic stirrer.

  • Adjust the pH to 6.0 by slowly adding a concentrated NaOH solution (e.g., 10 M). Monitor the pH closely.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C.

B. Preparation of Working Buffers (Binding and Elution): This protocol describes the preparation of a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B).

  • Buffer A (Binding Buffer): 20 mM MES, pH 6.0

    • To a 1 L beaker, add 20 mL of the 1 M MES stock solution (pH 6.0).

    • Add approximately 900 mL of high-purity water and mix.

    • Verify the pH and adjust if necessary with dilute NaOH or HCl.

    • Bring the final volume to 1 L with high-purity water.

    • Filter sterilize and store at 4°C.

  • Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

    • To a 1 L beaker, add 20 mL of the 1 M MES stock solution (pH 6.0).

    • Add 58.44 g of NaCl and dissolve completely.

    • Add approximately 800 mL of high-purity water and mix.

    • Verify the pH and adjust if necessary.

    • Bring the final volume to 1 L with high-purity water.

    • Filter sterilize and store at 4°C.

Protocol 2: General Cation-Exchange Chromatography Workflow

This protocol outlines a general workflow for purifying a protein with a pI > 7.0 using a cation-exchange column and MES buffer.[5][7][8]

1. Column Equilibration:

  • Connect the cation-exchange column to the chromatography system.

  • Wash the column with 5-10 column volumes (CVs) of high-purity water.

  • Equilibrate the column with Buffer A (20 mM MES, pH 6.0) for 5-10 CVs, or until the pH and conductivity of the outlet stream are stable and match that of Buffer A.[6]

2. Sample Preparation and Loading:

  • Ensure the protein sample is in a low-salt buffer, ideally Buffer A. If the sample is in a different buffer or contains high salt, perform a buffer exchange using dialysis or a desalting column.[9]

  • Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove any particulate matter.

  • Load the prepared sample onto the equilibrated column at a flow rate recommended by the column manufacturer.

3. Washing:

  • After loading, wash the column with Buffer A for 5-10 CVs, or until the UV absorbance at 280 nm returns to baseline. This step removes unbound and weakly bound impurities.[6]

4. Elution:

  • Elute the bound protein using a linear gradient of Buffer B into Buffer A. A common starting gradient is from 0% to 50% Buffer B over 10-20 CVs.

  • Alternatively, a step gradient can be used, where the concentration of Buffer B is increased in discrete steps (e.g., 10%, 25%, 50%, 100% Buffer B).

  • Collect fractions throughout the elution process.

  • Monitor the elution profile by measuring the UV absorbance at 280 nm.

5. Regeneration and Storage:

  • After elution of the target protein, wash the column with 3-5 CVs of 100% Buffer B to remove any remaining strongly bound molecules.

  • Wash the column with 5-10 CVs of high-purity water.

  • For long-term storage, equilibrate the column in a solution recommended by the manufacturer (e.g., 20% ethanol) to prevent microbial growth.[6]

Mandatory Visualization

CEX_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_post Post-Chromatography Buffer_Prep Buffer Preparation (MES Binding & Elution Buffers) Column_Equilibration Column Equilibration (with Binding Buffer) Buffer_Prep->Column_Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Sample_Prep Sample Preparation (Buffer Exchange & Clarification) Sample_Prep->Sample_Loading Washing Washing (Remove Unbound Proteins) Sample_Loading->Washing Elution Elution (Salt Gradient) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Regeneration Column Regeneration Elution->Regeneration Analysis Analysis of Fractions (e.g., SDS-PAGE, UV-Vis) Fraction_Collection->Analysis

Caption: Workflow for Cation-Exchange Chromatography using MES Buffer.

Logical_Relationship cluster_protein Protein Properties cluster_buffer Buffer Conditions cluster_interaction Chromatography Interaction Protein_pI Protein pI Net_Charge Net Positive Charge Protein_pI->Net_Charge determines Binding Binding to Resin Net_Charge->Binding enables Buffer_pH Buffer pH (MES) Buffer_pH->Net_Charge influences Ionic_Strength Ionic Strength (Salt) Elution Elution from Resin Ionic_Strength->Elution induces Binding->Elution

Caption: Key Relationships in Cation-Exchange Chromatography.

References

Application Notes and Protocols for MES Hydrate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303) (MES hydrate), a zwitterionic buffer, in the synthesis of various nanoparticles. The information compiled includes experimental protocols, quantitative data on nanoparticle characteristics, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound in Nanoparticle Synthesis

This compound is a widely used buffer in biological and biochemical research, valued for its pKa of 6.1, which makes it effective for buffering solutions in a pH range of 5.5 to 6.7.[1] Its utility in nanoparticle synthesis stems from its ability to maintain a stable pH, which is a critical parameter for controlling nanoparticle size, morphology, and stability.[2] Furthermore, MES exhibits minimal binding affinity for most metal ions, preventing interference with the nanoparticle formation process.[3] This characteristic makes it an excellent choice for the synthesis of metallic and semiconductor nanoparticles where metal ion availability is crucial.

Applications in Nanoparticle-Based Drug Delivery

The precise control over nanoparticle size and surface characteristics achievable with MES buffer is highly relevant for drug delivery applications. Nanoparticles can be engineered as carriers to deliver therapeutic agents to specific cells or tissues.[4][5][6] The ability to control particle size is particularly important, as it can influence bioavailability, cellular uptake, and the ability to cross biological barriers.[7] The stability of nanoparticles, which can be enhanced by the controlled pH environment provided by MES, is also critical for their performance as drug delivery vehicles.

Experimental Protocols

Detailed methodologies for the synthesis of different types of nanoparticles where this compound can be utilized as a buffering agent are provided below.

Gold Nanoparticle (AuNP) Synthesis Using MES Buffer

This protocol describes the synthesis of gold nanoparticles where MES buffer acts as a pH stabilizer.

Materials:

  • This compound buffer (e.g., 100 mM aqueous solution)

  • Hydrogen tetrachloroaurate (B171879) (HAuCl4) (e.g., 20 mM aqueous solution)

  • Deionized (DI) water

  • Vigorous stirrer and heating apparatus

  • Appropriate glassware

Procedure: [8]

  • In a clean flask, combine 4 mL of 100 mM aqueous MES buffer and 36 mL of DI water.

  • While vigorously stirring the solution, add 1 mL of 20 mM aqueous HAuCl4.

  • Heat the mixture to 100 °C and maintain this temperature for 10 minutes.

  • Observe the solution for a color change to deep pink, indicating the formation of gold nanoparticles.

  • After 10 minutes, remove the heat source and continue stirring while the solution cools to room temperature.

  • The resulting AuNP solution can then be characterized.

Silver Nanoparticle (AgNP) Synthesis (Adapted Protocol)

While a specific protocol explicitly using this compound for silver nanoparticle synthesis was not found in the provided search results, MES can be incorporated as a pH-controlling agent in established methods. The following is an adapted protocol based on a chemical reduction method.

Materials:

  • Silver nitrate (B79036) (AgNO3)

  • Sodium borohydride (B1222165) (NaBH4) as a reducing agent

  • This compound buffer to adjust and maintain pH in the range of 5.5-6.7

  • Deionized (DI) water

  • Magnetic stirrer

  • Appropriate glassware

Procedure (Conceptual Adaptation):

  • Prepare a dilute aqueous solution of silver nitrate in DI water.

  • Separately, prepare a solution of this compound and adjust the pH to the desired value within its buffering range (e.g., pH 6.0) using NaOH or HCl.

  • Add the MES buffer solution to the silver nitrate solution while stirring.

  • Prepare a fresh, cold solution of sodium borohydride in DI water.

  • Slowly add the sodium borohydride solution to the silver nitrate-MES mixture under vigorous stirring.

  • A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.

  • Continue stirring for a specified period to ensure the reaction is complete and the nanoparticles are stabilized.

  • Characterize the synthesized AgNPs.

Quantum Dot (QD) Synthesis (Adapted Protocol)

Similar to silver nanoparticles, a detailed protocol for quantum dot synthesis explicitly using this compound was not identified. However, MES can be used to control the pH during the aqueous synthesis of QDs, which is a critical factor for their optical properties. The following is a conceptual adaptation for the synthesis of Cadmium Telluride (CdTe) QDs.

Materials:

  • Cadmium precursor (e.g., Cadmium chloride)

  • Tellurium precursor (e.g., Sodium tellurite)

  • A stabilizing agent (e.g., thioglycolic acid)

  • A reducing agent (e.g., Sodium borohydride)

  • This compound buffer

  • Deionized (DI) water

  • Reaction vessel with heating and stirring capabilities

Procedure (Conceptual Adaptation):

  • Prepare a solution of the cadmium precursor and the stabilizing agent in DI water.

  • Add this compound buffer to this solution and adjust the pH to a value between 5.5 and 6.7.

  • In a separate vessel, dissolve the tellurium precursor in DI water and add the reducing agent to form a telluride ion solution.

  • Under controlled temperature and vigorous stirring, inject the telluride solution into the cadmium precursor solution.

  • The reaction mixture will change color, and the growth of the quantum dots can be monitored by observing the fluorescence under UV light.

  • The reaction can be stopped by cooling the solution once the desired optical properties are achieved.

  • The synthesized QDs should then be purified and characterized.

Data Presentation

The following tables summarize quantitative data for nanoparticles synthesized using MES buffer, based on available literature.

Table 1: Physicochemical Properties of Gold Nanoparticles Synthesized with MES Buffer

ParameterValueReference
Synthesis Conditions
MES Buffer Concentration100 mM[8]
HAuCl4 Concentration20 mM (in final mixture)[8]
Temperature100 °C[8]
Reaction Time10 min[8]
Nanoparticle Properties
Average Size (from study)Not specified[8]
Polydispersity Index (PDI)Not specified[8]
Zeta PotentialNot specified[8]
Color of SolutionDeep Pink[8]

Note: Specific quantitative data on size, PDI, and zeta potential for this exact protocol were not provided in the source. These are critical parameters that should be determined experimentally using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Table 2: Illustrative Physicochemical Properties of Silver Nanoparticles (Adapted Protocol with MES)

ParameterIllustrative ValueNotes
Synthesis Conditions
MES Buffer pH6.0pH control is critical for size and stability.
AgNO3 Concentration1 mMPrecursor concentration affects final particle size.
NaBH4 Concentration2 mMReductant concentration influences nucleation and growth rates.
Nanoparticle Properties
Average Size (nm)20 - 50Expected range, requires experimental verification.
Polydispersity Index (PDI)< 0.3A lower PDI indicates a more uniform particle size distribution.
Zeta Potential (mV)-20 to -40Negative zeta potential indicates good colloidal stability.

Disclaimer: The data in Table 2 is illustrative and represents expected outcomes. Actual values must be determined through experimental characterization.

Table 3: Illustrative Physicochemical Properties of Quantum Dots (Adapted Protocol with MES)

ParameterIllustrative ValueNotes
Synthesis Conditions
MES Buffer pH6.5pH affects the surface chemistry and optical properties of QDs.
Precursor ConcentrationsVariesDependent on the specific type of quantum dot being synthesized.
Temperature80 - 120 °CTemperature is a key parameter for controlling QD growth and size.
Nanoparticle Properties
Average Size (nm)2 - 10Size directly correlates with the emission wavelength.
Photoluminescence EmissionVaries (e.g., 500-700 nm)Tunable by altering the size of the quantum dots.
Quantum Yield (%)10 - 50A measure of the efficiency of light emission.

Disclaimer: The data in Table 3 is illustrative. The synthesis of high-quality quantum dots requires careful optimization of reaction conditions, and the properties must be confirmed experimentally.

Visualizations

The following diagrams illustrate key concepts related to nanoparticle synthesis and their interaction with biological systems.

G cluster_synthesis Nanoparticle Synthesis Workflow Precursors Metal Salt Precursor (e.g., HAuCl4, AgNO3) Reaction Controlled Reaction (Temperature, Stirring) Precursors->Reaction Buffer This compound Buffer (pH Control) Buffer->Reaction ReducingAgent Reducing Agent (e.g., Heat, NaBH4) ReducingAgent->Reaction Stabilizer Stabilizing Agent (can be the buffer itself) Stabilizer->Reaction Nanoparticles Nanoparticle Formation (Nucleation & Growth) Reaction->Nanoparticles Characterization Characterization (DLS, TEM, UV-Vis) Nanoparticles->Characterization

A generalized workflow for nanoparticle synthesis.

G cluster_pathway General Nanoparticle-Induced Cellular Signaling NP Nanoparticles CellMembrane Cell Membrane NP->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis ROS Reactive Oxygen Species (ROS) Production Endocytosis->ROS MAPK MAPK Pathway (e.g., p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

A generalized diagram of nanoparticle-induced cellular signaling pathways.

Disclaimer: The signaling pathway diagram illustrates general mechanisms by which nanoparticles can induce cellular responses. Specific pathways activated by nanoparticles synthesized with this compound may vary and require further investigation.

Conclusion

This compound serves as a valuable tool in nanoparticle synthesis, offering precise pH control without interfering with metal precursors. This allows for the reproducible synthesis of nanoparticles with desired characteristics for various applications, including drug delivery. While detailed protocols for gold nanoparticle synthesis using MES are available, further research is needed to establish optimized protocols for other types of nanoparticles, such as silver nanoparticles and quantum dots, that explicitly leverage the benefits of MES buffer. Additionally, the specific biological effects and signaling pathways triggered by nanoparticles synthesized with this compound remain an important area for future investigation.

References

Application Notes and Protocols: The Use of MES Hydrate in Protein Crystallography Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Successful protein crystallization is a critical bottleneck in structure-based drug design and fundamental biological research. The ability to obtain high-quality crystals suitable for X-ray diffraction is paramount for elucidating the three-dimensional structure of protein targets. The choice of buffer is a crucial parameter in crystallization screening, as it directly influences the pH of the crystallization drop, which in turn affects protein solubility, stability, and intermolecular interactions. MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303) is a widely used zwitterionic buffer in protein crystallography due to its pKa of approximately 6.1, making it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7. Its minimal interaction with most proteins and low UV absorbance further contribute to its utility in crystallization experiments.

These application notes provide a comprehensive overview of the properties of MES hydrate, detailed protocols for its use in protein crystallization screening, and illustrative data on its application.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for its effective use in designing and optimizing crystallization experiments.

PropertyValueReference
Chemical Name 2-(N-morpholino)ethanesulfonic acid hydrate
Molecular Formula C₆H₁₃NO₄S · xH₂O
Molecular Weight 195.24 g/mol (anhydrous)
pKa (25 °C) 6.1
Useful pH Range 5.5 - 6.7
Appearance White crystalline powder
Solubility in Water High

This compound in Commercial Crystallization Screens

MES buffer is a common component in many commercially available protein crystallization screens. Its inclusion allows for the systematic screening of a wide range of pH conditions in the acidic to neutral range, which is often crucial for inducing crystallization.

Screen NameManufacturerMES pH Range Included
JCSG+ Molecular Dimensions~5.5 - 6.5
PACT Premier Molecular Dimensions~5.5 - 6.5
Morpheus Molecular Dimensions6.5
FUSION Molecular Dimensions6.5
Index Hampton Research~5.5 - 6.5
PEG/Ion Hampton ResearchVaries (unbuffered)
SaltRx Hampton ResearchVaries (buffered)

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Buffer Stock Solutions

This protocol describes the preparation of 0.5 M MES buffer stock solutions at various pH values. These stock solutions can then be used in the preparation of crystallization screen conditions.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Deionized water (dH₂O)

  • Magnetic stirrer and stir bar

  • pH meter calibrated with appropriate standards

  • Volumetric flasks (100 mL)

  • Graduated cylinders

  • Sterile filter (0.22 µm)

Procedure:

  • To prepare 100 mL of a 0.5 M MES solution, weigh out 9.76 g of MES free acid.

  • Add the MES free acid to a beaker containing approximately 80 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved.

  • While stirring, slowly add a concentrated NaOH solution (e.g., 5 M or 10 M) dropwise to adjust the pH to the desired value (e.g., 5.5, 6.0, 6.5). Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached and stable, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with dH₂O.

  • Sterilize the buffer solution by passing it through a 0.22 µm filter.

  • Store the buffer at 4°C.

Table for Preparing 100 mL of 0.1 M MES Buffer (Final Concentration in Experiment):

This table provides the approximate volumes of 0.5 M MES monohydrate and 1.0 M NaOH needed to achieve a final buffer concentration of 0.1 M in a 1 mL reservoir.

Desired Final pHVolume of 0.5 M MES (µL)Volume of 1.0 M NaOH (µL)
5.22002.6
5.42005.2
5.62008.8
5.820013.0
6.020017.2
6.220021.0
6.420024.0
6.620026.2
6.820028.0
Protocol 2: Protein Crystallization Screening using Hanging Drop Vapor Diffusion

This protocol outlines the general procedure for setting up a crystallization screen using the hanging drop vapor diffusion method with a MES-buffered condition.

Materials:

  • Purified protein sample (5-15 mg/mL in a low ionic strength buffer)

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Crystallization screen solution (containing MES buffer, a precipitant, and salts)

  • Pipettes and tips (for microliter volumes)

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into a well of the 24-well plate.

  • Prepare the Drop: On a clean, inverted siliconized cover slip, pipette 1 µL of your protein solution.

  • Mix the Drop: To the protein drop, add 1 µL of the reservoir solution from the well. Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.

  • Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease or sealant on the plate rim.

  • Incubate: Store the plate in a stable temperature environment (e.g., 4°C or 20°C) and protect it from vibrations.

  • Observe: Regularly observe the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops.

Protocol 3: Protein Crystallization Screening using Sitting Drop Vapor Diffusion

This protocol describes the setup for a crystallization screen using the sitting drop vapor diffusion method.

Materials:

  • Purified protein sample (5-15 mg/mL in a low ionic strength buffer)

  • Sitting drop crystallization plate (with posts or bridges)

  • Crystallization screen solution (containing MES buffer, a precipitant, and salts)

  • Pipettes and tips (for nanoliter to microliter volumes)

  • Sealing tape or film

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir: Pipette 80-100 µL of the crystallization screen solution into the reservoir of a well.

  • Prepare the Drop: Pipette 100-200 nL of your protein solution onto the sitting drop post.

  • Mix the Drop: Add 100-200 nL of the reservoir solution to the protein drop on the post.

  • Seal the Plate: Carefully seal the plate with a clear sealing tape or film to ensure a closed system for vapor equilibration.

  • Incubate: Store the plate in a stable temperature environment.

  • Observe: Monitor the drops for crystal growth as described for the hanging drop method.

Data Presentation: Optimizing Crystallization Conditions with MES Buffer

The following tables are illustrative examples of how to present data from an optimization experiment for the crystallization of a hypothetical protein, "Protein-X," using MES buffer.

Table 1: Effect of MES Buffer pH on Protein-X Crystallization

Precipitant: 20% w/v PEG 3000, 0.2 M Ammonium Sulfate Protein Concentration: 10 mg/mL

MES Concentration (M)pHObservations after 7 daysCrystal Quality Score (1-5)*
0.15.5Small needles, some precipitate2
0.15.8Clusters of small rods3
0.16.1Single, well-formed rods5
0.16.4Phase separation, some small crystals2
0.16.7Heavy precipitate1

*Crystal Quality Score: 1 = Precipitate, 2 = Microcrystals, 3 = Small Crystals, 4 = Good Crystals, 5 = Diffraction Quality Crystals

Table 2: Effect of MES Buffer Concentration on Protein-X Crystallization

Precipitant: 20% w/v PEG 3000, 0.2 M Ammonium Sulfate pH: 6.1 Protein Concentration: 10 mg/mL

MES Concentration (M)Observations after 7 daysCrystal Quality Score (1-5)*
0.05Many small, thin needles3
0.10Single, well-formed rods5
0.15Fewer, larger crystals with some defects4
0.20Phase separation and a few small crystals2

*Crystal Quality Score: 1 = Precipitate, 2 = Microcrystals, 3 = Small Crystals, 4 = Good Crystals, 5 = Diffraction Quality Crystals

Visualizations

Experimental Workflow for Protein Crystallization Screening

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis & Optimization protein_prep Protein Purification (>95% purity) hanging_drop Hanging Drop Vapor Diffusion protein_prep->hanging_drop sitting_drop Sitting Drop Vapor Diffusion protein_prep->sitting_drop buffer_prep MES Buffer Preparation (0.5 M Stock, pH 5.5-6.7) screen_prep Crystallization Screen Preparation buffer_prep->screen_prep screen_prep->hanging_drop screen_prep->sitting_drop observation Microscopic Observation (Days to Weeks) hanging_drop->observation sitting_drop->observation hit_id Hit Identification observation->hit_id optimization Optimization of Conditions (pH, [MES], Precipitant) hit_id->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Workflow for protein crystallization screening using MES buffer.

Logical Relationship for Optimizing a Crystallization "Hit"

optimization_logic cluster_params Parameters to Vary initial_hit Initial Crystal Hit (e.g., 0.1 M MES pH 6.0, 20% PEG 4000) vary_ph Vary pH (5.6, 5.8, 6.2, 6.4) initial_hit->vary_ph vary_mes Vary [MES] (0.05 M, 0.15 M, 0.2 M) initial_hit->vary_mes vary_precipitant Vary [Precipitant] (18%, 22%, 24%) initial_hit->vary_precipitant optimized_crystal Optimized Diffraction- Quality Crystal vary_ph->optimized_crystal vary_mes->optimized_crystal vary_precipitant->optimized_crystal

Caption: Logic for optimizing an initial crystallization condition.

Troubleshooting & Optimization

Why does MES buffer turn yellow upon autoclaving?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with MES (2-(N-morpholino)ethanesulfonic acid) buffer, particularly the yellowing phenomenon observed after autoclaving.

Troubleshooting Guide: MES Buffer Discoloration

Issue: MES buffer solution has turned yellow.

This guide will help you identify the cause of the discoloration and provide appropriate solutions to ensure the integrity of your experiments.

Step 1: Identify the Cause of Discoloration

The primary cause of MES buffer turning yellow is degradation due to exposure to high temperatures, such as during autoclaving.[1][2][3][4][5] Other contributing factors can include prolonged storage, and exposure to light.[2][6]

Step 2: Assess the Impact on Your Experiment

While the solution may appear yellow, the pH of the MES buffer generally does not change significantly after autoclaving.[2][3] However, the presence of degradation products, though their exact identity is unknown, could potentially interfere with sensitive downstream applications.[2] For critical experiments like protein crystallization or sensitive enzyme assays, using a discolored solution is not recommended.

Step 3: Recommended Solutions & Corrective Actions

Based on the cause and potential impact, follow the appropriate corrective action below.

Identified Cause Recommended Action Preventative Measures
Autoclaving Discard the yellowed buffer and prepare a fresh solution.Do not autoclave MES buffer. [1][3][4] Use filter sterilization with a 0.22 µm filter to ensure sterility.[1][4][7][8]
Prolonged Storage / Aging If the buffer is old and has turned yellow, it is best to discard it and prepare a fresh batch.[2]Prepare fresh MES buffer as needed. If storage is necessary, store it at 4°C and protect it from light.[2]
Light Exposure If discoloration is due to light exposure, discard the solution.Store MES buffer solutions in dark or amber bottles to minimize light exposure.[2]

Frequently Asked Questions (FAQs)

Q1: Why does my MES buffer turn yellow after autoclaving?

A1: MES buffer turns yellow upon autoclaving due to chemical degradation caused by the high temperatures.[1][2][3][4][5] While the exact identity of the yellow degradation product is unknown, this color change indicates that the buffer is no longer in its original, pure state.[2]

Q2: Can I still use MES buffer that has turned yellow?

A2: Although the pH of the autoclaved, yellowed MES buffer may not change significantly, it is not recommended for use in critical applications.[2][3] The degradation products could potentially interfere with your experiment. For routine, non-sensitive applications, it might be usable, but it is always best to err on the side of caution and use a freshly prepared, clear solution.

Q3: What is the correct way to sterilize MES buffer?

A3: The recommended method for sterilizing MES buffer is by filtration through a 0.22 µm filter.[1][4][7][8] This method effectively removes microbial contamination without inducing heat-related degradation.

Q4: How should I store MES buffer to prevent it from turning yellow?

A4: To maintain the stability of your MES buffer, store it at 4°C in a dark or amber-colored bottle to protect it from light.[2] It is also advisable to prepare fresh buffer and avoid long-term storage.

Q5: Besides autoclaving, are there other factors that can cause MES buffer to turn yellow?

A5: Yes, prolonged storage (aging) and exposure to light can also lead to the yellowing of MES buffer over time.[2][6]

Experimental Protocols & Methodologies

Preparation and Sterilization of 0.5M MES Buffer

  • Weighing: Accurately weigh out 97.62 grams of MES free acid powder.

  • Dissolving: Suspend the powder in approximately 800 mL of deionized water.

  • pH Adjustment: Adjust the pH to the desired value using a concentrated sodium hydroxide (B78521) (NaOH) solution.

  • Final Volume: Bring the total volume to 1 liter with deionized water.

  • Sterilization: Pass the solution through a sterile 0.22 µm filter into a sterile container.

  • Storage: Store the sterilized buffer at 4°C, protected from light.

Visual Guides

MES_Buffer_Troubleshooting Troubleshooting MES Buffer Discoloration start Start: MES Buffer is Yellow check_autoclave Was the buffer autoclaved? start->check_autoclave autoclaved Cause: Heat Degradation Action: Discard Buffer check_autoclave->autoclaved Yes not_autoclaved Check Storage Conditions check_autoclave->not_autoclaved No solution Solution: Prepare fresh MES buffer. Sterilize by filtration (0.22 µm). Store at 4°C, protected from light. autoclaved->solution improper_storage Cause: Aging / Light Exposure Action: Discard Buffer not_autoclaved->improper_storage Improper proper_storage If storage was correct, consider buffer purity. Prepare fresh buffer. not_autoclaved->proper_storage Proper improper_storage->solution proper_storage->solution

Caption: Troubleshooting workflow for yellow MES buffer.

References

Technical Support Center: MES Buffer Interference in Protein Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-(N-morpholino)ethanesulfonic acid (MES) buffer in protein dynamics studies.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used in protein studies?

A1: MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers," with a pKa of approximately 6.15 at 25°C.[1] It is effective for maintaining a stable pH in the range of 5.5 to 6.7.[1][2] Its popularity in protein studies stems from its minimal absorbance in the ultraviolet (UV) range, resistance to oxidation and reduction, and general lack of reactivity with most metal ions, which is crucial for many biological assays.[1][2] MES is frequently used in protein purification, enzyme assays, cell culture, electrophoresis, and protein crystallography.[1][2][3][4]

Q2: Can MES buffer interfere with protein dynamics studies?

A2: Yes, despite its widespread use and reputation as a non-interfering buffer, studies have shown that MES can directly, albeit weakly, interact with proteins and significantly affect their dynamics.[5] This interference is not limited to a specific protein or technique and has been observed to be a more general issue in protein dynamics research.[5]

Q3: How does MES buffer interact with proteins?

A3: MES, being a zwitterionic molecule, can engage in several types of interactions with protein residues. These include:

  • Electrostatic interactions: The sulfonic acid group can interact with positively charged residues (e.g., lysine, arginine), and the morpholino ring's nitrogen can interact with negatively charged residues (e.g., glutamate, aspartate).[5]

  • Hydrogen bonds: The polar groups of MES can form hydrogen bonds with the protein backbone or side chains.[5]

  • Hydrophobic interactions: The morpholino ring of MES can also participate in hydrophobic interactions.[5]

These interactions are typically weak, with binding not reaching saturation even at high MES concentrations.[5]

Q4: Which experimental techniques are susceptible to MES buffer interference?

A4: Several biophysical techniques used to study protein dynamics and interactions can be affected by MES buffer. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: MES can cause chemical shift perturbations in protein spectra, indicating direct interaction.[5][6] More significantly, it can alter protein dynamics on the microsecond to millisecond timescale, which is often relevant for protein function.[5]

  • Surface Plasmon Resonance (SPR): In SPR experiments, MES buffer, particularly at acidic pH, can contribute to non-specific binding of analytes to the sensor chip surface, leading to false-positive signals.[7]

  • Isothermal Titration Calorimetry (ITC): Buffer-protein interactions can contribute to the overall heat of reaction, complicating the analysis of binding thermodynamics and kinetics.[8]

  • Protein Crystallography: Although widely used, MES can sometimes be incorrectly modeled as a functional ligand in crystal structures, leading to misinterpretation of biological function.[9]

Troubleshooting Guides

Issue 1: Unexpected Chemical Shift Perturbations in NMR Spectra

Symptoms:

  • Gradual changes in the chemical shifts of specific residues in 1H-15N HSQC spectra as MES concentration increases.[5]

  • Residues showing significant chemical shift changes are not located in the known active or binding sites.[5]

Possible Cause: Direct, weak interaction between MES molecules and the protein surface is altering the local chemical environment of certain residues.[5]

Troubleshooting Steps:

  • Verify MES Interaction: Perform a titration experiment by acquiring a series of HSQC spectra at increasing MES concentrations (e.g., 0 to 50 mM) while keeping the protein concentration constant.[5] Plot the chemical shift perturbations as a function of MES concentration to confirm a dose-dependent effect.

  • Buffer Exchange: Dialyze or use a desalting column to exchange the protein into a different buffer system with a similar pKa but a different chemical structure (see Table 2 for alternatives).

  • Use a Minimal Buffer Concentration: If MES is essential for the experiment, determine the lowest concentration that still provides adequate buffering capacity to minimize interaction effects.

Issue 2: Altered Protein Dynamics Observed by NMR Relaxation Experiments

Symptoms:

  • Significant changes in relaxation parameters (e.g., R2, τloc) in the presence of MES buffer compared to a buffer-free or alternative buffer condition.[5]

  • Discrepancies in measured kinetic parameters of protein motions.[5]

Possible Cause: The binding of MES to the protein is altering its conformational landscape and dynamics on various timescales.[5]

Troubleshooting Workflow:

start Altered Protein Dynamics Observed in MES Buffer step1 Perform NMR Relaxation Experiments (e.g., CPMG) in MES vs. Alternative Buffer start->step1 step2 Compare Relaxation Dispersion Profiles step1->step2 decision Significant Difference? step2->decision path_yes MES is Interfering with Dynamics decision->path_yes Yes path_no Dynamics are Likely Independent of MES decision->path_no No step3 Select a Non-Interfering Buffer for Further Studies (see Table 2) path_yes->step3 end Proceed with Experiment path_no->end step3->end

Caption: Troubleshooting workflow for altered protein dynamics in MES buffer.

Issue 3: High Non-Specific Binding (NSB) in Surface Plasmon Resonance (SPR)

Symptoms:

  • Significant binding of the analyte to the sensor surface in the absence of the immobilized ligand.

  • Inconsistent and high baseline readings.

Possible Cause: At a pH below the isoelectric point (pI) of the analyte, the protein carries a net positive charge and can interact electrostatically with a negatively charged carboxylated sensor surface, an effect that can be exacerbated by the buffer composition.[7]

Troubleshooting Steps:

  • Adjust Buffer pH: If possible, increase the pH of the running buffer to be closer to or above the pI of the analyte to reduce electrostatic interactions.[7]

  • Increase Ionic Strength: Add salt (e.g., NaCl) to the running buffer to shield electrostatic interactions.

  • Add Blocking Agents: Include bovine serum albumin (BSA) in the running buffer to block non-specific binding sites on the sensor surface.[7]

  • Incorporate Surfactants: Add a non-ionic surfactant like Tween 20 to the running buffer to minimize hydrophobic interactions.[7]

  • Switch Buffer System: Test alternative buffers such as Phosphate-Buffered Saline (PBS) which has been shown to reduce NSB in some cases.[7]

Quantitative Data Summary

Table 1: Effect of MES Buffer on NMR Parameters of Human Liver Fatty Acid Binding Protein (hLFABP)

ParameterMES-free50 mM MESAverage Change
Generalized Order Parameter (S²) ~0.83 (avg)~0.85 (avg)~0.02
Local Correlation Time (τloc) (ns) Varies per residueVaries per residue+0.84 ns
Data summarized from a study on hLFABP, indicating that while the overall structure (S²) is minimally affected, local motions (τloc) are significantly slowed in the presence of MES.[5]

Experimental Protocols

Protocol 1: NMR Titration to Detect MES-Protein Interaction

Objective: To determine if MES buffer interacts directly with the protein of interest.

Methodology:

  • Prepare a stock solution of your protein of interest (e.g., 0.5 mM) in a buffer-free solution or a minimal amount of a non-interfering buffer at the desired pH.

  • Prepare a high-concentration stock solution of MES buffer (e.g., 1 M) at the same pH.

  • Acquire a baseline 1H-15N HSQC spectrum of the protein sample.

  • Add small aliquots of the MES stock solution to the protein sample to achieve final MES concentrations of 5, 10, 20, 30, 40, and 50 mM.

  • Acquire an HSQC spectrum at each MES concentration.

  • Overlay the spectra and analyze the chemical shift perturbations (CSPs) for each residue using the following formula: CSP = sqrt[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2).

  • Plot the CSPs versus MES concentration to identify residues interacting with the buffer.[5]

Alternative Buffers

Table 2: Common Alternatives to MES Buffer for Protein Studies

BufferpKa at 25°CUseful pH RangeNotes
PIPES 6.766.1 - 7.5Structurally similar to MES; may also interact with proteins.
MOPS 7.096.5 - 7.9Can interact with the polypeptide backbone of some proteins.[10]
HEPES 7.486.8 - 8.2Generally considered a good, non-coordinating buffer.[11]
Phosphate 7.206.2 - 8.2Can inhibit some enzymes and has a tendency to precipitate with divalent cations.
Bis-Tris 6.465.8 - 7.2Has been shown to also interact with proteins and affect dynamics.[5][10]

Signaling Pathway and Workflow Diagrams

cluster_exp Experimental Observation cluster_effect Effect on Protein Dynamics cluster_detection Detection Method protein Protein in MES Buffer interaction Weak, Transient Interaction protein->interaction mes MES Buffer Molecules mes->interaction dynamics Altered Conformational Dynamics (µs-ms timescale) interaction->dynamics spr Surface Plasmon Resonance (Non-Specific Binding) interaction->spr itc Isothermal Titration Calorimetry (Anomalous Heats) interaction->itc function Potential Alteration of Biological Function dynamics->function nmr NMR Spectroscopy (Chemical Shift Perturbations, Relaxation Dispersion) dynamics->nmr

Caption: Logical relationship of MES buffer interference with protein dynamics.

References

Optimizing MES Buffer for Enhanced Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of MES (2-(N-morpholino)ethanesulfonic acid) buffer in cell culture. Here, you will find detailed troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and ensure maximal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used in cell culture?

A1: MES, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its compatibility with biological systems.[1][2][3] It is used in cell culture to maintain a stable pH, which is crucial for cell growth, metabolism, and overall function.[1][4] With a pKa of approximately 6.15 at 25°C, MES is most effective in the pH range of 5.5 to 6.7.[1]

Q2: What are the key properties of MES buffer?

A2: The essential properties of MES buffer are summarized in the table below.

PropertyValue/Description
Chemical Formula C₆H₁₃NO₄S
Molecular Weight 195.24 g/mol [1]
pKa (at 25°C) 6.15[1]
Effective pH Range 5.5 - 6.7[1]
Appearance White crystalline powder
Solubility Highly soluble in water[3]

Q3: What are the typical working concentrations of MES buffer for mammalian cell culture?

A3: While the optimal concentration can be cell-line specific, a general recommendation for mammalian cell work is to use MES at concentrations lower than 20 mM.[5] Some studies have used concentrations in the range of 10 to 15 millimolar in combination with other buffers.[6] It is crucial to determine the ideal concentration for your specific cell line and experimental conditions to avoid potential cytotoxicity.

Q4: Can MES buffer be toxic to cells?

A4: Yes, at high concentrations, MES buffer can be cytotoxic. The toxic threshold varies between cell types. For example, while it is recommended to use below 20 mM for mammalian cells, it can be toxic to most plants at concentrations above 10 mM.[5] A study on Nicotiana benthamiana leaves showed that cell death was below 20% for MES concentrations under 30 mM at pH 5.0, 6.0, and 7.4.[7] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered when using MES buffer in cell culture experiments.

Problem 1: Decreased cell viability after introducing MES buffer.

  • Possible Cause 1: Suboptimal MES Concentration. High concentrations of MES can be cytotoxic.

    • Solution: Perform a concentration optimization experiment. Test a range of MES concentrations (e.g., 5, 10, 15, 20, and 25 mM) to identify the highest concentration that maintains optimal cell viability and growth.

  • Possible Cause 2: Incorrect pH of the MES-buffered medium. An inappropriate pH can induce cell stress and death.

    • Solution: Ensure the final pH of your culture medium is within the optimal range for your cells (typically pH 7.2-7.4 for most mammalian cells). Use a calibrated pH meter to verify the pH after the addition of MES and all other components.

  • Possible Cause 3: Contamination of the MES buffer stock solution.

    • Solution: Prepare fresh MES buffer using sterile technique and high-purity water. Filter-sterilize the final solution through a 0.22 µm filter.[1]

Problem 2: Precipitation in the MES buffer stock solution or culture medium.

  • Possible Cause 1: Poor quality of MES powder or water.

    • Solution: Use a high-purity grade of MES and sterile, nuclease-free water.

  • Possible Cause 2: Improper storage.

    • Solution: Store the MES buffer solution at 4°C in a tightly sealed container.[1] For long-term storage, consider making aliquots to minimize repeated opening of the stock solution.

  • Possible Cause 3: Interaction with other media components.

    • Solution: Prepare the MES buffer stock separately and add it to the medium as the final component. Observe for any immediate precipitation. If precipitation occurs, you may need to reconsider the buffer system or the concentration of certain media components.

Problem 3: Yellowing of the MES buffer solution.

  • Possible Cause: Degradation upon autoclaving or aging. Autoclaving MES buffer can cause it to turn yellow, although the pH may not significantly change. A faint yellow color may also develop over time with storage.

    • Solution: It is best to sterilize MES buffer by filtration rather than autoclaving.[1] If an older stock solution appears discolored, it is advisable to discard it and prepare a fresh batch to ensure reproducibility of your experiments.

Below is a troubleshooting workflow to help diagnose and resolve issues with MES buffer in your cell culture.

G Troubleshooting MES Buffer Issues in Cell Culture start Start: Cell Viability Issue with MES Buffer check_concentration Is MES concentration optimized for your cell line? start->check_concentration check_ph Is the final medium pH correct for your cells? check_concentration->check_ph Yes optimize_conc Action: Perform dose-response experiment (e.g., 5-25 mM). check_concentration->optimize_conc No check_contamination Is the MES stock solution sterile and fresh? check_ph->check_contamination Yes adjust_ph Action: Re-prepare medium and verify pH with a calibrated meter. check_ph->adjust_ph No check_precipitation Is there precipitation in the medium or stock? check_contamination->check_precipitation Yes prepare_fresh Action: Prepare fresh, sterile-filtered MES stock solution. check_contamination->prepare_fresh No troubleshoot_precipitate Action: Use high-purity reagents, check for component interactions, and store properly at 4°C. check_precipitation->troubleshoot_precipitate Yes resolve Issue Resolved check_precipitation->resolve No optimize_conc->check_ph adjust_ph->check_contamination prepare_fresh->check_precipitation troubleshoot_precipitate->resolve

Troubleshooting workflow for MES buffer-related cell viability issues.

Data on MES Buffer Cytotoxicity

Cell TypeConcentrationpHObservation
Nicotiana benthamiana (plant)< 30 mM5.0, 6.0, 7.4Cell death ratio < 20%[7]
Nicotiana benthamiana (plant)50 mM5.0~40% cell death[7]
Nicotiana benthamiana (plant)100 mM5.0~70% cell death[7]
Arabidopsis thaliana (plant)0.1% (w/v) (~5 mM)Not specifiedPromoted root growth[1]
Arabidopsis thaliana (plant)1% (w/v) (~50 mM)Not specifiedInhibited root growth[1]
Mammalian Cells (general)< 20 mMNot specifiedRecommended non-toxic range[5]
Caco-2Not specifiedNot specifiedViability of 91.9% after 1h and 105.1% after 24h in "Buffer 1" (composition not fully disclosed)[8]
K562Not specifiedNot specifiedViability of ~75% after 1h in various buffers[8]

Experimental Protocol: Determining Optimal MES Buffer Concentration

This protocol provides a framework for determining the optimal MES buffer concentration for your specific cell line using a standard cell viability assay (e.g., MTT or resazurin-based assays).

G Workflow for MES Buffer Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare a single-cell suspension of your cell line. seed_cells Seed cells in a 96-well plate at a predetermined optimal density. prep_cells->seed_cells prep_media Prepare culture media with a range of MES concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). Ensure pH is constant across all conditions. add_media Add the prepared media with varying MES concentrations to the respective wells. prep_media->add_media seed_cells->add_media incubate Incubate for a duration equivalent to 1-2 cell cycles (e.g., 24-48 hours). add_media->incubate viability_assay Perform a cell viability assay (e.g., MTT, WST-1, or resazurin). incubate->viability_assay read_plate Measure absorbance or fluorescence using a plate reader. viability_assay->read_plate analyze_data Calculate percent viability relative to the no-buffer control (0 mM MES). Plot a dose-response curve. read_plate->analyze_data determine_optimal Determine the optimal MES concentration (highest concentration with no significant decrease in viability). analyze_data->determine_optimal

Experimental workflow for optimizing MES buffer concentration.
Methodology

  • Cell Preparation:

    • Culture your cells of interest under standard conditions until they reach approximately 80% confluency.

    • Harvest the cells and prepare a single-cell suspension.

    • Count the cells and determine the viability using a method like Trypan Blue exclusion.

  • Preparation of MES-Buffered Media:

    • Prepare a sterile, concentrated stock solution of MES buffer (e.g., 0.5 M).

    • In separate sterile tubes, prepare your complete culture medium containing a range of final MES concentrations (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM, and 25 mM).

    • Carefully adjust the pH of each medium preparation to the optimal pH for your cell line (e.g., pH 7.4). This is a critical step, as the addition of MES will lower the initial pH.

  • Cell Seeding and Treatment:

    • Seed the cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Include wells for a "no-cell" control to measure background absorbance/fluorescence.

    • Allow the cells to adhere overnight (for adherent cell lines).

    • Carefully remove the seeding medium and replace it with the prepared media containing the different MES concentrations. Include a "no-buffer" (0 mM MES) control.

  • Incubation:

    • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for at least one to two cell doublings (typically 24 to 48 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a quantitative cell viability assay according to the manufacturer's protocol (e.g., MTT, WST-1, or resazurin-based assays).[9]

    • These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Subtract the average of the "no-cell" control readings from all other readings.

    • Calculate the percentage of cell viability for each MES concentration relative to the "no-buffer" (0 mM MES) control, which is set to 100%.

    • Plot the percent viability against the MES concentration to generate a dose-response curve. The optimal concentration is the highest concentration that does not cause a significant drop in cell viability.

Potential Impact on Signaling Pathways

While MES is considered to be biochemically inert, it is important to be aware of potential indirect effects on cellular signaling.

  • Reactive Oxygen Species (ROS) Homeostasis: Studies in plant cells have shown that MES can interfere with ROS homeostasis.[1] High concentrations of MES were found to suppress superoxide (B77818) generation. While this has not been extensively studied in mammalian cells, it is a point of consideration, especially in experiments where ROS play a key signaling role.

  • Interaction with Growth Factors: There is no direct evidence to suggest that MES specifically interferes with growth factor binding or signaling pathways in mammalian cells. However, maintaining a stable extracellular pH is critical for the proper function of many growth factor receptors and their ligands. By preventing pH fluctuations, MES can indirectly support consistent growth factor signaling.

  • Apoptosis: Apoptosis, or programmed cell death, can be triggered by various cellular stresses, including suboptimal culture conditions like pH imbalance.[10][11] By providing a stable pH environment, MES can help to prevent the induction of apoptosis that might otherwise result from metabolic acidosis in dense cultures.

For further assistance, please contact our technical support team.

References

Technical Support Center: MES Buffer in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using MES (2-(N-morpholino)ethanesulfonic acid) buffer in plant science experiments. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you identify and mitigate potential MES buffer toxicity.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used in plant studies?

A1: MES is a zwitterionic biological buffer, one of the "Good's buffers," widely used to maintain a stable pH in plant culture media.[1][2][3] Its pKa of 6.15 at 20°C makes it particularly effective for buffering media in the slightly acidic range (pH 5.5 to 6.7), which is optimal for the growth of many plant species, including the model organism Arabidopsis thaliana.[1][2][3][4] A stable pH is crucial for nutrient availability and uptake by plant cells.[5]

Q2: Is MES buffer toxic to plants?

A2: While generally considered to have low toxicity, MES can exhibit phytotoxic effects, particularly at high concentrations.[1][2][6] Studies have shown that MES concentrations of 1% (w/v) can significantly inhibit root growth, reduce root hair formation, and interfere with essential physiological processes in Arabidopsis thaliana.[1][2][3][7][8] Conversely, lower concentrations (0.01% to 0.1%) have been reported to sometimes promote root growth.[1][2][3][7][8]

Q3: What are the visible symptoms of MES buffer toxicity?

A3: The most common symptom of MES toxicity is the inhibition of root growth.[1][2] Specific symptoms observed in Arabidopsis include:

  • Reduced primary root length.

  • Decreased number and length of root hairs.[1]

  • Depletion of the apical root meristem at high concentrations.[2]

  • In maize, 2 mM MES was reported to reduce both shoot and root dry matter yields.[1][2]

Q4: How does MES buffer affect plant physiology at a cellular level?

A4: High concentrations of MES can disrupt cellular homeostasis. For example, 1% MES has been shown to suppress the generation of superoxide (B77818) (a reactive oxygen species, ROS) in the root apex.[1][2][7][8] Since ROS plays a critical role in root growth and development, this interference can lead to abnormal root morphogenesis.[1][2][9] MES can also interfere with the activity of certain enzymes, such as peroxidases, which are involved in cell wall formation.[1][2]

Q5: What is a generally "safe" concentration of MES to use?

A5: A concentration of 0.05% to 0.1% (w/v), which corresponds to approximately 2.5 to 5 mM, is commonly used and considered suitable for many plant culture applications, including for Arabidopsis.[1][2] However, the optimal concentration can be species-dependent, and it is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental system.[9] For instance, a 3 mM MES concentration was found to increase the yield of hydroponically grown lettuce.[10]

Q6: Are there any alternatives to MES buffer for plant culture media?

A6: Yes, other "Good's buffers" can be used depending on the desired pH range. Some alternatives include HEPES (pH 6.8-8.2), PIPES, and MOPS (pH 6.5-7.9).[1][2][4] However, it is important to note that these buffers can also have their own potential for biological interactions. For some applications, especially in hydroponics, researchers have also explored using exchange resins to control pH.[11] In some tissue culture scenarios, low-cost alternatives to conventional media components, which may reduce the need for strong buffering, are being investigated.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter when using MES buffer.

Problem Possible Cause Troubleshooting Steps
Poor seed germination or seedling establishment. While MES does not typically affect germination, high concentrations or interactions with other media components could be inhibitory.[1][2]1. Verify MES Concentration: Double-check your calculations and ensure the final concentration is within the recommended range (e.g., 0.05% - 0.1%).2. Test a No-Buffer Control: Germinate seeds on a medium without MES to confirm the buffer is the source of the issue.3. Check Media pH: Ensure the final pH of your medium is adjusted correctly after adding all components.
Inhibited root growth, browning, or necrosis. MES concentration is too high, leading to phytotoxicity.1. Reduce MES Concentration: Perform a concentration gradient experiment (e.g., 0%, 0.01%, 0.05%, 0.1%) to find the optimal, non-toxic level for your plant species.2. Observe ROS Levels: If possible, use a staining method like Nitroblue Tetrazolium (NBT) to check for superoxide levels in the root tips, as MES can suppress them.[3]3. Switch Buffers: Consider using an alternative buffer like HEPES if toxicity persists at effective buffering concentrations.
Unexpected changes in nutrient uptake or plant phenotype. MES can interact with nutrients in the medium. For example, it has been reported to increase the accumulation of N, Ca, Mg, Mn, and Zn in maize shoots.[1][2]1. Analyze Elemental Content: If you have access to ICP-MS or a similar technique, analyze the elemental composition of your plant tissues to check for nutrient imbalances.2. Review Literature: Search for studies on MES interactions with the specific nutrients or hormones in your experiment.3. Use a Minimal Effective Concentration: Use the lowest concentration of MES that still provides adequate pH stability to minimize potential side effects.[10]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of MES buffer on Arabidopsis thaliana root growth.

Table 1: Effect of MES Concentration on Arabidopsis Root Growth and Morphology

MES Concentration (% w/v)Approximate Molarity (mM)Effect on Primary Root LengthEffect on Root HairsEffect on Superoxide (ROS)Reference
0.01%~0.5 mMPromotedIncreased lengthNo significant change[1][2]
0.1%~5 mMPromotedNo significant change in lengthNo significant change[1][2][3]
1%~50 mMSignificantly InhibitedStrongly suppressed formationDisappeared from root apex[1][2][3][7][8]

Experimental Protocols

Protocol 1: Assessing MES Buffer Phytotoxicity in Arabidopsis thaliana

This protocol provides a method for determining the toxic effects of different MES concentrations on root growth.

1. Media Preparation:

  • Prepare basal Murashige and Skoog (MS) medium, including vitamins and 1% sucrose.
  • Divide the basal medium into separate flasks for each MES concentration to be tested (e.g., 0%, 0.01%, 0.05%, 0.1%, and 1% w/v).
  • Add the corresponding amount of MES powder to each flask.
  • Adjust the pH of each solution to 5.7-5.8 using KOH.
  • Add a gelling agent (e.g., 0.8% agar (B569324) or 0.4% Phytagel) and autoclave.
  • Pour the media into sterile square petri plates.

2. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana (Col-0) seeds using your standard lab protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with Tween-20 for 10 minutes, and rinse 4-5 times with sterile water).
  • Resuspend seeds in sterile 0.1% agar and sow them in a line on the prepared plates.

3. Incubation and Growth:

  • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
  • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Use standard long-day conditions (16h light / 8h dark at 22°C).

4. Data Collection and Analysis:

  • After a set period (e.g., 7-10 days), scan the plates using a flatbed scanner.
  • Measure the primary root length of at least 20-30 seedlings per treatment using software like ImageJ.
  • Statistically analyze the data (e.g., using ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.

Visualizations (Graphviz DOT Language)

Below are diagrams illustrating key concepts and workflows related to MES buffer use.

MES_Toxicity_Troubleshooting start Start: Unexpected Phenotype (e.g., Stunted Growth) check_conc Is MES concentration > 0.1%? start->check_conc is_toxic High probability of MES toxicity. check_conc->is_toxic Yes check_ph Is media pH stable and in optimal range? check_conc->check_ph No run_gradient Action: Perform dose-response experiment (0% to 1% MES). is_toxic->run_gradient ph_issue Issue may be pH drift, not MES toxicity. check_ph->ph_issue No other_factors Consider other factors: - Nutrient interactions - Contamination check_ph->other_factors Yes

Caption: Troubleshooting flowchart for diagnosing potential MES buffer toxicity.

MES_Signaling_Pathway cluster_concentration MES Concentration low_mes Low MES (~0.01% - 0.1%) root_growth Normal Root Growth & Development low_mes->root_growth Permits / Promotes high_mes High MES (>0.5%) ros Reactive Oxygen Species (ROS) (e.g., Superoxide) high_mes->ros Suppresses peroxidase Peroxidase Activity (Cell Wall Synthesis) high_mes->peroxidase Interferes with ros->root_growth Required for inhibited_growth Inhibited Root Growth & Morphogenesis peroxidase->root_growth Required for Experimental_Workflow prep 1. Prepare Media with Varying MES Concentrations sterilize 2. Sterilize Seeds & Plate prep->sterilize grow 3. Stratify & Grow Vertically sterilize->grow scan 4. Scan Plates after Set Growth Period grow->scan measure 5. Measure Root Length (e.g., ImageJ) scan->measure analyze 6. Statistical Analysis (e.g., ANOVA) measure->analyze conclusion 7. Determine Optimal Concentration analyze->conclusion

References

Technical Support Center: MES Buffer Filtration and Sterilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for filtering and sterilizing MES (2-(N-morpholino)ethanesulfonic acid) buffer solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what are its primary applications?

MES is a zwitterionic biological buffer, one of the "Good's buffers," known for its stability and minimal interference in biological reactions.[1][2] Its pKa at 25°C is approximately 6.15, making it an effective buffer in the pH range of 5.5 to 6.7.[1] Due to its properties, MES buffer is widely used in various applications, including:

  • Biochemistry and molecular biology research, such as enzyme kinetics and protein purification.[1]

  • Cell culture media for bacteria, yeast, and mammalian cells.[1][2][3][4]

  • Electrophoresis techniques like SDS-PAGE.[1][2]

  • Pharmaceutical research for drug formulation and stability studies.[1]

  • Chromatography methods, including cation exchange and hydrophobic interaction chromatography.[2]

Q2: What is the recommended method for sterilizing MES buffer?

The highly recommended method for sterilizing MES buffer is filtration through a sterile 0.22 µm or smaller pore size filter.[1][5][6][7] This method effectively removes particulates and microorganisms without degrading the buffer.[1][8]

Q3: Can I sterilize MES buffer by autoclaving?

Autoclaving MES buffer is generally not recommended.[1][7] High temperatures can cause the buffer to degrade and turn a faint yellow color.[8][9][10][11] While this color change may not significantly alter the pH of the solution, the identity of the yellow substance is unknown, and it could potentially interfere with downstream applications.[9][10][11] If autoclaving is performed, the solution should be cooled and stored properly, but filter sterilization remains the preferred method for ensuring both sterility and buffer integrity.[1][3]

Q4: How should I properly store prepared MES buffer?

Sterile MES buffer solutions should be stored at 2-8°C (refrigerated).[1][10] When stored correctly in a sealed, sterile container, the buffer can be stable for several months.[1][10] It is good practice to visually inspect the buffer for any signs of precipitation or microbial growth before use.[1]

Q5: What are "extractables" and "leachables" in the context of buffer filtration?

  • Extractables are chemical compounds that can be forced out of a filter material under exaggerated conditions, such as using harsh solvents or high temperatures.[12]

  • Leachables are compounds that migrate from the filter into the buffer solution under normal operating conditions.[12]

These substances can be a significant concern in pharmaceutical and drug development applications as they can contaminate the final product, potentially affecting its stability, efficacy, and safety.[13][14] The profile of extractables and leachables varies depending on the filter membrane material.[13] For critical applications, it is important to select filters with low E&L profiles and to validate the filtration process.

Sterilization and Filter Membrane Considerations

Quantitative data on the effects of different sterilization methods and the compatibility of various filter membranes are crucial for reproducible and reliable results.

Table 1: Comparison of Sterilization Methods for MES Buffer
FeatureFilter Sterilization (0.22 µm)Autoclaving
Efficacy Excellent for removing bacteria and particulates.[5]Effective at killing microorganisms, including spores.
Impact on Buffer Minimal impact on buffer integrity and pH.[8]Can cause degradation, leading to a yellow color.[9][10][11] The pH generally remains stable.[9][10]
Recommendation Highly Recommended. [1][7]Not Recommended. [1][7] Use only if filter sterilization is not possible and potential interference from degradation products is not a concern.
Speed Fast for small to moderate volumes.Slower, requires heating and cooling cycles.
Equipment Syringe filters, vacuum filtration units, or larger capsule filters.Autoclave.
Table 2: General Chemical Compatibility of Common Filter Membranes

It is critical to ensure that the filter membrane is compatible with the MES buffer and any other components in the solution. Incompatibility can lead to filter failure, contamination of the filtrate, and loss of valuable product.

Membrane MaterialHydrophilic/HydrophobicGeneral Aqueous Solution CompatibilityOrganic Solvent CompatibilityNotes
Polyethersulfone (PES) HydrophilicExcellentGoodLow protein binding, high flow rates. Good for sterile filtration of buffers and culture media.[13]
Polyvinylidene Fluoride (PVDF) Hydrophilic or HydrophobicExcellentExcellentVery low protein binding. Often used in pharmaceutical applications.[15]
Mixed Cellulose Esters (MCE) HydrophilicExcellentPoorGood for general clarification and sterile filtration of aqueous solutions.[16][17][18]
Nylon HydrophilicGoodGoodCan have higher levels of extractables. Not ideal for applications with high protein recovery.[15][18]
Polytetrafluoroethylene (PTFE) HydrophobicPoor (requires pre-wetting)ExcellentPrimarily used for filtering organic solvents and aggressive chemicals.[15][19]

Disclaimer: This table provides general guidance. Always consult the filter manufacturer's specifications for detailed chemical compatibility information and perform validation studies for critical applications.

Experimental Protocols

Protocol 1: Preparation of 1 L of Sterile 0.1 M MES Buffer, pH 6.0

Materials:

  • MES Free Acid (Molecular Weight: 195.24 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Sterile 0.22 µm vacuum filtration unit or syringe filter

  • Sterile storage bottle

Procedure:

  • Add 19.52 g of MES free acid to 800 mL of dH₂O in a clean beaker or flask.[1]

  • Stir the solution with a magnetic stir bar until the MES powder is completely dissolved.[1]

  • Place the solution on the magnetic stirrer and slowly add 10 N NaOH dropwise while monitoring the pH with a calibrated pH meter.[1]

  • Continue adding NaOH until the pH of the solution reaches 6.0. If you overshoot the target pH, use HCl to adjust it back.

  • Once the target pH is stable, transfer the solution to a graduated cylinder and add dH₂O to bring the final volume to 1 L.[1]

  • Assemble a sterile 0.22 µm vacuum filtration unit.

  • Pour the MES buffer into the filtration unit and apply a vacuum to pass the solution through the filter into a sterile collection bottle.[1]

  • Cap the sterile bottle, label it clearly with the buffer name, concentration, pH, and date of preparation.

  • Store the sterilized buffer at 2-8°C.[1][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the filtration and sterilization of MES buffer solutions.

Q: Why did my MES buffer turn yellow after preparation? A: A yellow tint in MES buffer is most commonly associated with autoclaving, which can cause chemical degradation.[8][9][10][11] It can also occur over time with prolonged storage, especially if the buffer is exposed to light.[9] While the pH may not be significantly affected, the yellow color indicates a change in the chemical composition of the buffer.[9][10] For sensitive applications, it is best to discard the yellowed buffer and prepare a fresh batch using filter sterilization.[9]

Q: What should I do if a precipitate forms in my MES buffer? A: Precipitation in MES buffer can occur for several reasons:

  • Improper Storage: Storing the buffer at incorrect temperatures can lead to precipitation.[1]

  • High Local Concentration: During pH adjustment, adding a concentrated base (like NaOH pellets) too quickly can create localized high pH zones, causing precipitation.[20]

  • Autoclaving: The high temperatures during autoclaving can cause salts to precipitate out of the solution.[20]

  • Contamination: Microbial growth can appear as cloudiness or precipitate.[1]

Solutions:

  • Ensure the buffer is stored at 2-8°C.[1]

  • If the precipitate is suspected to be salt, you can try warming the solution while stirring to redissolve it. However, if this fails, the buffer should be discarded.

  • For future preparations, adjust the pH using a liquid base and add it slowly while stirring vigorously.

  • If microbial contamination is suspected, discard the buffer immediately.

  • Always filter the solution after preparation to remove any initial particulates.[1]

Q: Why is my filter clogging during the sterilization of my MES buffer? A: Filter clogging, or fouling, can be caused by a high load of particulates in the buffer solution. This can happen if the MES powder or other reagents used were not fully dissolved or if the water quality was poor. To resolve this, you can pre-filter the solution through a larger pore size filter (e.g., 0.45 µm or larger) before the final sterilizing filtration step with the 0.22 µm filter.

Q: How can I minimize the risk of extractables and leachables from my filter? A: To minimize the risk of E&L contamination:

  • Select high-quality filters from reputable manufacturers that provide comprehensive E&L data for their products.

  • Choose a filter membrane material that is chemically compatible with your MES buffer solution (e.g., PES or PVDF are often good choices for aqueous buffers).[13][15]

  • Flush the filter with a small amount of your buffer solution before collecting the final sterile product. This can help wash away any surface contaminants.

  • For critical pharmaceutical applications, conduct a formal E&L study to identify and quantify any compounds that may leach into your product under your specific process conditions.[21]

Visual Guides

MES Buffer Preparation and Sterilization Workflow

MES_Workflow cluster_prep Preparation cluster_sterilize Sterilization cluster_storage Storage weigh Weigh MES Powder dissolve Dissolve in dH2O weigh->dissolve adjust_ph Adjust pH dissolve->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filter Filter through 0.22 µm membrane final_vol->filter Buffer Solution store Store at 2-8°C filter->store Sterile Buffer MES_Troubleshooting start Issue with MES Buffer? issue_color Buffer is Yellow start->issue_color issue_precipitate Precipitate is Present start->issue_precipitate issue_clogging Filter is Clogging start->issue_clogging cause_autoclave Was it autoclaved? issue_color->cause_autoclave Yes cause_storage Improper Storage / Age issue_color->cause_storage No cause_prep Issue during preparation? issue_precipitate->cause_prep No Contamination cause_contam Sign of contamination? issue_precipitate->cause_contam Cloudy/Growth cause_particles High particulate load? issue_clogging->cause_particles sol_color Prepare fresh buffer. Use filter sterilization. cause_autoclave->sol_color cause_storage->sol_color sol_precipitate_refilter Warm gently to redissolve. If fails, discard. cause_prep->sol_precipitate_refilter sol_precipitate_discard Discard and prepare fresh. Check for microbial growth. cause_contam->sol_precipitate_discard sol_clogging Pre-filter with larger pore size (e.g., 0.45 µm). cause_particles->sol_clogging

References

Validation & Comparative

MES vs. HEPES: A Comparative Guide for Biological Buffering

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact the activity of enzymes, the viability of cells, and the stability of proteins. Among the most widely used "Good's" buffers are MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). This guide provides an objective comparison of their performance in specific applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental systems.

At a Glance: Key Properties of MES and HEPES

PropertyMES (2-(N-morpholino)ethanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Chemical Structure Contains a morpholine (B109124) ringContains a piperazine (B1678402) ring
pKa at 25°C ~6.15~7.5
Effective pH Range 5.5 – 6.76.8 – 8.2
Metal Ion Binding Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding with Cu(II).[1]Negligible metal ion binding.[2]
Temperature Effect on pKa (d(pKa)/dT) Less sensitive to temperature changes.Relatively minor change in pKa with temperature.[3]
UV Absorbance Minimal UV absorption.[4]Very low UV and visible absorbance.[5]
Common Applications Enzyme kinetics studies, protein purification, electrophoresis (SDS-PAGE), cell culture, diagnostic assays, pharmaceutical research.[4]Cell culture, protein purification, enzyme reactions, electrophoresis, embryo culture.[6]

Data Presentation: Performance in Specific Applications

The choice between MES and HEPES can have tangible effects on experimental outcomes. Below is a summary of quantitative data from a study comparing the cytotoxicity of these buffers.

Cytotoxicity Assessment in Plant Cells

A study on Nicotiana benthamiana leaves assessed the cytotoxicity of MES and HEPES buffers at various concentrations and pH values using Evans blue staining to quantify cell death. The results indicate that at concentrations below 30 mM, both buffers exhibit low cytotoxicity.[5]

BufferpHConcentration (mM)Cell Death (%)
MES5.00.1~5
1~7
10~10
30~18
50~35
100~60
MES6.00.1~4
1~6
10~8
30~15
50~30
100~55
HEPES7.40.1~3
1~5
10~7
30~12
50~25
100~50

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols for common applications of MES and HEPES buffers.

Protocol 1: Preparation of 0.1 M MES Buffer for Enzyme Kinetics

This protocol outlines the preparation of a 0.1 M MES buffer, suitable for enzyme kinetics studies that require a slightly acidic pH.

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid) powder

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing MES: For 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES powder.

  • Dissolving: Add the MES powder to approximately 800 mL of deionized water in a beaker with a stir bar. Stir until the powder is completely dissolved.

  • pH Adjustment: Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to the desired value within the MES buffering range (e.g., pH 6.0).

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization (Optional): For applications requiring sterility, filter the buffer solution through a 0.22 µm filter.

  • Storage: Store the prepared buffer at 4°C.

Protocol 2: Preparation of HEPES-Buffered Saline (HBS) for Cell Culture

This protocol describes the preparation of a 2X HBS solution, often used in cell culture for procedures like transfection.

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium chloride (NaCl)

  • Disodium phosphate (B84403) (Na₂HPO₄)

  • Deionized water

  • 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing Reagents: For 500 mL of 2X HBS, weigh out the following:

    • HEPES: 6.5 g

    • NaCl: 8.0 g

    • Na₂HPO₄: 0.198 g

  • Dissolving: Dissolve the weighed reagents in approximately 400 mL of deionized water in a beaker with a stir bar.

  • pH Adjustment: Carefully adjust the pH of the solution to 7.05 with 1 M NaOH. Ensure the pH is precise, as it is critical for the subsequent formation of calcium phosphate-DNA precipitates in transfection.

  • Final Volume Adjustment: Transfer the solution to a 500 mL volumetric flask and add deionized water to the final volume.

  • Sterilization: Filter the 2X HBS solution through a 0.22 µm filter.

  • Storage: Aliquot the sterilized solution and store at -20°C.

Mandatory Visualization

Cation-Exchange Chromatography Workflow

The choice between MES and HEPES is critical in ion-exchange chromatography, as the buffer's pH determines the net charge of the protein of interest and its ability to bind to the charged resin. The following diagram illustrates a typical workflow for cation-exchange chromatography, highlighting the importance of buffer selection.

Cation_Exchange_Chromatography cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis Protein Protein Sample (pI > Buffer pH) Buffer_Choice Buffer Selection (e.g., MES for pH < 6.7 or HEPES for pH > 6.8) Protein->Buffer_Choice Load Load Sample Protein->Load Equilibration_Buffer Equilibration Buffer (Low Ionic Strength) Buffer_Choice->Equilibration_Buffer Elution_Buffer Elution Buffer (High Ionic Strength or pH Gradient) Buffer_Choice->Elution_Buffer Column Cation-Exchange Column (Negatively Charged Resin) Equilibration_Buffer->Column Equilibrate Elute Elute (Collect Fractions) Elution_Buffer->Elute Wash Wash (Remove Unbound Proteins) Load->Wash Wash->Elute Analysis Analyze Fractions (e.g., SDS-PAGE, UV-Vis) Elute->Analysis Purified_Protein Purified Protein Analysis->Purified_Protein

Caption: Workflow for Cation-Exchange Chromatography.

Application-Specific Recommendations

The optimal choice between MES and HEPES is dictated by the specific pH requirements of the experimental system.

  • For applications requiring a slightly acidic pH (5.5 to 6.7), MES is the superior choice. This includes many enzyme assays where the optimal pH for activity is in the acidic range, as well as certain protein purification schemes using cation-exchange chromatography for proteins with a high isoelectric point (pI).[4]

  • For experiments that necessitate a physiological pH (6.8 to 8.2), HEPES is the preferred buffer. This makes it a staple in mammalian cell culture, where maintaining a stable pH around 7.2-7.4 is critical for cell viability and growth.[6] It is also widely used in protein and enzyme studies that mimic physiological conditions.[6]

Conclusion

Both MES and HEPES are invaluable tools in the researcher's arsenal (B13267) for controlling pH in biological experiments. Their distinct pKa values and, consequently, their effective buffering ranges are the primary determinants for their selection. While both exhibit desirable characteristics such as low metal ion binding and minimal UV absorbance, the pH of the intended application remains the most critical factor. By understanding the specific properties of each buffer and following established protocols, researchers and drug development professionals can enhance the reliability and reproducibility of their results.

References

Key Performance Properties: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MES and PIPES Buffers for Scientific Research

For researchers, scientists, and professionals in drug development, the choice of a buffering agent is a critical decision that can significantly impact experimental outcomes. Among the array of "Good's" buffers, MES (2-(N-morpholino)ethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are two widely used zwitterionic buffers. While both are valued for their compatibility with biological systems, they possess distinct properties that make them suitable for different applications. This guide provides an objective comparison of MES and PIPES buffers, supported by key experimental data and detailed protocols.

The fundamental properties of a buffer—its pKa, effective pH range, and sensitivity to temperature—are paramount in selecting the appropriate agent for an experiment. The following table summarizes these quantitative characteristics for MES and PIPES.

PropertyMESPIPES
pKa at 25°C 6.15[1][2]6.76[3][4][5]
Effective pH Range 5.5 – 6.7[1][6][7]6.1 – 7.5[3][8][9]
ΔpKa/°C -0.011[10][11]-0.0085[10]
Metal Ion Binding Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible with Cu(II)[2][12]Negligible capacity to bind most divalent ions[3][13]
UV Absorbance Essentially transparent to UV light[6][14][15]Low UV absorbance
Solubility (Free Acid) Highly soluble in water[2]Poorly soluble in water; requires titration with a base[13][16]

Detailed Comparison of Buffer Characteristics

Buffering Range and Applications

MES is particularly effective for experiments requiring a stable, slightly acidic pH environment, with an optimal buffering range of 5.5 to 6.7.[1][6] This makes it a preferred choice for various applications, including:

  • Electrophoresis: It is frequently used as a running buffer for resolving very small proteins on bis-tris (B1662375) gels.[6][14]

  • Cell Culture: MES is used in culture media for yeast, bacteria, and mammalian cells, although it can be detrimental to plants at concentrations above 10 mM.[6][16][17]

  • Chromatography: Its low ionic mobility and conductivity make it a good choice for cation-exchange chromatography.[6][14]

  • Enzyme Assays and Protein Purification: Its stability and low reactivity with biomolecules are advantageous in these sensitive procedures.[7][18]

PIPES buffers effectively in a range closer to physiological pH, from 6.1 to 7.5.[3][8][9] Its applications often leverage this property:

  • Cell Culture: Its pKa near physiological pH makes it highly suitable for cell culture work.[3][4]

  • Microscopy: It has been documented to minimize lipid loss when used as a buffer for glutaraldehyde (B144438) histology and in fixation for electron microscopy.[3][6]

  • Protein Purification: PIPES is used in the purification of proteins, such as microtubule proteins, via chromatography.[6][19]

Interaction with Metal Ions

A crucial consideration in many biological experiments is the buffer's potential to chelate metal ions, which can interfere with enzyme activity or other cellular processes. Both MES and PIPES are considered non-coordinating buffers.[2][19]

  • MES does not form complexes with most metal ions and shows only very weak binding with Ca²⁺, Mg²⁺, and Mn²⁺.[2][12][15]

  • PIPES has a negligible capacity to bind divalent ions, making it an excellent choice for studies in solutions containing metal ions.[3][13][20]

Temperature Dependence

The pH of a buffer solution can change with temperature. The temperature coefficient (ΔpKa/°C) quantifies this change. MES exhibits a slightly higher temperature dependence (-0.011) compared to PIPES (-0.0085), meaning its pH will shift more significantly with temperature fluctuations.[10][11] It is therefore crucial to adjust the buffer's pH at the intended experimental temperature.[21]

Limitations and Potential Issues
  • PIPES can form free radicals and is therefore not recommended for use in redox reaction studies.[6][16] The free acid form of PIPES is not readily soluble in water and requires the addition of a base like sodium hydroxide (B78521) to dissolve.[13][16]

  • Commercial preparations of both MES and PIPES can contain oligo(vinylsulfonic acid) (OVS) as a contaminant, which can act as a potent inhibitor of RNA-binding proteins.[2]

Experimental Protocols

Accurate and reproducible results begin with correctly prepared reagents. Below are standard methodologies for buffer preparation and for evaluating buffer performance in a common application.

Protocol 1: Preparation of a 0.5 M Buffer Stock Solution

This protocol describes the general steps to prepare a stock solution of either MES or PIPES buffer.

  • Weigh the Reagent: To prepare 1 liter of a 0.5 M stock solution, weigh out 97.62 g of MES free acid (MW: 195.24 g/mol ) or 151.19 g of PIPES free acid (MW: 302.37 g/mol ).

  • Initial Dissolution: Add the powder to approximately 750 mL of deionized water in a beaker with a magnetic stir bar.

  • Solubilization and pH Adjustment:

    • For MES: The free acid is highly soluble in water.[2]

    • For PIPES: The free acid will not dissolve readily.[16] Begin slowly adding a concentrated solution of NaOH (e.g., 10 N) or KOH while monitoring the pH with a calibrated meter. As the pH rises, the PIPES will dissolve.

  • Titrate to Desired pH: Continue to slowly add the strong base (or a strong acid like HCl if you overshoot the target) until the desired pH is reached. Vigorous stirring is essential to ensure accurate pH measurement and avoid localized high concentrations of acid or base.[21]

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to exactly 1 liter.

  • Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter.[21] Store the solution at 4°C to prevent microbial contamination.

Protocol 2: Performance Benchmarking in an Enzyme Assay

This protocol provides a workflow to test the suitability of MES or PIPES in a generic enzyme assay.

  • Buffer Preparation: Prepare 1X working solutions of both MES and PIPES buffer at the same concentration (e.g., 50 mM) and the desired pH for the enzyme's optimal activity.

  • Reaction Setup: Set up parallel reaction tubes for each buffer. Each tube should contain:

    • The 1X buffer solution (MES or PIPES).

    • The specific enzyme substrate at a constant concentration.

    • Any required cofactors or metal ions.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each tube.

  • Incubation: Incubate all reaction tubes at the enzyme's optimal temperature for a defined period.

  • Measurement: Stop the reaction and measure the product formation using an appropriate method, such as spectrophotometry.

  • Data Analysis: Compare the enzyme activity (rate of product formation) in the MES buffer versus the PIPES buffer. A significant difference may indicate that one buffer is interfering with the reaction or providing a more stable environment. This allows for an empirical choice of the best buffer for the system under study.[18]

Visualizing the Choice: MES vs. PIPES

The following diagram illustrates the decision-making process for selecting between MES and PIPES based on key experimental parameters.

Buffer_Selection start What is the target pH? ph_acidic Acidic Range (pH 5.5-6.7) start->ph_acidic < 6.7 ph_neutral Near-Neutral Range (pH 6.1-7.5) start->ph_neutral > 6.1 use_mes Use MES Buffer ph_acidic->use_mes redox Does the experiment involve redox reactions? ph_neutral->redox redox->use_mes Yes use_pipes Use PIPES Buffer redox->use_pipes No consider_pipes Consider PIPES (if pH > 6.1)

References

MES vs. Phosphate Buffer: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable buffer system is a critical determinant of protein stability in biopharmaceutical formulations, research applications, and diagnostic assays. The buffer's composition directly influences a protein's conformational integrity, solubility, and propensity to aggregate. This guide provides an objective comparison of two commonly used buffers, 2-(N-morpholino)ethanesulfonic acid (MES) and phosphate (B84403) buffer, focusing on their impact on protein stability. Experimental data from studies on various proteins are presented to assist researchers in making informed decisions for their specific applications.

Executive Summary

Both MES and phosphate buffers are widely employed in biological and biochemical research. However, their distinct chemical properties can lead to significantly different outcomes in protein stability. While phosphate buffers are physiologically relevant and offer strong buffering capacity around neutral pH, they have been shown to promote aggregation and fragmentation in certain proteins, particularly monoclonal antibodies (mAbs). MES, a "Good's" buffer, often provides a less interactive environment, minimizing protein aggregation and enhancing stability, especially for sensitive biologics.

Buffer Properties at a Glance

PropertyMES BufferPhosphate Buffer
Chemical Name 2-(N-morpholino)ethanesulfonic acidSodium or Potassium Phosphate
pKa (at 25°C) 6.15pKa1=2.15, pKa2=7.20, pKa3=12.35
Buffering Range 5.5 - 6.76.2 - 8.2 (for the second pKa)
Metal Ion Binding MinimalCan chelate divalent cations
Interaction with Proteins Generally considered non-interactiveCan interact with protein surface charges

Comparative Analysis of Protein Stability

The choice between MES and phosphate buffer can have a profound impact on protein stability, primarily concerning aggregation and thermal denaturation.

Protein Aggregation

Protein aggregation is a critical quality attribute to control in biopharmaceutical development, as it can lead to loss of efficacy and potential immunogenicity. Studies have shown that the choice of buffer can significantly influence the rate and extent of aggregation.

A key study evaluated the aggregation propensity of a humanized monoclonal antibody (IgG) after heat treatment in six different buffer species. The results demonstrated a significantly higher aggregation propensity in phosphate and citrate (B86180) buffers compared to MES, MOPS, acetate, and imidazole (B134444) buffers.[1][2] This suggests that for this particular mAb, MES provides a more favorable environment for maintaining its monomeric state.[1][2]

Table 1: Aggregation of Humanized IgG in Different Buffers

BufferAggregation Propensity
MES Low
AcetateLow
MOPSLow
ImidazoleLow
Phosphate High
CitrateHigh

Source: Adapted from Kameoka, D., et al. (2007). Effect of Buffer Species on the Unfolding and the Aggregation of Humanized IgG. J. Biochem.

The lower aggregation in MES may be attributed to its zwitterionic nature and the steric hindrance provided by its morpholino ring, which can reduce direct interactions with the protein surface that might lead to aggregation. In contrast, phosphate ions can interact with charged residues on the protein surface, potentially screening charges and promoting aggregation.[1][2]

Thermal Stability and Denaturation

Thermal stability, often measured as the melting temperature (Tm), is another crucial parameter for assessing protein stability. Differential Scanning Calorimetry (DSC) is a common technique used to determine the Tm of a protein.

Studies on different proteins have shown varied effects of phosphate buffer on thermal stability. For instance, a study on lysozyme (B549824) demonstrated that an increase in phosphate buffer concentration led to a decrease in its thermal stability, as indicated by a lower Tm.[3][4][5] Conversely, other studies have reported that phosphate can stabilize certain proteins.[6]

While direct comparative studies of MES and phosphate on the thermal stability of the same protein are limited, the general understanding is that "Good's" buffers like MES, MOPS, and HEPES can offer greater stability against denaturation compared to phosphate for some proteins. For example, a study on bovine serum albumin (BSA) showed that MOPS and HEPES buffers provided greater stability against urea-induced denaturation than sodium phosphate buffer.[7][8]

Table 2: Thermal Denaturation (Tm) of Proteins in Phosphate Buffer

ProteinBuffer ConditionsTm (°C)Observation
Lysozyme0.020 M PhosphateLower than in lower concentration bufferDestabilizing effect with increased concentration
Bovine Serum Albumin (BSA)0.1 M Na-phosphate, pH 7.059.5Provides a baseline for thermal stability

Source: Adapted from Zhang, T., et al. (2016). Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method. and Borzova, V. A., et al. (2016). Kinetics of Thermal Denaturation and Aggregation of Bovine Serum Albumin.[3][4][5][9][10]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC measures the heat capacity of a sample as a function of temperature. The temperature at which the protein unfolds, the melting temperature (Tm), is a direct measure of its thermal stability.[11][12]

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the desired buffer (e.g., 20 mM MES, pH 6.0 or 20 mM Sodium Phosphate, pH 7.0) to ensure buffer matching.

    • Adjust the protein concentration to a suitable range (typically 0.5-2 mg/mL).

    • Prepare a matching buffer blank for the reference cell.

  • Instrument Setup:

    • Use a differential scanning calorimeter.

    • Set the temperature scan rate (e.g., 1°C/min).

    • Set the temperature range to cover the expected unfolding transition (e.g., 20°C to 100°C).

  • Data Acquisition:

    • Load the protein sample into the sample cell and the matching buffer into the reference cell.

    • Equilibrate the system at the starting temperature.

    • Initiate the temperature scan and record the differential power between the sample and reference cells.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm, which is the peak of the transition.

cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p_dialysis Protein Dialysis (vs. MES or Phosphate) p_conc Concentration Adjustment (0.5-2 mg/mL) p_dialysis->p_conc load_sample Load Sample & Reference b_prep Buffer Blank Preparation p_conc->b_prep equilibration Equilibrate at Start Temp. load_sample->equilibration scan Temperature Scan (e.g., 1°C/min) equilibration->scan baseline Baseline Subtraction scan->baseline Thermogram Data fit Model Fitting baseline->fit tm Determine Tm fit->tm

DSC Experimental Workflow

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like monomers.[13][14]

Protocol:

  • Sample Preparation:

    • Prepare protein samples in the respective buffers (MES or phosphate) at a known concentration.

    • Filter the samples through a low-protein-binding 0.22 µm filter before injection.

  • Chromatography System:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Equip the system with a suitable size-exclusion column (e.g., with a pore size appropriate for the protein of interest).

    • Use a UV detector set to 280 nm to monitor protein elution.

  • Mobile Phase:

    • The mobile phase should be the same as the buffer in which the protein is formulated (e.g., 20 mM MES, 150 mM NaCl, pH 6.0 or 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). The salt is added to minimize non-specific interactions with the column matrix.

  • Data Acquisition:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the protein sample.

    • Run the mobile phase at a constant flow rate and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main peak (monomer).

    • Calculate the percentage of aggregate as (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_analysis Data Analysis p_buffer Protein in Buffer (MES or Phosphate) p_filter Sample Filtration (0.22 µm) p_buffer->p_filter col_eq Column Equilibration injection Sample Injection col_eq->injection elution Isocratic Elution injection->elution peak_int Peak Integration elution->peak_int Chromatogram calc_agg Calculate % Aggregate peak_int->calc_agg

SEC Experimental Workflow

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a protein by subjecting it to stress conditions, such as elevated temperatures.[15][16]

Protocol:

  • Formulation:

    • Prepare the protein in the final formulations containing either MES or phosphate buffer, along with any other excipients.

    • Dispense the formulations into appropriate vials.

  • Incubation:

    • Place the vials in stability chambers at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • Include a control set stored at the recommended long-term storage condition (e.g., 2-8°C).

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples for key stability-indicating attributes, including:

      • Aggregation: using SEC-HPLC.

      • Purity and Fragmentation: using SDS-PAGE or capillary electrophoresis.

      • Conformational Stability: using DSC or circular dichroism.

      • Potency: using a relevant bioassay.

  • Data Evaluation:

    • Compare the degradation rates of the protein in MES and phosphate buffers under accelerated conditions to predict which formulation will provide better long-term stability.

Conclusion and Recommendations

The choice between MES and phosphate buffer for protein formulations requires careful consideration of the specific protein and its intended application.

  • Phosphate buffer is a cost-effective and physiologically relevant buffer. However, it can promote aggregation and other degradation pathways for certain proteins, particularly monoclonal antibodies. Its use should be carefully evaluated, and stability studies are essential to confirm its suitability.

  • MES buffer is often a superior choice for sensitive proteins prone to aggregation. Its minimal interaction with proteins can lead to enhanced stability. While generally more expensive than phosphate, the long-term benefits of a more stable product can outweigh the initial cost.

For optimal protein stability, it is recommended to screen a panel of buffers, including both MES and phosphate, at various pH values and concentrations during early-stage formulation development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. By systematically evaluating the impact of different buffer systems on key stability attributes, researchers can select the most appropriate formulation to ensure the quality, efficacy, and safety of their protein products.

References

A Comparative Guide to MES (2-(N-morpholino)ethanesulfonic acid) as a Non-Coordinating Buffer

Author: BenchChem Technical Support Team. Date: December 2025

In biological research and pharmaceutical development, maintaining a stable pH without interfering with biochemical processes is critical. The selection of a buffering agent is a foundational decision that can significantly impact experimental outcomes, especially in systems involving metal ions. This guide provides an objective comparison of MES (2-(N-morpholino)ethanesulfonic acid) with other common biological buffers, validating its role as a non-coordinating or inert buffer.

Introduction to Good's Buffers

MES is one of the original "Good's buffers," a series of zwitterionic compounds developed by Norman Good and colleagues in the 1960s to overcome the limitations of conventional buffers like phosphate (B84403) and Tris.[1][2][3] Good established several criteria for effective biological buffers, which remain the benchmark for buffer selection today.[1][2] Key criteria include having a pKa between 6.0 and 8.0, high water solubility, membrane impermeability, and, crucially, minimal interaction with metal ions.[2][4][5] These buffers were designed to be biochemically inert, ensuring they do not interfere with the biological reactions under investigation.[1][5]

Why Non-Coordinating Buffers Matter

Many enzymes and proteins require metal ions as cofactors for their activity. Coordinating buffers, such as phosphate or citrate, can chelate these essential metal ions, effectively removing them from the solution and inhibiting the reaction.[6][7] This interference can lead to inaccurate kinetic data or the complete failure of an assay. A non-coordinating buffer provides pH stability without forming significant complexes with metal ions, making it essential for the reliable study of metalloproteins and metal-dependent enzymes.[4][8][9]

The diagram below illustrates the potential interference of a coordinating buffer in an enzyme-catalyzed reaction compared to the desired inertness of a non-coordinating buffer like MES.

G cluster_0 Scenario 1: Coordinating Buffer cluster_1 Scenario 2: Non-Coordinating Buffer (MES) E1 Enzyme Prod1 No Reaction M1 Metal Ion (Cofactor) M1->E1 Required by Cplx Inactive Metal-Buffer Complex CB Coordinating Buffer CB->M1 Sequesters CB->Cplx E2 Enzyme Prod2 Product E2->Prod2 Catalyzes S2 Substrate S2->E2 M2 Metal Ion (Cofactor) M2->E2 Binds to MES MES Buffer G cluster_0 Experimental Workflow: Buffer-Metal Interaction Assay prep Prepare Stock Solutions (Buffers, Metal Ion, Indicator Dye) std_curve Generate Standard Curve (Metal + Dye in non-buffered medium) prep->std_curve test Prepare Test Samples (Buffer + Metal + Dye) prep->test analyze Analyze Data std_curve->analyze measure Measure Absorbance (Spectrophotometry) test->measure measure->analyze result Determine Free [Metal Ion] & Compare Buffers analyze->result

References

A Researcher's Guide to Good's Biological Buffers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biological research and drug development, maintaining a stable pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. The introduction of zwitterionic buffers by Norman E. Good and his colleagues revolutionized in vitro biological experimentation by providing a set of tools designed to meet the specific demands of complex biological systems.[1][2] This guide offers a comparative analysis of these crucial reagents, comparing them against each other and traditional alternatives, supported by experimental data and detailed protocols to inform selection for specific applications.

The Foundation: Good's Criteria for Biological Buffers

Before the 1960s, researchers were often limited to buffers like phosphate (B84403) and Tris, which could be toxic to cells, reactive, or ineffective at physiological pH.[2][3] Good's buffers were developed to overcome these limitations, based on a set of ideal characteristics:[1][4]

  • pKa Value: A pKa between 6.0 and 8.0 to be effective at the near-neutral pH of most biological reactions.[5]

  • High Aqueous Solubility: Essential for use in biological systems which are inherently aqueous.[5]

  • Membrane Impermeability: Prevents the buffer from crossing cell membranes and interfering with intracellular processes.[1]

  • Minimal Salt and Temperature Effects: The buffering capacity should be minimally affected by changes in temperature, concentration, and the ionic composition of the medium.[1][5]

  • Low Metal Ion Binding: Should not form significant complexes with metal ions, which are often critical cofactors for enzymes.[6][7]

  • High Chemical Stability: Must be stable and resist degradation under experimental conditions.[4][5]

  • Low UV Absorbance: Should not absorb light in the UV or visible spectrum to avoid interference with spectrophotometric assays.[2][4]

Physicochemical Properties: A Quantitative Comparison

The selection of a buffer begins with its fundamental physicochemical properties. The tables below summarize key quantitative data for a selection of common Good's buffers and traditional alternatives like Tris and Phosphate.

Table 1: pKa and Temperature Dependence of Common Biological Buffers

BufferpKa at 25°CUsable pH RangeΔpKa/°C
Good's Buffers
MES6.10[4]5.5 - 6.7[7]-0.011
PIPES6.76[4]6.1 - 7.5[8]-0.0085
MOPS7.14[4]6.5 - 7.9[7]-0.013
HEPES7.48[4]6.8 - 8.2[7][9]-0.014[10]
TAPSO7.60[4]7.0 - 8.2[8]-0.018
TAPS8.40[4]7.7 - 9.1[8]-0.024
Bicine8.26[4]7.6 - 9.0[8]-0.018
Tricine8.05[4]7.4 - 8.8[11]-0.021
CHES9.49[4]8.6 - 10.0[3]-0.019
CAPS10.40[4]9.7 - 11.1[3]-0.018
Alternative Buffers
Phosphate7.206.2 - 8.2-0.0028
Tris8.10[9]7.2 - 9.0[10]-0.031[10]

Note: ΔpKa/°C indicates the change in pKa for every 1°C increase in temperature. A larger absolute value signifies greater sensitivity to temperature changes.

Table 2: Metal Ion Chelation Potential of Selected Buffers

BufferInteraction with Divalent Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺)
Good's Buffers
MESNegligible binding, except for weak interaction with Cu²⁺.
PIPESNegligible binding.
MOPSNegligible binding.
HEPESNegligible binding.[10]
TAPSOCan interact with some metal ions, particularly iron.[6]
BicineForms complexes with divalent cations; its use requires care in metal-sensitive systems.[8][12]
TricineForms complexes with divalent cations like Ca²⁺ and Mg²⁺.[13]
Alternative Buffers
PhosphateForms insoluble precipitates with divalent cations like Ca²⁺.[13]
TrisCan chelate divalent cations.[10]

Performance in Key Applications: Experimental Evidence

The theoretical advantages of Good's buffers are borne out in their performance across a range of common laboratory applications.

Cell Culture: HEPES vs. Tris for Maintaining Physiological pH

In cell culture, maintaining a stable pH is critical for cell viability and growth. While traditional systems rely on a CO₂ incubator to buffer the bicarbonate-based medium, supplementation with a non-volatile buffer is often necessary.

  • HEPES is widely used in cell culture due to its pKa near physiological pH and low toxicity at typical concentrations (10-25 mM).[7][9][14] It provides stable pH control, especially when cultures are handled outside of a CO₂ environment.[11]

  • Tris , in contrast, is generally not recommended for cell culture. Its pKa is significantly affected by temperature, and it can be toxic to mammalian cells at higher concentrations.[10][15]

Protein Stability: The Impact of Buffer Choice

The choice of buffer can significantly affect a protein's stability, which is often measured by its melting temperature (Tm).

  • HEPES is generally considered inert and has minimal interaction with proteins, making it a reliable choice for protein stability studies.[10]

  • Tris contains a primary amine group that can be reactive.[10] Its high temperature sensitivity (ΔpKa/°C ≈ -0.031) means that the pH of a Tris buffer prepared at room temperature will be significantly lower at 37°C, potentially impacting protein stability.[12]

  • Phosphate buffers can sometimes interact with proteins, and their tendency to precipitate with divalent cations can be problematic.[13]

Table 3: Illustrative Protein Thermal Stability (Tm) in Different Buffers

ProteinBuffer (pH 7.4)Melting Temperature (Tm) in °C
Model Protein XHEPES55.2
Tris53.8
Phosphate56.1
Note: This data is illustrative. The optimal buffer is protein-dependent and should be determined empirically.[10]
Nucleic Acid Electrophoresis: MOPS for RNA Integrity

For RNA analysis, maintaining molecular integrity during electrophoresis is paramount.

  • MOPS is the established standard for denaturing RNA agarose (B213101) gel electrophoresis.[13][16] Its pKa of ~7.2 provides excellent buffering capacity at the typical running pH of 7.0, and it is compatible with formaldehyde (B43269) used for denaturation.[13][17] MOPS helps to protect RNA from degradation, which is more likely to occur in alkaline conditions.[17]

  • Phosphate buffers are generally avoided for RNA work as they are less effective at maintaining a stable neutral pH.

  • Recent studies have explored alternatives like TAPS , suggesting it may offer advantages under certain conditions, though MOPS remains the gold standard for most applications.[13]

Experimental Protocols

To facilitate the objective comparison of buffers in your own research, detailed methodologies for key experiments are provided below.

Protocol 1: Comparative Buffer Screening for Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)

This protocol allows for the rapid assessment of how different buffers affect the thermal stability of a target protein.

Materials:

  • Purified protein of interest (typically 2-10 µM final concentration)

  • 1 M stock solutions of buffers to be tested (e.g., HEPES, Tris, Phosphate), pH adjusted at the desired experimental temperature.

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of fluorescence detection.

Procedure:

  • Preparation of Assay Mix: For each buffer condition, prepare a master mix containing the protein and fluorescent dye in the respective buffer.

  • Plate Setup: Aliquot the master mix into a 96-well PCR plate.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds (melts), it will bind the fluorescent dye, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater protein stability in that buffer.[10]

Protocol 2: Evaluating Buffer Interference in a BCA Protein Assay

This protocol determines if a buffer component interferes with a common colorimetric protein quantification assay.

Materials:

  • BCA Protein Assay Kit

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • Buffer(s) to be tested

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Protein Standards: Prepare a dilution series of the protein standard (e.g., BSA) in an assay-compatible buffer like phosphate-buffered saline (PBS). This will serve as the reference curve.

  • Prepare Test Samples: Prepare the same dilution series of the protein standard, but this time in the buffer you wish to test for interference.

  • Assay Execution: Perform the BCA assay on both sets of standards according to the manufacturer's instructions. This typically involves adding the BCA working reagent and incubating at a specific temperature (e.g., 37°C or 60°C).

  • Measurement: Measure the absorbance of all samples at 562 nm.

  • Data Analysis: Plot the absorbance versus protein concentration for both standard curves. If the slope of the curve prepared in the test buffer is significantly different from the reference curve, it indicates that the buffer interferes with the assay.[18]

Protocol 3: Denaturing RNA Agarose Gel Electrophoresis

This protocol outlines the standard procedure for separating RNA molecules, highlighting the role of the MOPS buffer.

Materials:

  • 10X MOPS electrophoresis buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0)

  • Agarose

  • Formaldehyde (37%)

  • RNA samples

  • RNA loading buffer

  • Electrophoresis apparatus

Procedure:

  • Gel Preparation: Prepare a 1% agarose gel by melting agarose in RNase-free water. In a fume hood, add 10X MOPS buffer and formaldehyde to the cooled agarose solution. Pour the gel and allow it to solidify.

  • Buffer Preparation: Prepare 1X MOPS running buffer by diluting the 10X stock with RNase-free water.

  • Sample Preparation: Denature RNA samples by heating them in a mixture of formaldehyde and RNA loading buffer.

  • Electrophoresis: Place the gel in the electrophoresis tank and fill with 1X MOPS running buffer. Load the denatured RNA samples into the wells. Run the gel at a constant voltage until the dye front has migrated an appropriate distance. The MOPS buffer maintains a stable pH throughout the run, ensuring consistent migration and RNA integrity.[13][19]

  • Visualization: Stain the gel with an RNA-specific dye (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize under UV light.

Visualizing Workflows and Concepts

Diagrams created using DOT language can clarify complex workflows and relationships.

BufferSelectionWorkflow Buffer Selection Logic A Define Experimental Needs (pH, Temp, Application) B Consult Buffer Properties Table (pKa, ΔpKa/°C) A->B C Initial Buffer Candidates B->C D Consider Potential Interactions C->D E Metal Ions Present? D->E F Avoid Chelating Buffers (e.g., Bicine, Tris) E->F Yes G Select Low-Binding Buffer (e.g., HEPES, PIPES) E->G No K Final Buffer Selection F->K H Protein Assay? G->H I Check Assay Compatibility (e.g., avoid amines in BCA) H->I Yes H->K No J Select Compatible Buffer I->J J->K L Perform Experiment K->L

Caption: A workflow diagram for selecting an appropriate biological buffer.

EnzymeAssayProtocol Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition A Prepare Buffer Solution (e.g., HEPES at pH 7.5) B Prepare Substrate Solution in Buffer A->B C Prepare Enzyme Solution in Buffer (on ice) A->C D Equilibrate Plate/Cuvette to Assay Temperature E Add Buffer and Substrate to Reaction Vessel D->E F Initiate Reaction by Adding Enzyme E->F G Monitor Reaction Progress (e.g., Absorbance Change) F->G H Calculate Initial Velocity (V₀) G->H I Analyze Kinetic Parameters (Km, Vmax) H->I

Caption: A generalized workflow for performing an enzyme kinetics assay.

Conclusion

Good's buffers represent a significant advancement in biotechnology, providing researchers with a reliable toolkit to maintain pH stability in sensitive biological systems. While traditional buffers like Tris and phosphate have their applications, their significant temperature sensitivity and potential for interacting with metal ions and proteins make Good's buffers the superior choice for most cell culture, enzyme assay, and protein stability studies.[3][10] An informed selection, based on the quantitative data and experimental considerations outlined in this guide, is a critical step toward robust and reproducible research.

References

A Head-to-Head Comparison: MOPS vs. MES Buffer for RNA Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA analysis, the choice of an appropriate buffer system for denaturing agarose (B213101) gel electrophoresis is paramount to achieving high-quality, reproducible results. The buffer must maintain a stable pH to ensure the integrity and accurate migration of RNA molecules. The two most commonly considered buffers from the "Good's" buffer series for this application are MOPS and MES. This guide provides an in-depth comparison of their performance, supported by their physicochemical properties, to aid in selecting the optimal buffer for your RNA electrophoresis needs.

At a Glance: Key Differences

While both MOPS (3-(N-morpholino)propanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) are zwitterionic buffers valued for their compatibility with biological applications, their differing chemical structures lead to distinct buffering characteristics. MOPS is the established gold standard for denaturing RNA electrophoresis, whereas MES is more commonly utilized in protein electrophoresis and other biochemical assays requiring a more acidic environment.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of MOPS and MES buffers, providing a basis for their differential application in RNA electrophoresis.

FeatureMOPS BufferMES Buffer
Chemical Structure 3-(N-morpholino)propanesulfonic acid2-(N-morpholino)ethanesulfonic acid
pKa (at 25°C) ~7.2[1]~6.1[2]
Effective Buffering pH Range 6.5 - 7.9[1][2]5.5 - 6.7[1][2]
Typical Operating pH for RNA Electrophoresis ~7.0[3]Not established
Compatibility with Formaldehyde Well-established and widely used[3]Theoretically compatible, but not widely documented for RNA gels
Primary Application in Nucleic Acid Electrophoresis Denaturing RNA agarose gel electrophoresis[3]Not a primary application

Performance in RNA Electrophoresis

MOPS Buffer: The Industry Standard

MOPS buffer is the most widely used and well-documented buffer system for denaturing RNA agarose gel electrophoresis.[3] Its pKa of approximately 7.2 makes it an excellent choice for maintaining a stable pH around 7.0, the optimal pH for this technique.[3] This stability is crucial for preventing RNA degradation and ensuring that the migration of RNA molecules is proportional to their size.

The compatibility of MOPS with formaldehyde, the denaturing agent used to eliminate RNA secondary structures, is a key advantage.[3] This combination ensures that RNA molecules migrate through the agarose gel as linear strands, allowing for accurate size determination. The reliability and reproducibility of the MOPS-formaldehyde system have made it the cornerstone of RNA analysis by gel electrophoresis for decades.

MES Buffer: A Theoretical Alternative with Practical Considerations

MES buffer, with its pKa of around 6.1, provides optimal buffering in a more acidic range (pH 5.5-6.7).[1][2] While it is a "Good's" buffer and shares some favorable characteristics with MOPS, such as low UV absorbance and minimal binding to metal ions, its use in denaturing RNA electrophoresis is not well-established.

The primary concern with using MES for RNA electrophoresis is its acidic buffering range. RNA is susceptible to degradation, particularly at pH extremes. While the acidic environment provided by MES might be suitable for certain applications, its effect on RNA integrity during electrophoresis would need to be carefully evaluated. There is a lack of published, validated protocols for using MES buffer in formaldehyde-containing agarose gels for RNA analysis. Researchers considering MES would need to undertake significant optimization to determine the appropriate operating pH and assess its impact on RNA denaturation, migration, and stability.

Experimental Protocols

Established Protocol for Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

This protocol is a widely accepted method for assessing RNA integrity and size.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye like bromophenol blue)

  • Ethidium (B1194527) bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.

    • Gently mix and pour the gel into a casting tray with the appropriate comb.

    • Allow the gel to solidify for at least 30 minutes.

  • Running Buffer Preparation:

    • Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.

  • Sample Preparation:

    • To your RNA sample, add 2-3 volumes of RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.

    • Destain in 1X MOPS buffer for 30 minutes.

    • Visualize the RNA bands under UV illumination.

Visualizing the Workflow and Decision-Making Process

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Gel Preparation (Agarose, MOPS Buffer, Formaldehyde) Electrophoresis Electrophoresis (Low Voltage) Gel_Prep->Electrophoresis Buffer_Prep Running Buffer Preparation (1X MOPS) Buffer_Prep->Electrophoresis Sample_Prep Sample Preparation (RNA + Loading Buffer, Denaturation) Sample_Prep->Electrophoresis Staining Staining (e.g., Ethidium Bromide) Electrophoresis->Staining Visualization Visualization (UV Transilluminator) Staining->Visualization

Caption: A generalized workflow for denaturing RNA agarose gel electrophoresis using MOPS buffer.

Buffer_Selection_Logic Start Start: Buffer Selection for Denaturing RNA Electrophoresis Established_Protocol Is an established and validated protocol required? Start->Established_Protocol Optimal_pH Is the desired operating pH around 7.0? Established_Protocol->Optimal_pH Yes Willing_to_Optimize Are you willing to perform extensive optimization? Established_Protocol->Willing_to_Optimize No Optimal_pH->Willing_to_Optimize No Use_MOPS Use MOPS Buffer Optimal_pH->Use_MOPS Yes Consider_MES Consider MES Buffer (with caution and optimization) Willing_to_Optimize->Consider_MES Yes Reconsider Re-evaluate buffer choice based on experimental needs Willing_to_Optimize->Reconsider No

Caption: Logical flow for choosing between MOPS and MES buffer for RNA electrophoresis.

Conclusion and Recommendations

For routine and critical applications in RNA analysis, MOPS buffer remains the undisputed choice for denaturing agarose gel electrophoresis. Its well-characterized performance, established protocols, and optimal buffering range for maintaining RNA integrity make it the most reliable option for researchers, scientists, and drug development professionals.

While MES buffer is a valuable tool in other biochemical applications, its use in RNA electrophoresis is not supported by established protocols or significant experimental data. The potential for RNA degradation in its more acidic buffering range and the need for extensive optimization present considerable drawbacks. Therefore, for accurate and reproducible RNA analysis, adherence to the standardized MOPS-based protocols is strongly recommended.

References

A Comparative Guide to MES, Cacodylate, and Citrate Buffers in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of three commonly used buffers—MES, cacodylate, and citrate (B86180)—highlighting their respective advantages and disadvantages in various biological applications. The information presented is supported by experimental data to aid in the selection of the most appropriate buffer for your specific research needs.

Key Properties and Comparison

The selection of a suitable buffer is contingent on the desired pH range and the potential for interaction with assay components. MES (2-(N-morpholino)ethanesulfonic acid), a zwitterionic "Good's" buffer, is known for its low reactivity and broad utility. In contrast, cacodylate and citrate buffers, while effective in specific contexts, present notable limitations due to toxicity and ion chelation, respectively.

PropertyMES BufferCacodylate BufferCitrate Buffer
pKa (at 25°C) 6.156.273.13, 4.76, 6.40
Effective pH Range 5.5 – 6.75.0 – 7.43.0 – 6.2
UV Absorbance MinimalSignificantMinimal
Metal Ion Binding Weak/NegligibleMinimalStrong (chelates divalent cations)
Toxicity LowHigh (contains arsenic)Low
Common Applications Cell culture, protein purification, electrophoresis, enzyme assaysElectron microscopy, specific enzyme assaysEnzyme assays, protein stabilization, formulation of therapeutics

Performance in Key Experimental Assays

The choice of buffer can have a profound effect on the results of common laboratory assays. Below is a comparative overview of the performance of MES, cacodylate, and citrate buffers in enzyme kinetics, cell viability, and protein stability studies.

Enzyme Kinetics

The activity of enzymes, particularly those dependent on divalent cations as cofactors, can be significantly influenced by the buffering system.

A comparative study on the activity of a cation-dependent enzyme might yield results similar to those presented below, demonstrating the inhibitory effect of citrate due to its chelating properties.

Buffer (50 mM, pH 6.0)Relative Enzyme Activity (%)
MES100
Cacodylate95
Citrate20

Note: This is a representative table based on the known properties of the buffers. Actual results will vary depending on the specific enzyme and assay conditions.

Cell Viability

The inherent toxicity of a buffer is a critical consideration in cell-based assays. The arsenic content of cacodylate renders it cytotoxic, which can confound the interpretation of cell viability experiments.

An MTT assay comparing the effects of these buffers on a cell line such as HeLa would likely demonstrate the detrimental impact of cacodylate on cell proliferation.

Buffer (in culture medium)Cell Viability (%) after 24h
MES98
Cacodylate15
Citrate95

Note: This is a representative table. Actual cell viability will depend on the cell line, buffer concentration, and exposure time.

Protein Stability

The stability of a protein is paramount for its function and for structural studies. Buffers can influence protein stability through various interactions. A thermal shift assay, which measures the melting temperature (Tm) of a protein, is a common method to assess its stability in different formulations.

Buffer (50 mM, pH 6.0)Protein Melting Temperature (Tm) in °C
MES58.5
Cacodylate59.2
Citrate57.8

Note: This is a representative table based on published studies. The specific Tm values will be protein-dependent.

Experimental Protocols

To facilitate the direct comparison of these buffers in your own laboratory, detailed experimental protocols for key assays are provided below.

Protocol: Comparative Analysis of Buffer Effects on Lactate Dehydrogenase (LDH) Activity

This protocol outlines a method to compare the kinetic parameters of LDH in MES, cacodylate, and citrate buffers.

Materials:

  • Lactate Dehydrogenase (LDH) from a commercial source

  • Pyruvate

  • NADH

  • MES buffer (50 mM, pH 6.0)

  • Cacodylate buffer (50 mM, pH 6.0)

  • Citrate buffer (50 mM, pH 6.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagent Mix: For each buffer system, prepare a reagent mix containing the buffer, pyruvate, and NADH at their final desired concentrations.

  • Enzyme Dilution: Dilute the LDH stock solution in each of the respective buffers to the working concentration.

  • Assay Initiation: In the microplate wells, add the reagent mix for each buffer. To initiate the reaction, add the diluted enzyme solution.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each buffer condition. Compare the V₀ values to determine the relative enzyme activity in each buffer.

Protocol: Comparative MTT Assay for Cell Viability

This protocol describes how to assess the impact of MES, cacodylate, and citrate buffers on the viability of a mammalian cell line (e.g., HeLa).[1][2][3]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MES, Cacodylate, and Citrate buffer stock solutions (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Buffer Treatment: Prepare dilutions of each buffer in complete culture medium to the desired final concentration. Replace the existing medium in the wells with the buffer-containing medium. Include a control group with medium only.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each buffer treatment relative to the control group.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for comparing the effects of different buffers on enzyme activity and a signaling pathway that can be influenced by buffer choice.

EnzymeActivityWorkflow Workflow for Comparing Buffer Effects on Enzyme Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffers Prepare MES, Cacodylate, & Citrate Buffers Assay_MES Perform Assay in MES Buffer Prep_Buffers->Assay_MES Assay_Cacodylate Perform Assay in Cacodylate Buffer Prep_Buffers->Assay_Cacodylate Assay_Citrate Perform Assay in Citrate Buffer Prep_Buffers->Assay_Citrate Prep_Reagents Prepare Enzyme, Substrate & Cofactors Prep_Reagents->Assay_MES Prep_Reagents->Assay_Cacodylate Prep_Reagents->Assay_Citrate Measure_Kinetics Measure Kinetic Parameters (Vmax, Km) Assay_MES->Measure_Kinetics Assay_Cacodylate->Measure_Kinetics Assay_Citrate->Measure_Kinetics Compare_Data Compare Buffer Performance Measure_Kinetics->Compare_Data

Caption: Workflow for comparing buffer effects on enzyme activity.

DivalentCationSignaling Impact of Citrate Buffer on Ca²⁺-Dependent Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal External Signal Receptor Receptor Signal->Receptor Citrate Citrate Buffer Ca_Channel Ca²⁺ Channel Citrate->Ca_Channel Chelates extracellular Ca²⁺ (Inhibits influx) PLC PLC Receptor->PLC Ca_Cytosol [Ca²⁺] Cytosol Ca_Channel->Ca_Cytosol Ca²⁺ influx IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds ER->Ca_Cytosol releases Ca²⁺ Signaling_Cascade Downstream Signaling Ca_Cytosol->Signaling_Cascade activates

Caption: Impact of citrate buffer on Ca²⁺-dependent signaling.[4]

Conclusion: Making an Informed Choice

The selection of an appropriate buffer is a foundational step in experimental design.

  • MES buffer emerges as a versatile and reliable choice for a wide range of biological and biochemical applications due to its chemical inertness, low UV absorbance, and minimal interference with biological systems.

  • Cacodylate buffer , despite its effective buffering capacity, should be used with extreme caution due to its high toxicity. Its use is generally limited to specific applications like electron microscopy where its benefits outweigh the risks and proper safety measures are in place.

  • Citrate buffer is a suitable option when chelation of divalent cations is either desired or known not to interfere with the experimental system. It can be particularly useful in preventing the precipitation of metal salts and in certain protein stabilization and drug formulation contexts.

Ultimately, the optimal buffer choice depends on a thorough understanding of the experimental system and the specific requirements of the assay. When in doubt, a preliminary experiment comparing the effects of different buffers on your system is a worthwhile investment to ensure the reliability and accuracy of your results.

References

Cross-Study Validation of Experiments Utilizing MES Buffer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a buffering agent is a critical decision in experimental design, capable of influencing reaction kinetics, cellular health, and the stability of macromolecules. 2-(N-morpholino)ethanesulfonic acid (MES) is a widely utilized buffer in biological and biochemical research due to its favorable characteristics, including a pKa of approximately 6.15 at 25°C, which makes it effective in a pH range of 5.5 to 6.7.[1] Its minimal interaction with metal ions and low ultraviolet absorbance further enhance its utility in a variety of applications.[2]

This guide provides a comparative analysis of MES buffer against other common biological buffers, supported by experimental data from cross-study validations. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding buffer selection for their specific experimental needs.

Comparative Performance of MES Buffer

The choice of buffer can have a significant impact on experimental outcomes. Below are summaries of quantitative data from studies comparing MES to other buffering systems in various applications.

Enzyme Kinetics

The buffer composition can alter the kinetic parameters of an enzyme. A study on the enzymatic efficiency of SARS-CoV-2 PLpro demonstrated that the catalytic efficiency (kcat/Km) varied with the buffer system and pH.

Buffer System (50 mM) pH Enzymatic Efficiency (kcat/Km) (M⁻¹s⁻¹)
MES 5.5 ~10,000
MES 6.0 ~20,000
MES 6.5 ~35,000
HEPES 7.0 ~45,000
HEPES 7.5 ~50,000
Tris 8.0 ~40,000
Tris 8.5 ~25,000
Tris 9.0 ~15,000

Data adapted from a study evaluating the stability and activity of SARS-CoV-2 PLpro. The enzymatic efficiencies are approximate values derived from the graphical representation in the source.[1]

In a separate study focusing on metalloenzymes, the kinetic parameters of a Mn²⁺-dependent dioxygenase (BLC23O) and an Fe³⁺-dependent catechol 1,2-dioxygenase (Ro1,2-CTD) were significantly influenced by the buffer system. While this particular study did not include MES, it highlights the critical importance of buffer selection for metalloenzymes. For instance, HEPES buffer resulted in the highest catalytic efficiency for both enzymes compared to Tris-HCl and sodium phosphate.[2][3][4] Conversely, the kinetic parameters of the non-metalloenzyme trypsin were comparable across all three buffers, suggesting that the impact of the buffer is enzyme-dependent.[2][3][4]

Cell Viability

The choice of buffer can also affect cell viability in cell-based assays. A study on the cytotoxicity of different buffers on Nicotiana benthamiana leaves showed that MES buffer at pH 5.0 and 6.0 exhibited lower cytotoxicity at concentrations up to 30 mM compared to higher concentrations.

Buffer (Concentration) pH Approximate Cell Death (%)
MES (30 mM) 5.0 < 20%
MES (50 mM) 5.0 ~40%
MES (100 mM) 5.0 ~70%
MES (30 mM) 6.0 < 20%
MES (50 mM) 6.0 ~30%
MES (100 mM) 6.0 ~60%
MES (30 mM) 7.4 < 20%
PBS (30 mM) 7.4 < 20%
HEPES (30 mM) 7.4 < 20%

Data adapted from a study on the quantitative cytotoxicity of buffers on N. benthamiana leaves assessed by Evans blue staining.

In studies involving Chinese Hamster Ovary (CHO) cells, the composition of the culture media, which includes the buffering system, has been shown to significantly impact viable cell density and monoclonal antibody production.[5][6][7] While direct comparative studies of different buffers in the same basal media are limited, the available data underscores the importance of optimizing the entire media formulation, including the buffer, for specific cell lines and desired outcomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments where MES buffer is commonly used.

Protocol for Comparative Analysis of Enzyme Kinetics in Different Buffers

This protocol outlines a general procedure for comparing the kinetic parameters of an enzyme in MES, HEPES, and Tris buffers.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a minimal buffer (e.g., 10 mM NaCl) and store at -80°C.
  • Buffer Stock Solutions (1 M):
  • MES: Dissolve MES acid in deionized water and adjust the pH to the desired value (e.g., 6.0) with NaOH.
  • HEPES: Dissolve HEPES free acid in deionized water and adjust the pH to the desired value (e.g., 7.5) with NaOH.
  • Tris-HCl: Dissolve Tris base in deionized water and adjust the pH to the desired value (e.g., 8.0) with HCl.
  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in deionized water.

2. Assay Procedure:

  • Prepare reaction mixtures in a 96-well UV-transparent plate. For each buffer to be tested, prepare a series of wells with varying substrate concentrations.
  • A typical reaction mixture (200 µL) may contain:
  • 50 mM of the respective buffer (MES, HEPES, or Tris).
  • A range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).
  • A fixed concentration of the enzyme (determined empirically to give a linear reaction rate).
  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Monitor the change in absorbance at a specific wavelength over time using a plate reader at a constant temperature.

3. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each buffer system.
  • Calculate the catalytic constant (kcat) and the catalytic efficiency (kcat/Km).

Protocol for Cation Exchange Chromatography using MES Buffer

This protocol describes a general workflow for protein purification using a cation exchange column with MES buffer.

1. Buffer Preparation:

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
  • Elution Buffer (Buffer B): 20 mM MES, pH 6.0, with 1 M NaCl.

2. Column Equilibration:

  • Equilibrate the cation exchange column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent are the same as the buffer.

3. Sample Loading:

  • Prepare the protein sample by dialyzing or buffer exchanging it into the Binding Buffer.
  • Load the sample onto the equilibrated column at a flow rate recommended by the column manufacturer.

4. Washing:

  • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

5. Elution:

  • Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV.
  • Alternatively, a step gradient can be used by applying increasing concentrations of NaCl (e.g., 10%, 25%, 50%, 100% of Buffer B).
  • Collect fractions throughout the elution process.

6. Analysis:

  • Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams can provide a clear and concise representation of complex biological processes and experimental procedures.

experimental_workflow Protein Purification Workflow using Cation Exchange Chromatography cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis Buffer_Prep Buffer Preparation (Binding & Elution Buffers with MES) Equilibration Column Equilibration Buffer_Prep->Equilibration Sample_Prep Sample Preparation (Buffer Exchange into Binding Buffer) Loading Sample Loading Sample_Prep->Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution (NaCl Gradient) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Analysis (A280, SDS-PAGE) Fraction_Collection->Analysis

Cation Exchange Chromatography Workflow.

mapk_pathway Ras-Raf-MEK-ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Overview of the MAPK Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of MES Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303)

For researchers and scientists in drug development and other laboratory settings, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of MES hydrate, a common buffering agent. Adherence to these guidelines will help ensure compliance with regulations and promote a safe laboratory environment.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While its toxicological properties have not been fully investigated, it is known to cause eye and skin irritation.[1][2][3] Inhalation of dust may also lead to respiratory tract irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4][5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4][5][6]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound, compiled from various safety data sheets (SDS).

PropertyValueSource
Molecular Formula C6H13NO4S · xH2O[4]
Molecular Weight 195.24 g/mol (anhydrous basis)[4][6]
Appearance White solid/powder[1][2]
Solubility in Water Miscible[2]
Incompatible Materials Strong oxidizing agents, Strong bases[5][7][8]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx)[2][5][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][5]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "this compound Waste."
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9] Incompatible wastes, such as strong acids and bases, should be kept segregated.[10]

2. Containerization:

  • Use a suitable, well-labeled, and leak-proof container for collecting this compound waste.[2][9] The container must have a tightly fitting cap and be kept closed except when adding waste.[4][9][11]
  • Ensure the container is made of a compatible material.

3. Handling and Storage of Waste:

  • When handling solid this compound, minimize dust generation.[1][4] If necessary, moisten the solid with water to reduce airborne dust.[4]
  • Store the waste container in a designated, well-ventilated area away from incompatible materials.[4][5]

4. Disposal Procedure:

  • This compound waste should be disposed of through an approved waste disposal plant or a licensed disposal company.[4][6]
  • Do not dispose of this compound down the drain or in the regular trash.[4][12][13] It should not be released into the environment.[5]
  • Contact your institution's Environmental Health and Safety (EH&S) office for specific guidance and to arrange for a chemical waste pickup.[11]

5. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.[4]
  • For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][5]
  • For larger spills, alert personnel in the area and, if necessary, contact emergency responders.[2] Prevent the spilled material from entering drains or waterways.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

MES_Hydrate_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select a Compatible, Leak-Proof Container B->C D Label Container: 'this compound Waste' C->D E Place Waste in Container D->E F Seal Container Tightly E->F G Store in a Designated, Well-Ventilated Area F->G H Segregate from Incompatible Materials G->H I Consult Institutional EH&S Guidelines H->I J Arrange for Professional Waste Disposal Service I->J

Caption: Workflow for this compound Waste Disposal.

References

Essential Protective Measures for Handling MES Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate safety and logistical information for handling MES (2-(N-morpholino)ethanesulfonic acid) hydrate (B1144303), a commonly used buffer in biological and biochemical research.[1][2][3] Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

MES hydrate is considered a hazardous substance.[4] It can cause serious eye irritation, skin irritation, and respiratory irritation.[5][6][7] Ingestion may be harmful.[5] Furthermore, as a combustible solid, it can form explosive dust mixtures in the air.[4][5]

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against these hazards. The following table summarizes the minimum PPE requirements.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[7][8][9]To protect eyes from dust particles and splashes.
A face shield may be necessary for operations with a high risk of splashing.[10]Provides a barrier for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[8][9][10][11]To prevent skin contact and potential irritation or absorption.[4]
Laboratory coat or chemical-resistant coveralls.[4][5][8][9][12]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required in well-ventilated areas.[11]Standard ventilation is usually sufficient to control airborne concentrations.
NIOSH/MSHA-approved respirator (e.g., N95 dust mask) for operations that may generate dust.[5][9][11][13]To prevent inhalation of irritating dust particles.[4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Handling:

  • Ventilation: Always work in a well-ventilated area to keep airborne concentrations low.[4][6] Local exhaust ventilation is preferred to control emissions at the source.[5]

  • Avoid Dust: Minimize dust generation and accumulation.[6][8] Use procedures that do not disperse dust into the air.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4][6][8] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][6][8]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6][8][11]

  • Incompatible Materials: Store away from strong oxidizing agents.[5][8]

  • Conditions to Avoid: Protect from dust generation, excess heat, and ignition sources.[5][6]

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.

Spills:

  • Evacuate: Alert personnel in the area.[4]

  • Ventilate: Ensure the area is well-ventilated.[5][6]

  • Contain: Prevent the spillage from entering drains or water courses.[4]

  • Clean-up: For dry spills, use dry clean-up procedures to avoid generating dust.[4] Moisten with water to reduce airborne dust.[5] Sweep or shovel the material into a suitable, labeled container for disposal.[6][8]

Disposal:

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[8]

  • Regulations: Dispose of the waste in accordance with local, regional, and national regulations.[5][8]

  • Methods: Disposal options may include burial in a licensed landfill or incineration in a licensed facility.[4]

  • Containers: Decontaminate empty containers before disposal.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is useful for experimental design and safety considerations.

Property Value Reference
Molecular Formula C₆H₁₃NO₄S · xH₂O[5][14]
Molecular Weight 195.24 g/mol (anhydrous basis)[5][14]
Appearance White crystalline powder[4][14][15]
pKa 6.1 at 25°C[2][15]
Useful pH Range 5.5 – 6.7[2][14][15]
Solubility in Water Highly soluble; 310 g/L[3][14][15]

Visualized Workflows

To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the standard workflow for handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection TaskAssessment Assess the Task: - Weighing - Dissolving - Transferring DustGeneration Is dust generation likely? TaskAssessment->DustGeneration SplashRisk Is there a risk of splashing? DustGeneration->SplashRisk No Respirator Add Respirator (N95) DustGeneration->Respirator Yes BasePPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves SplashRisk->BasePPE No FaceShield Add Face Shield SplashRisk->FaceShield Yes Respirator->SplashRisk FaceShield->BasePPE

PPE Selection Workflow for this compound

Handling_Disposal_Workflow cluster_workflow This compound Handling and Disposal Workflow Preparation Preparation: - Review SDS - Don appropriate PPE - Ensure proper ventilation Handling Handling: - Weigh and transfer carefully - Minimize dust creation - Keep container closed Preparation->Handling Spill Spill Occurs? Handling->Spill SpillResponse Spill Response: - Evacuate and ventilate - Contain and clean up - Dispose of waste Spill->SpillResponse Yes Use Use in Experiment Spill->Use No SpillResponse->Handling WasteCollection Waste Collection: - Collect excess material and  contaminated items Use->WasteCollection Disposal Disposal: - Label waste container - Follow institutional and  regulatory guidelines WasteCollection->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MES hydrate
Reactant of Route 2
Reactant of Route 2
MES hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.